THP-Mal
Description
Properties
IUPAC Name |
N,N'-bis[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methyl]-4-[3-[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methylamino]-3-oxopropyl]-4-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propanoylamino]heptanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H75N9O13/c1-43-34-52(75)62(85-40-46-16-10-7-11-17-46)49(71(43)4)37-67-55(78)24-29-65(70-59(82)27-32-66-58(81)28-33-74-60(83)22-23-61(74)84,30-25-56(79)68-38-50-63(53(76)35-44(2)72(50)5)86-41-47-18-12-8-13-19-47)31-26-57(80)69-39-51-64(54(77)36-45(3)73(51)6)87-42-48-20-14-9-15-21-48/h7-23,34-36H,24-33,37-42H2,1-6H3,(H,66,81)(H,67,78)(H,68,79)(H,69,80)(H,70,82) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METBHPNAPCROQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(N1C)CNC(=O)CCC(CCC(=O)NCC2=C(C(=O)C=C(N2C)C)OCC3=CC=CC=C3)(CCC(=O)NCC4=C(C(=O)C=C(N4C)C)OCC5=CC=CC=C5)NC(=O)CCNC(=O)CCN6C(=O)C=CC6=O)OCC7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H75N9O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1190.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
tris(hydroxypyridinone)-maleimide structure
An In-depth Technical Guide to Tris(hydroxypyridinone)-maleimide (THP-mal)
Introduction
In the landscape of modern radiopharmaceuticals, the development of efficient bifunctional chelators is paramount for the successful application of radiometals in diagnostic imaging and targeted therapy. Tris(hydroxypyridinone)-maleimide, commonly abbreviated as this compound, has emerged as a significant contender in this field. It is a bifunctional chelator designed for the rapid and stable complexation of radiometals, most notably Gallium-68 (⁶⁸Ga), while providing a reactive moiety for covalent attachment to biomolecules. This guide provides a comprehensive technical overview of the this compound structure, its application in bioconjugation and radiolabeling, and the associated experimental protocols.
Core Structure and Functional Components
The this compound molecule is an elegant fusion of two distinct functional units: a hexadentate chelating core and a thiol-reactive conjugation handle.
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Tris(hydroxypyridinone) (THP) Core: The central component is a tripodal ligand featuring three 1,6-dimethyl-3-hydroxypyridin-4-one arms.[1] This structure forms a hexadentate chelate, meaning it can form six coordination bonds with a metal ion. Upon deprotonation, the three hydroxyl and three ketone oxygen atoms create a high-affinity binding pocket for trivalent metal ions like Gallium-68 (Ga³⁺).[1][2] The key advantage of the THP core is its ability to complex ⁶⁸Ga³⁺ with exceptional speed under mild, ambient conditions (room temperature and near-neutral pH), which is a significant improvement over traditional chelators like DOTA that often require heating.[1]
-
Maleimide Group: The chelating core is linked to a maleimide functional group. The maleimide is a highly specific and efficient reactive handle for bioconjugation.[3] It reacts selectively with sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides. This reaction, a Michael addition, proceeds readily at physiological pH (6.5-7.5) to form a stable thioether bond, covalently linking the THP chelator to the target biomolecule.
This dual-functionality allows this compound to act as a bridge, linking a targeting biomolecule (e.g., an antibody, peptide, or small molecule) to a positron-emitting radionuclide like ⁶⁸Ga for Positron Emission Tomography (PET) imaging.
Caption: Core components and functions of the this compound molecule.
Quantitative Data
The performance of THP-based chelators in radiolabeling and their behavior in biological systems have been quantitatively evaluated. The following tables summarize key data from relevant studies.
Table 1: Radiolabeling Performance with Gallium-68
| Parameter | Value | Conditions | Reference |
| Radiochemical Yield | >95% | <5 min, ambient temperature, pH 5.5-6.5 | |
| Specific Activity | 60–80 MBq/nmol | Generator-produced ⁶⁸Ga³⁺ | |
| Required Ligand Conc. | ~10 µM | For quantitative labeling | |
| Stability in Serum | Stable | No transchelation to serum proteins observed |
Table 2: Physicochemical and In Vivo Properties of ⁶⁸Ga-THP Conjugates
| Conjugate | logP Value | Tumor Uptake (1h p.i.) | Notes | Reference |
| [⁶⁸Ga(THP-PhNCS-RGD)] | - | 2.86 ± 0.43 %ID/g | U87MG tumor model | |
| [⁶⁸Ga(THP-NCS-RGD)] | - | 2.35 ± 0.06 %ID/g | U87MG tumor model | |
| [⁶⁸Ga(THPᴴ)] | -2.40 ± 0.02 | - | A related, more hydrophilic THP variant | |
| [⁶⁸Ga(THPᴹᵉ)] | -3.33 ± 0.02 | - | The prototypical THP chelator |
(Note: Data for RGD conjugates with isothiocyanate derivatives are presented as close analogs to maleimide conjugates, demonstrating the performance of the THP chelation system in vivo.)
Experimental Protocols
Protocol 1: Bioconjugation of this compound to a Thiol-Containing Biomolecule
This protocol outlines the general steps for conjugating this compound to a protein or peptide via a cysteine residue.
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Preparation of Biomolecule:
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Dissolve the thiol-containing protein or peptide in a degassed buffer at a pH of 7.0-7.5. Suitable buffers include phosphate-buffered saline (PBS), Tris, or HEPES, ensuring they do not contain extraneous thiol compounds. A typical protein concentration is 1-10 mg/mL.
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If the cysteine residues are involved in disulfide bonds, they must be reduced first. Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature. TCEP is preferred as it does not contain a thiol group itself.
-
Remove the excess reducing agent using a desalting column or dialysis.
-
-
Conjugation Reaction:
-
Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.
-
Add the this compound solution to the prepared biomolecule solution. A 10-20 fold molar excess of the maleimide reagent over the biomolecule is recommended as a starting point, but this should be optimized for each specific application.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
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-
Purification:
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Remove unreacted this compound and byproducts from the resulting conjugate using size-exclusion chromatography (e.g., gel filtration), dialysis, or HPLC.
-
Caption: Experimental workflow for this compound bioconjugation.
Protocol 2: Radiolabeling of THP-Biomolecule Conjugate with ⁶⁸Ga
This protocol describes the exceptionally mild and efficient labeling process.
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Preparation of Reagents:
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Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using ultrapure HCl.
-
Buffer the ⁶⁸Ga eluate to a pH of 5.5-6.5 using a suitable buffer, such as sodium acetate.
-
Prepare a solution of the purified THP-biomolecule conjugate in sterile water or a suitable buffer.
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-
Radiolabeling Reaction:
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Add the buffered ⁶⁸Ga³⁺ solution to the THP-biomolecule conjugate solution.
-
Incubate at ambient (room) temperature for 5 minutes. No heating is required.
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-
Quality Control:
-
Determine the radiochemical purity (RCP) using methods like instant thin-layer chromatography (ITLC) or radio-HPLC to ensure that >95% of the radioactivity is incorporated into the conjugate.
-
The final product is typically formulated in a physiologically compatible buffer for in vivo use. Due to the high efficiency, post-labeling purification is often not necessary.
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References
- 1. New Tris(hydroxypyridinone) Bifunctional Chelators Containing Isothiocyanate Groups Provide a Versatile Platform for Rapid One-Step Labeling and PET Imaging with 68Ga3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theranostics-2016.m.asnevents.com.au [theranostics-2016.m.asnevents.com.au]
- 3. vectorlabs.com [vectorlabs.com]
The Advent of Tris-Hydroxypyridinone (THP) Chelators: A Paradigm Shift in 68Ga-Radiopharmaceuticals
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the significant advantages of tris-hydroxypyridinone (THP) chelators for Gallium-68 (68Ga) in positron emission tomography (PET) imaging.
The landscape of medical imaging is being revolutionized by the emergence of advanced chelating agents for radiometals. Among these, tris-hydroxypyridinone (THP) chelators have demonstrated exceptional properties for complexing Gallium-68 (68Ga), a positron-emitting radionuclide with ideal characteristics for PET imaging. This guide delves into the core advantages of THP chelators, providing a technical overview supported by comparative data, detailed experimental protocols, and illustrative diagrams to underscore their potential in streamlining the production of 68Ga-radiopharmaceuticals.
Executive Summary
THP chelators offer a transformative approach to 68Ga labeling, primarily characterized by their ability to form stable complexes under remarkably mild conditions. This contrasts sharply with conventional chelators like DOTA, which necessitate harsh reaction conditions. The principal advantages of THP chelators include:
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Rapid, Room-Temperature Labeling: 68Ga-THP complexes can be formed in under five minutes at ambient temperatures.[1][2][3][4][5]
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Near-Neutral pH Conditions: Labeling is highly efficient at a pH range of 6-7, which is crucial for sensitive biomolecules.
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High Radiochemical Yields at Low Precursor Concentrations: Quantitative labeling is achievable with micromolar concentrations of the THP-conjugated precursor.
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Simplified, Kit-Based Formulations: The mild labeling conditions pave the way for simple, one-step "shake-and-shoot" kits, enhancing accessibility and ease of use in clinical settings.
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Excellent In Vivo Stability: 68Ga-THP complexes exhibit high stability in biological systems, ensuring accurate targeting and imaging.
These features collectively address significant challenges in the production of 68Ga-radiopharmaceuticals, particularly for temperature-sensitive proteins and antibodies, and facilitate a more widespread adoption of 68Ga PET imaging.
Comparative Analysis of 68Ga Chelators
The superiority of THP chelators is best illustrated through a direct comparison with other commonly used chelating agents for 68Ga. The following tables summarize key performance indicators based on published data.
| Chelator | Labeling Temperature (°C) | Labeling Time (min) | Optimal pH | Radiochemical Yield (%) | Precursor Concentration |
| THP | Room Temperature | < 5 | 6.0 - 7.0 | > 95% | ~1-10 µM |
| DOTA | 80 - 100 | 5 - 15 | 3.5 - 5.5 | > 95% | 10 µM |
| NOTA | Room Temperature | 10 | ~ 4.4 | ~ 80% | 10 µM |
| HBED-CC | Room Temperature | 5 - 10 | 4.0 - 5.0 | > 96% | 10 µM |
Table 1: Comparison of Radiolabeling Conditions for Different 68Ga Chelators.
| Feature | THP Chelators | DOTA | Other Acyclic Chelators (e.g., HBED-CC) |
| Reaction Conditions | Mild (Room Temp, Neutral pH) | Harsh (High Temp, Acidic pH) | Mild to Moderate |
| Suitability for Sensitive Biomolecules | Excellent | Limited | Good |
| "Kit-Based" Formulation | Ideal (One-step) | Complex (Multi-step) | Potential for kits, but may require pH adjustment |
| Post-Labeling Purification | Often not required | Typically required | May be required |
Table 2: Qualitative Comparison of Key Features for 68Ga Chelators.
Experimental Protocols
The following provides a generalized methodology for the radiolabeling of a THP-conjugated peptide with 68Ga, synthesized from various published procedures.
Materials:
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68Ge/68Ga generator
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THP-conjugated precursor (e.g., THP-PSMA)
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Sodium bicarbonate buffer
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Sterile, pyrogen-free water for injection
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Instant thin-layer chromatography (iTLC) strips
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Mobile phase for iTLC (e.g., 0.1 M citrate buffer, pH 4.5)
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Radio-TLC scanner or gamma counter
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High-performance liquid chromatography (HPLC) system with a radioactivity detector (for more detailed analysis)
Procedure:
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Elution of 68Ga: Elute the 68Ge/68Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain 68GaCl3.
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Preparation of the Labeling Solution: In a sterile vial, dissolve the lyophilized THP-conjugated precursor and sodium bicarbonate buffer in sterile water.
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Radiolabeling Reaction: Directly add the 68GaCl3 eluate to the vial containing the precursor and buffer. Gently mix the solution.
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Incubation: Allow the reaction to proceed at room temperature for 5 minutes.
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Quality Control (iTLC):
-
Spot a small aliquot of the reaction mixture onto an iTLC strip.
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Develop the strip using the appropriate mobile phase.
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In this system, the 68Ga-THP complex remains at the origin (Rf = 0.0), while free 68Ga moves with the solvent front (Rf = 1.0).
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Scan the strip using a radio-TLC scanner to determine the radiochemical purity. A purity of >95% is typically considered acceptable.
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-
Quality Control (Radio-HPLC) (Optional but Recommended):
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Inject an aliquot of the final product onto a suitable HPLC column (e.g., C18).
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Elute with an appropriate gradient of solvents (e.g., water/acetonitrile with 0.1% TFA).
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The radio-chromatogram should show a single major peak corresponding to the 68Ga-THP-conjugate.
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Visualizing the Advantages and Processes
The following diagrams, generated using the DOT language, illustrate key concepts related to THP chelators for 68Ga.
References
- 1. New Tris(hydroxypyridinone) Bifunctional Chelators Containing Isothiocyanate Groups Provide a Versatile Platform for Rapid One-Step Labeling and PET Imaging with 68Ga3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 68Ga-THP-PSMA: A PET Imaging Agent for Prostate Cancer Offering Rapid, Room-Temperature, 1-Step Kit-Based Radiolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 68Ga-THP-PSMA: a PET imaging agent for prostate cancer offering rapid, room temperature, one-step kit-based radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]
The Chemistry and Application of THP-Mal in PET Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The development of targeted radiopharmaceuticals is a cornerstone of precision medicine, enabling non-invasive in vivo visualization and quantification of biological processes at the molecular level. Positron Emission Tomography (PET) stands out for its high sensitivity and quantitative accuracy. A critical component in the design of PET tracers, particularly for peptides and proteins, is the choice of the bifunctional chelator used to securely bind the positron-emitting radionuclide. Tris(hydroxypyridinone), or THP, has emerged as a superior chelating agent for Gallium-68 (⁶⁸Ga), a widely used PET isotope. The maleimide-functionalized derivative, THP-Mal, offers a streamlined approach for the site-specific conjugation of THP to cysteine residues on biomolecules. This guide provides an in-depth overview of the core chemistry of this compound, its advantages in radiopharmaceutical development, detailed experimental protocols, and a summary of its application in PET imaging, with a focus on targeting the αvβ3 integrin and the prostate-specific membrane antigen (PSMA).
Introduction to this compound Chemistry
This compound is a bifunctional chelator designed for the efficient development of PET imaging agents. It comprises two key functional moieties:
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Tris(hydroxypyridinone) (THP): This hexadentate chelator exhibits a high affinity and selectivity for trivalent metal ions, most notably Gallium-68 (⁶⁸Ga). A significant advantage of the THP chelator is its ability to rapidly and quantitatively complex ⁶⁸Ga at room temperature and neutral pH.[1] This is in stark contrast to more traditional chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which often necessitate heating and acidic conditions for efficient radiolabeling, potentially compromising the integrity of sensitive biomolecules.[2]
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Maleimide: This functional group provides a mechanism for covalent attachment to biomolecules. Maleimides react specifically with free sulfhydryl (thiol) groups, which are present in the amino acid cysteine.[3] This allows for the site-specific conjugation of the THP chelator to cysteine residues within a peptide or protein sequence, ensuring a homogenous and well-defined final product.
The combination of these two functionalities in this compound makes it an ideal tool for the development of ⁶⁸Ga-labeled peptide and protein-based PET tracers under mild, biocompatible conditions.
Key Advantages of this compound in PET Tracer Development
The use of this compound for the synthesis of ⁶⁸Ga-labeled PET tracers offers several distinct advantages:
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Mild Radiolabeling Conditions: The ability to perform radiolabeling at room temperature and neutral pH preserves the structure and function of sensitive biomolecules like antibodies and peptides.
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Rapid Reaction Kinetics: Radiolabeling with ⁶⁸Ga is typically complete within minutes, a crucial factor given the short half-life of ⁶⁸Ga (68 minutes).[3]
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High Radiochemical Yield and Purity: this compound consistently enables high radiochemical yields, often exceeding 95%, minimizing the need for complex purification steps.[3]
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Site-Specific Conjugation: The maleimide group's reactivity towards cysteine residues allows for precise control over the conjugation site, leading to a more uniform product with predictable in vivo behavior.
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"Kit-Type" Preparations: The simplicity and robustness of the this compound labeling procedure make it amenable to the development of "kit-type" formulations, where the non-radioactive components can be pre-packaged, and the radiotracer prepared on-demand by simply adding the ⁶⁸Ga eluate from a generator. This significantly simplifies the radiopharmaceutical production process in a clinical setting.
Experimental Protocols
General Protocol for this compound Conjugation to a Cysteine-Containing Peptide/Protein
This protocol outlines the general steps for conjugating this compound to a peptide or protein containing a free cysteine residue.
Materials:
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Cysteine-containing peptide or protein
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This compound
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Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
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Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
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Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
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Purification system: Size-exclusion chromatography (SEC) or dialysis
Procedure:
-
Peptide/Protein Preparation:
-
Dissolve the cysteine-containing peptide or protein in degassed conjugation buffer to a final concentration of 1-5 mg/mL.
-
If the peptide/protein contains disulfide bonds that need to be reduced to expose the cysteine thiol group, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. Note: If using DTT, it must be removed prior to adding the maleimide.
-
-
This compound Solution Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-20 mM.
-
-
Conjugation Reaction:
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Add the this compound stock solution to the peptide/protein solution to achieve a 10-20 fold molar excess of this compound.
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Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
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-
Purification:
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Remove excess, unreacted this compound and byproducts by size-exclusion chromatography or dialysis against the conjugation buffer.
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-
Characterization:
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Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (e.g., MALDI-TOF or ESI-MS) and HPLC.
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-
Storage:
-
Store the purified this compound conjugate at -20°C or -80°C.
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Protocol for ⁶⁸Ga-Radiolabeling of a this compound Conjugate
This protocol describes a one-step, room temperature radiolabeling procedure for a this compound conjugated biomolecule.
Materials:
-
This compound conjugated peptide/protein
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⁶⁸Ge/⁶⁸Ga generator
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Sodium bicarbonate solution (e.g., 0.5 M) or Ammonium Acetate buffer (1 M) for pH adjustment
-
Saline for injection
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Quality control system: Instant thin-layer chromatography (ITLC) and/or radio-HPLC
Procedure:
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⁶⁸Ga Elution:
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Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
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pH Adjustment:
-
Neutralize the acidic ⁶⁸Ga eluate to a pH of 6.5-7.5 by adding a calculated volume of sodium bicarbonate solution or ammonium acetate buffer.
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Radiolabeling Reaction:
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In a sterile vial, add the desired amount of the this compound conjugate (typically 5-20 µg).
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Add the neutralized ⁶⁸Ga solution to the vial containing the conjugate.
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Gently mix and incubate at room temperature for 5-10 minutes.
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Quality Control:
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Determine the radiochemical purity of the final product using ITLC and/or radio-HPLC.
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For ITLC, a common mobile phase is 50 mM EDTA, where the ⁶⁸Ga-THP-Mal conjugate remains at the origin, and free ⁶⁸Ga moves with the solvent front.
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For radio-HPLC, a size-exclusion or reverse-phase column can be used to separate the labeled product from any impurities.
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Protocol for In Vivo PET/CT Imaging and Biodistribution
This protocol provides a general framework for preclinical PET/CT imaging and ex vivo biodistribution studies using a ⁶⁸Ga-THP-Mal tracer.
Materials:
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⁶⁸Ga-labeled this compound tracer
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Tumor-bearing animal model (e.g., mice with subcutaneous xenografts)
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Anesthesia (e.g., isoflurane)
-
PET/CT scanner
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Gamma counter
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using isoflurane (e.g., 2-3% in oxygen).
-
-
Tracer Administration:
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Administer a defined amount of the ⁶⁸Ga-labeled this compound tracer (e.g., 5-10 MBq) via intravenous injection (e.g., tail vein).
-
-
PET/CT Imaging:
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Position the animal in the PET/CT scanner.
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Acquire dynamic or static PET scans at specified time points post-injection (e.g., 30, 60, 90, 120 minutes).
-
Perform a CT scan for anatomical co-registration.
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-
Image Analysis:
-
Reconstruct the PET images and co-register them with the CT images.
-
Draw regions of interest (ROIs) over the tumor and various organs to quantify tracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
-
Ex Vivo Biodistribution:
-
At the final imaging time point, euthanize the animal.
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Dissect the tumor and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the tracer uptake in each tissue as %ID/g.
-
Quantitative Data Summary
The following tables summarize key quantitative data from various studies utilizing THP-based chelators for ⁶⁸Ga-PET imaging.
Table 1: Radiolabeling and In Vitro Performance of ⁶⁸Ga-THP Conjugates
| Conjugate | Radiolabeling Conditions | Radiochemical Yield (%) | Specific Activity (MBq/nmol) | IC50 (nM) | Target | Cell Line |
| ⁶⁸Ga-THP-PSMA | 5 min, Room Temp, pH ~7 | >95 | Not Reported | 361 ± 60 | PSMA | DU145-PSMA |
| ⁶⁸Ga-THP-mal-J591c-scFv | 5 min, Room Temp, pH ~7 | >95 | Not Reported | 31.5 | PSMA | DU145-PSMA |
| ⁶⁸Ga-THP-(RGD)₃ | Not Specified | >95 | Not Reported | Not Reported | αvβ3 integrin | SK-RC-52 |
Table 2: In Vivo Tumor Uptake and Biodistribution of ⁶⁸Ga-THP Conjugates (%ID/g at 1 hour post-injection)
| Conjugate | Tumor Model | Tumor | Blood | Liver | Kidneys | Muscle |
| ⁶⁸Ga-THP-PSMA | DU145-PSMA xenograft | 5.3 ± 0.1 (%ID/cm³) | ~0.5 (%ID/cm³) | ~1.0 (%ID/cm³) | ~15 (%ID/cm³) | ~0.2 (%ID/cm³) |
| ⁶⁸Ga-THP-mal-J591c-scFv | DU145-PSMA xenograft | 5.4 ± 0.5 | Not Reported | Not Reported | Not Reported | Not Reported |
| ⁶⁸Ga-THP-(RGD)₃ | SK-RC-52 xenograft | 5.3 ± 0.6 | 0.4 ± 0.1 | 0.8 ± 0.1 | 2.5 ± 0.7 | 0.3 ± 0.1 |
| ⁶⁸Ga-THP-(RGD)₃ | FaDu xenograft | 2.2 ± 0.7 | 0.4 ± 0.1 | 0.7 ± 0.1 | 2.3 ± 0.3 | 0.3 ± 0.1 |
Data presented as mean ± standard deviation where available. Note that some values for ⁶⁸Ga-THP-PSMA are reported as %ID/cm³.
Visualizing Biological Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound based PET tracers discussed in this guide.
Caption: Simplified αvβ3 Integrin Signaling Pathway.
Caption: Simplified PSMA-mediated Signaling Pathway.
Experimental Workflows
The following diagrams outline the key experimental workflows described in this guide.
Caption: Workflow for this compound Conjugation and Radiolabeling.
Caption: Workflow for Preclinical PET Imaging and Biodistribution.
Conclusion
This compound has established itself as a highly effective and versatile bifunctional chelator for the development of ⁶⁸Ga-labeled PET tracers. Its ability to facilitate rapid, one-step radiolabeling under mild conditions addresses a significant challenge in the production of radiopharmaceuticals, particularly for sensitive biomolecules. The successful application of this compound in the development of tracers for imaging key cancer biomarkers such as αvβ3 integrin and PSMA underscores its potential for broad utility in oncology and other disease areas. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the advantages of this compound chemistry for the advancement of novel PET imaging agents.
References
- 1. 68Ga-THP-PSMA: a PET imaging agent for prostate cancer offering rapid, room temperature, one-step kit-based radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simple, mild, one-step labelling of proteins with gallium-68 using a tris(hydroxypyridinone) bifunctional chelator: a 68Ga-THP-scFv targeting the prostate-specific membrane antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of Tris(hydroxypyridinone)-Maleimide (THP-Mal)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of Tris(hydroxypyridinone)-Maleimide (THP-Mal), a bifunctional chelator increasingly utilized in the field of nuclear medicine and bioconjugation. This document details its physicochemical characteristics, synthesis, and application in radiolabeling, with a focus on practical experimental protocols and data presentation for research and development purposes.
Core Chemical Properties of this compound
This compound is a hexadentate chelator designed for the stable complexation of trivalent metal ions, most notably Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging.[1] Its structure features three hydroxypyridinone units that provide a high affinity for Ga³⁺, and a maleimide functional group that allows for covalent conjugation to biomolecules via thiol-reactive chemistry, typically with cysteine residues.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound and its Gallium complex. Data for closely related Tris(hydroxypyridinone) (THP) analogues are included for comparison, as specific experimental data for this compound on certain parameters are not widely published.
| Property | Value (this compound) | Notes and Comparative Data (Other THP Chelators) |
| Molecular Formula | C₄₄H₅₇N₉O₁₃ | As provided by commercial suppliers.[2] |
| Molecular Weight | 919.41 g/mol | As provided by commercial suppliers.[2] |
| CAS Number | 1314929-99-1 | A key identifier for this specific chemical entity. |
| Appearance | White to off-white powder | Based on supplier information.[2] |
| pKa | Not explicitly reported for this compound. | The pKa values for THP chelators are described as intrinsic protonation constants, representing the average pKa of the three hydroxypyridinone units. For 3,4-HP derivatives, the hydroxyl group typically has a pKa between 9.5 and 9.9.[3] |
| logP (Octanol/Water) | Not explicitly reported for this compound. | For the [⁶⁸Ga(THPᴴ)] complex, the logP value is -2.40 ± 0.02, and for [⁶⁸Ga(THPᴹᵉ)], it is -3.33 ± 0.02, indicating both are highly hydrophilic. It is expected that this compound and its Ga-complex are also highly hydrophilic. |
| Solubility | Not quantitatively detailed in public literature. | General protocols suggest dissolving maleimide derivatives in anhydrous DMSO or DMF to prepare stock solutions for conjugation reactions. The high hydrophilicity of related Ga-THP complexes suggests good aqueous solubility. |
Stability of the ⁶⁸Ga-THP-Mal Complex
The stability of the radiolabeled complex is critical for in vivo imaging applications. Studies have demonstrated the high stability of ⁶⁸Ga-THP conjugates:
| Condition | Observation |
| In Human Serum | ⁶⁸Ga-THP-PSMA, a conjugate made with a THP chelator, was found to be stable in human serum for over 6 hours. Another related complex, [⁶⁷Ga(THPᴴ)], was stable in serum for at least 8 days with no signs of transchelation to serum proteins. |
| In Vivo | ⁶⁸Ga-labeled conjugates of a maleimide derivative of THP demonstrated high in vivo stability over 90 minutes with respect to the integrity of the metal complex. In vivo PET imaging of mice injected with [⁶⁸Ga(THPᴴ)] showed rapid renal excretion of the intact complex. |
Experimental Protocols
This section provides detailed methodologies for the synthesis, bioconjugation, and radiolabeling of this compound.
Synthesis of this compound
Protocol for Conjugation of this compound to Thiol-Containing Biomolecules (e.g., Proteins, Peptides)
This protocol is a generalized procedure based on standard maleimide conjugation chemistry.
Materials:
-
This compound
-
Thiol-containing protein or peptide
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), Tris, or HEPES, pH 7.0-7.5)
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for reduction of disulfide bonds
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare the Biomolecule:
-
Dissolve the thiol-containing protein or peptide in the degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to free up thiol groups, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 20-30 minutes.
-
-
Prepare the this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the biomolecule solution to achieve a 10-20 fold molar excess of this compound.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts by size-exclusion chromatography or extensive dialysis against an appropriate buffer.
-
Protocol for ⁶⁸Ga Radiolabeling of this compound Conjugates
A key advantage of THP chelators is the ability to perform radiolabeling under mild conditions.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
This compound conjugated biomolecule
-
Ammonium acetate buffer (1 M) or Sodium bicarbonate
-
Sterile water or saline
-
Quality control system (e.g., instant thin-layer chromatography (ITLC), HPLC)
Procedure:
-
Elution of ⁶⁸Ga:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
-
Radiolabeling Reaction:
-
In a sterile vial, combine the this compound conjugated biomolecule (e.g., 5-80 µg).
-
Add the ⁶⁸Ga eluate directly to the vial.
-
Immediately add a buffer such as ammonium acetate or sodium bicarbonate to adjust the pH to approximately 5-7.
-
Incubate at room temperature for 5 minutes.
-
-
Quality Control:
-
Determine the radiochemical yield using ITLC or HPLC. For this compound conjugates, labeling yields of >95% are typically achieved without the need for post-labeling purification.
-
Visualizations of Experimental Workflows
The following diagrams illustrate the key processes involving this compound.
Caption: Workflow for the conjugation of this compound to a thiol-containing protein.
Caption: Kit-based radiolabeling workflow for ⁶⁸Ga-THP-Mal conjugates.
Mechanism of Action
The functionality of this compound is based on two distinct chemical principles:
-
Bioconjugation: The maleimide group is an electrophile that undergoes a highly specific Michael addition reaction with the nucleophilic thiol group of a cysteine residue on a protein or peptide. This forms a stable thioether bond, covalently linking the chelator to the biomolecule of interest. This reaction is most efficient at a pH range of 7.0-7.5.
-
Chelation: The three deprotonated hydroxypyridinone moieties of the THP core act as a hexadentate ligand, wrapping around and coordinating with the Ga³⁺ ion through their oxygen atoms. This forms a highly stable, thermodynamically favorable complex that sequesters the radiometal, preventing its release in vivo. The chelation is rapid and efficient at room temperature and near-neutral pH.
Caption: Logical relationship of this compound's dual functional components.
References
An In-depth Technical Guide to the Safety and Handling of THP-Mal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and experimental use of THP-Mal, a bifunctional chelator primarily utilized in the development of radiopharmaceuticals. The information is intended for laboratory personnel experienced in handling chemical and biological materials.
Core Properties of this compound
This compound, or Tris(hydroxypyron)e-Maleimide, is a specialized chemical reagent designed for the conjugation of the tris(hydroxypyron)e chelator to biomolecules containing free sulfhydryl groups, such as cysteine residues in peptides and antibodies. Its primary application is in the chelation of radiometals, particularly Gallium-68 (⁶⁸Ga), for use in Positron Emission Tomography (PET) imaging.[1][2][3][4][5]
| Property | Value | Source |
| Chemical Name | Tris(hydroxypyron)e-Maleimide | |
| Molecular Formula | C₄₄H₅₇N₉O₁₃ | |
| Molecular Weight | 919.41 g/mol | |
| Appearance | White to off-white powder | |
| Primary Application | Efficient chelator for ⁶⁸Ga for peptide and antibody labeling | |
| Reactivity | Specific reactivity toward sulfhydryl (-SH) groups |
Safety and Hazard Information
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | Category 3 (Assumed) | Toxic if swallowed. |
| Skin Corrosion/Irritation | Category 1B (Assumed) | Causes severe skin burns and eye damage. |
| Serious Eye Damage/Irritation | Category 1 (Assumed) | Causes serious eye damage. |
| Skin Sensitization | Category 1 (Assumed) | May cause an allergic skin reaction. |
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation or a rash occurs. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Handling and Storage
Proper handling and storage are crucial to maintain the stability and reactivity of this compound. The maleimide group is susceptible to hydrolysis, especially in aqueous solutions.
| Condition | Powder | Stock Solution |
| Temperature | -20°C | -20°C or -80°C |
| Light | Store in the dark, avoid prolonged exposure | Protect from light |
| Atmosphere | Store under a dry, inert atmosphere (e.g., argon or nitrogen) | N/A |
| Moisture | Desiccate | Use anhydrous solvents |
| Recommended Solvents | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) |
Experimental Protocols
General Protocol for Antibody Conjugation with this compound
This protocol is based on the successful conjugation of this compound to a single-chain variable fragment (scFv) of the J591 antibody.
Materials:
-
Antibody or peptide with a free cysteine residue
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Preparation:
-
If the antibody has disulfide bonds that need to be reduced to generate free thiols, treat the antibody with a 10-100-fold molar excess of TCEP in the reaction buffer.
-
Incubate for 20-30 minutes at room temperature.
-
Remove excess TCEP using a desalting column.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound powder to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the prepared antibody solution. A 10-20 fold molar excess of this compound over the antibody is a common starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unreacted this compound and byproducts by passing the reaction mixture through a pre-equilibrated SEC column.
-
Collect the fractions containing the purified antibody-THP-Mal conjugate.
-
-
Storage of the Conjugate:
-
For short-term storage (up to 1 week), store the conjugate at 2-8°C, protected from light.
-
For long-term storage, add a cryoprotectant like glycerol (to a final concentration of 50%) and store at -20°C or -80°C.
-
Protocol for ⁶⁸Ga Radiolabeling of this compound Conjugated Antibody
This protocol is adapted from the labeling of ⁶⁸Ga-THP-Mal-J591c-scFv.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
This compound conjugated antibody
-
Ammonium acetate buffer (2 M)
-
Saline (0.9%)
Procedure:
-
⁶⁸Ga Elution and Buffering:
-
Elute ⁶⁸Ga from the generator according to the manufacturer's instructions.
-
Immediately buffer the acidic ⁶⁸Ga eluate with ammonium acetate to a pH of 5-7.
-
-
Radiolabeling:
-
Add the buffered ⁶⁸Ga solution to the this compound conjugated antibody.
-
Incubate for 5-10 minutes at room temperature. Labeling with this compound is rapid and occurs under mild conditions.
-
-
Quality Control:
-
Assess the radiochemical purity using methods such as instant thin-layer chromatography (ITLC) or radio-HPLC.
-
Visualizations
Caption: Chemical Structure of this compound.
Caption: Workflow for Antibody Conjugation and Radiolabeling.
Caption: Thiol-Maleimide Conjugation Reaction.
Caption: Potential Hydrolytic Degradation of Maleimide.
References
- 1. researchgate.net [researchgate.net]
- 2. Simple, mild, one-step labelling of proteins with gallium-68 using a tris(hydroxypyridinone) bifunctional chelator: a 68Ga-THP-scFv targeting the prostate-specific membrane antigen | springermedizin.de [springermedizin.de]
- 3. Simple, mild, one-step labelling of proteins with gallium-68 using a tris(hydroxypyridinone) bifunctional chelator: a 68Ga-THP-scFv targeting the prostate-specific membrane antigen | springermedicine.com [springermedicine.com]
- 4. New Tris(hydroxypyridinone) Bifunctional Chelators Containing Isothiocyanate Groups Provide a Versatile Platform for Rapid One-Step Labeling and PET Imaging with 68Ga3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for THP-Mal Conjugation to Cysteine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of molecules to peptides is a cornerstone of modern drug development and research, enabling the creation of targeted therapeutics, diagnostic agents, and research tools. Tris(hydroxypyronate)-maleimide (THP-Mal) is a bifunctional chelator that combines the robust cysteine-reactive maleimide group with a powerful chelating agent for trivalent metal ions, most notably Gallium-68 (⁶⁸Ga). This combination makes this compound an invaluable tool for the development of peptide-based radiopharmaceuticals for Positron Emission Tomography (PET) imaging.
These application notes provide a comprehensive guide to the conjugation of this compound to cysteine-containing peptides, including detailed protocols, data on reaction efficiency and stability, and methods for subsequent radiolabeling.
Core Concepts of this compound Cysteine Conjugation
The conjugation of this compound to a cysteine-containing peptide relies on the specific and efficient reaction between the maleimide group of this compound and the sulfhydryl (thiol) group of a cysteine residue. This Michael addition reaction forms a stable thioether bond, covalently linking the THP chelator to the peptide.
The reaction is most efficient at a pH range of 6.5-7.5. Below this range, the thiol group is protonated and less nucleophilic, while above this range, competing reactions such as hydrolysis of the maleimide group can occur. For peptides with an N-terminal cysteine, the initial succinimidyl thioether adduct can undergo an intramolecular rearrangement to form a more stable six-membered thiazine ring, which can reduce the likelihood of retro-Michael addition and thiol exchange reactions in vivo.[1][2][3]
Quantitative Data Summary
The efficiency of this compound conjugation and the stability of the resulting conjugate are critical parameters for successful application. The following tables summarize key quantitative data derived from studies on maleimide-thiol conjugations and THP chelators.
| Parameter | Value/Range | Conditions | Reference(s) |
| Optimal pH for Conjugation | 6.5 - 7.5 | Aqueous buffer | [4] |
| Recommended Molar Ratio (this compound:Peptide) | 2:1 to 35:1 | Dependent on peptide and scale | [1] |
| Typical Reaction Time | 30 min - 4 hours | Room temperature | |
| Conjugation Efficiency | 58% - >95% | Varies with peptide, molar ratio, and reaction time | |
| ⁶⁸Ga-Radiolabeling Efficiency | >95% | Room temperature, 5 min | |
| Stability of Thioether Bond | Stable | Physiological conditions | |
| Stability of ⁶⁸Ga-THP Complex | High in vivo stability over 90 min | Serum at 37°C |
Table 1: Key Parameters for this compound Conjugation and Radiolabeling.
| Property | Thiosuccinimide Linkage | Thiazine Linkage (from N-terminal Cys) |
| Formation | Standard maleimide-cysteine reaction | Rearrangement from thiosuccinimide at N-terminal Cys |
| Stability | Prone to retro-Michael reaction and thiol exchange | Markedly slower degradation and reduced thiol exchange |
| Susceptibility to Glutathione Adduct Formation | Higher | Over 20 times less susceptible |
Table 2: Comparison of Thiosuccinimide and Thiazine Linkage Stability.
Experimental Protocols
Protocol 1: this compound Conjugation to a Cysteine-Containing Peptide
This protocol provides a general method for the conjugation of this compound to a peptide containing a cysteine residue. Optimization of molar ratios and reaction times may be necessary for specific peptides.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Degassed conjugation buffer (e.g., 100 mM phosphate buffer with 150 mM NaCl and 10 mM EDTA, pH 7.0)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
Quenching solution (e.g., 1 M N-acetylcysteine or L-cysteine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in the degassed conjugation buffer to a final concentration of 1-5 mg/mL.
-
If the peptide contains disulfide bonds, reduction is necessary. Add a 10- to 30-fold molar excess of TCEP solution to the peptide solution. Incubate for 30-60 minutes at room temperature.
-
-
This compound Preparation:
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the peptide solution to achieve a desired molar excess (a starting point of 10-fold molar excess is recommended).
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring, protected from light.
-
-
Quenching the Reaction:
-
To stop the reaction and consume any unreacted this compound, add a quenching solution to a final concentration of 10-20 mM. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the this compound-peptide conjugate from unreacted peptide, excess this compound, and quenching reagent using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Use a suitable C18 column and a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile at 220 nm and 280 nm. Collect fractions corresponding to the conjugated peptide.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
-
Lyophilize the pure fractions and store the this compound-peptide conjugate at -20°C or -80°C.
-
Protocol 2: ⁶⁸Ga-Radiolabeling of this compound-Peptide Conjugate
This protocol describes a rapid and efficient method for radiolabeling the this compound-peptide conjugate with ⁶⁸Ga for PET imaging applications.
Materials:
-
This compound-peptide conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
Sterile, metal-free water and saline
-
Ammonium acetate buffer (1 M, pH 5-7)
-
Radiochemical purity analysis system (e.g., radio-HPLC or iTLC)
Procedure:
-
⁶⁸Ga Elution:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
-
Radiolabeling Reaction:
-
In a sterile, metal-free vial, add the desired amount of this compound-peptide conjugate (e.g., 10-50 µg) dissolved in sterile water or saline.
-
Add the ⁶⁸Ga eluate to the peptide solution.
-
Immediately add ammonium acetate buffer to adjust the pH to 5-7.
-
Incubate the reaction mixture for 5 minutes at room temperature. No heating is required.
-
-
Quality Control:
-
Determine the radiochemical purity of the ⁶⁸Ga-THP-Mal-peptide by radio-HPLC or instant thin-layer chromatography (iTLC).
-
For iTLC, a typical mobile phase is 50 mM EDTA to separate the labeled peptide from free ⁶⁸Ga.
-
-
Formulation for In Vivo Use:
-
If the radiochemical purity is >95%, the product can be formulated for in vivo use by dilution with sterile saline or a suitable buffer. No further purification is typically necessary.
-
Visualizations
Caption: Workflow for this compound conjugation and radiolabeling.
Caption: Targeted delivery and imaging with a ⁶⁸Ga-THP-Mal-peptide.
Caption: Conjugation outcome based on cysteine position.
References
- 1. researchgate.net [researchgate.net]
- 2. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabeling of DOTA-like conjugated peptides with generator-produced (68)Ga and using NaCl-based cationic elution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for 68Ga Labeling with THP-Mal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium-68 (⁶⁸Ga) has emerged as a radionuclide of significant interest for positron emission tomography (PET) imaging. Its convenient availability from a ⁶⁸Ge/⁶⁸Ga generator system, short half-life (68 minutes), and favorable decay characteristics make it ideal for clinical applications. The development of effective chelators is crucial for the stable incorporation of ⁶⁸Ga into targeting molecules such as peptides and antibodies. Tris(hydroxypyridinone) maleimide (THP-Mal) is a bifunctional chelator that offers a simple, rapid, and efficient method for ⁶⁸Ga labeling under mild conditions.[1][2][3] This "kit-based" approach allows for one-step labeling at room temperature and neutral pH, often obviating the need for post-labeling purification.[1][4] This protocol provides a detailed methodology for the ⁶⁸Ga labeling of molecules functionalized with this compound.
Principle of the Method
The this compound chelator possesses a maleimide group that can be covalently conjugated to a thiol (-SH) group on a targeting molecule, such as a cysteine residue on a peptide or antibody. The tris(hydroxypyridinone) component of the chelator provides a high-affinity binding site for the trivalent gallium-68 cation (⁶⁸Ga³⁺). The labeling reaction is a straightforward complexation that proceeds rapidly under ambient conditions.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the ⁶⁸Ga labeling protocol using this compound, as reported in the literature.
Table 1: Radiolabeling Performance
| Parameter | Value | Reference |
| Radiolabeling Yield | > 95% | |
| Reaction Time | < 5 minutes | |
| Reaction Temperature | Room Temperature | |
| pH | Neutral (5.0 - 7.0) | |
| Specific Activity | 60 - 80 MBq/nmol |
Table 2: Quality Control Parameters
| Parameter | Method | Specification | Reference |
| Radiochemical Purity | iTLC, Radio-HPLC | > 95% | |
| Free ⁶⁸Ga | iTLC, Radio-HPLC | < 5% | |
| Serum Stability | Incubation in human serum followed by iTLC/SDS-PAGE | Stable for several hours |
Experimental Protocols
Materials and Equipment
-
⁶⁸Ge/⁶⁸Ga generator
-
This compound conjugated targeting molecule (e.g., peptide, antibody)
-
Ammonium acetate buffer (1 M or 2 M)
-
Sterile, pyrogen-free water for injection or saline
-
Cation exchange cartridge (optional, for ⁶⁸Ga pre-purification)
-
5 M NaCl / 5.5 M HCl solution (for elution from cation exchange cartridge)
-
Vortex mixer
-
Radio-TLC scanner or gamma counter
-
Radio-HPLC system (for detailed analysis)
-
Instant thin-layer chromatography (iTLC) strips (e.g., ITLC-SG)
-
Mobile phase for iTLC (e.g., 0.1 M citrate buffer, pH 5.5)
⁶⁸Ga Elution and Preparation
Two primary methods can be employed for preparing the ⁶⁸Ga eluate:
Method A: Direct Elution
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
The acidic ⁶⁸GaCl₃ eluate can be used directly in the labeling reaction, with subsequent pH adjustment using a buffer.
Method B: Pre-concentration and Purification (Optional)
For generators that may have higher levels of metallic impurities or for protocols requiring a smaller reaction volume, a pre-concentration step can be beneficial.
-
Condition a cation exchange cartridge (e.g., BondElut SCX) with 5.5 M HCl.
-
Load the ⁶⁸GaCl₃ eluate onto the cartridge.
-
Elute the trapped ⁶⁸Ga³⁺ with a small volume (e.g., 0.5 mL) of 5 M NaCl containing 12.5 µL of 5.5 M HCl.
⁶⁸Ga Labeling Protocol
This protocol is a general guideline and may require optimization for specific this compound conjugated molecules.
-
In a sterile vial, dissolve the this compound conjugated molecule in a suitable buffer or water to a concentration of 0.25 - 1 µg/µL.
-
Add the prepared ⁶⁸Ga eluate (containing 60-100 MBq of ⁶⁸Ga) to the vial containing the this compound conjugate.
-
Immediately add ammonium acetate buffer to adjust the pH of the reaction mixture to between 5.0 and 7.0. The final volume will depend on the starting volume and acidity of the ⁶⁸Ga eluate.
-
Gently vortex the reaction mixture.
-
Incubate at room temperature for 5 minutes.
-
The labeled product is typically ready for use without further purification, provided quality control specifications are met.
Quality Control
Instant Thin-Layer Chromatography (iTLC)
-
Spot a small aliquot (1-2 µL) of the reaction mixture onto an iTLC strip.
-
Develop the strip using a suitable mobile phase, such as 0.1 M citrate buffer (pH 5.5).
-
In this system, the ⁶⁸Ga-THP-Mal labeled conjugate will remain at the origin (Rf < 0.1), while free ⁶⁸Ga will migrate with the solvent front (Rf > 0.8).
-
Analyze the strip using a radio-TLC scanner to determine the radiochemical purity.
Radio-High-Performance Liquid Chromatography (Radio-HPLC)
For a more detailed analysis of radiochemical purity and to identify potential aggregates or other radiolabeled species, radio-HPLC is recommended. A size-exclusion or reverse-phase column can be used depending on the nature of the labeled molecule.
Serum Stability
-
Incubate an aliquot of the final labeled product with fresh human serum at 37°C.
-
At various time points (e.g., 0, 30, 60, 120 minutes), take samples and analyze by iTLC or SDS-PAGE to assess the stability and potential for transchelation of ⁶⁸Ga to serum proteins.
Visualizations
Experimental Workflow
Caption: Workflow for ⁶⁸Ga labeling with this compound.
Logical Relationship of Key Components
Caption: Core principle of ⁶⁸Ga-THP-Mal labeling.
References
- 1. Simple, mild, one-step labelling of proteins with gallium-68 using a tris(hydroxypyridinone) bifunctional chelator: a 68Ga-THP-scFv targeting the prostate-specific membrane antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple, mild, one-step labelling of proteins with gallium-68 using a tris(hydroxypyridinone) bifunctional chelator: a 68Ga-THP-scFv targeting the prostate-specific membrane antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.ymaws.com [cdn.ymaws.com]
Application Notes and Protocols for THP-Mal Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation is a cornerstone of modern drug development, diagnostics, and life sciences research. It involves the covalent linking of two or more molecules, at least one of which is a biomolecule, to create a new construct with combined or enhanced properties. The maleimide-thiol reaction is one of the most widely used methods for bioconjugation due to its high selectivity and efficiency under mild, physiological conditions.
This document provides detailed protocols and application notes for the use of maleimide-functionalized molecules, exemplified by Tris(hydroxypyridinone)-Maleimide (THP-Mal), for conjugation to thiol-containing biomolecules such as proteins, peptides, and antibodies. This compound is a bifunctional chelator that incorporates a maleimide group for covalent attachment to thiol-containing molecules and a THP moiety for chelating radiometals like Gallium-68, making it particularly relevant for applications in PET imaging.[1] However, the principles and protocols described herein are broadly applicable to any maleimide-containing reagent for conjugation to cysteine residues or other sources of free thiols.
Principle of Maleimide-Thiol Bioconjugation
The bioconjugation process is based on the Michael addition reaction, where the maleimide group reacts with a sulfhydryl (thiol) group, typically from a cysteine residue on a protein or peptide, to form a stable thioether bond.[2][3] This reaction is highly specific for thiols within a pH range of 6.5-7.5.[2] Above pH 7.5, maleimides can also react with primary amines (e.g., lysine residues), leading to a loss of selectivity.[2]
Applications in Research and Drug Development
The versatility of maleimide-thiol chemistry has led to its adoption in a wide array of applications:
-
Antibody-Drug Conjugates (ADCs): Covalently attaching potent cytotoxic drugs to monoclonal antibodies that target tumor-specific antigens.
-
PEGylation: Modifying therapeutic proteins or peptides with polyethylene glycol (PEG) to improve their pharmacokinetic properties, such as increasing circulation half-life.
-
Fluorescent Labeling: Attaching fluorescent dyes to proteins or antibodies for use in immunoassays, microscopy, and flow cytometry.
-
Immobilization: Attaching proteins to surfaces for applications in biosensors and affinity chromatography.
-
Radiolabeling: As with this compound, conjugating chelating agents to biomolecules for applications in medical imaging (PET, SPECT) and radiotherapy.
Experimental Protocols
Protocol 1: Preparation of Thiol-Containing Protein/Peptide
For successful conjugation, the target biomolecule must have an available free thiol group. In proteins, these are typically the side chains of cysteine residues.
1.1. Reduction of Disulfide Bonds (if necessary): Many cysteine residues in proteins exist as disulfide bonds, which are unreactive with maleimides. A reduction step is necessary to cleave these bonds and generate free thiols.
-
Reagents:
-
Protein/peptide solution (1-10 mg/mL in a degassed, amine-free buffer such as PBS, HEPES, or MOPS at pH 7.0-7.5).
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT). TCEP is often preferred as it is stable, odorless, and does not need to be removed before the conjugation step.
-
-
Procedure:
-
Prepare a stock solution of TCEP (e.g., 500 mM in water).
-
Add a 10- to 100-fold molar excess of TCEP to the protein solution.
-
Incubate for 30-60 minutes at room temperature. To prevent re-oxidation of the thiols, it is recommended to perform this step under an inert gas atmosphere (e.g., nitrogen or argon).
-
If using DTT, it must be removed before adding the maleimide reagent, typically by size-exclusion chromatography (e.g., a desalting column).
-
Protocol 2: this compound Bioconjugation
This protocol describes the conjugation of a maleimide-functionalized molecule (e.g., this compound) to a prepared thiol-containing biomolecule.
-
Reagents:
-
Reduced thiol-containing protein/peptide from Protocol 1.
-
This compound (or other maleimide reagent) stock solution (e.g., 10 mM in anhydrous DMSO or DMF). Prepare this solution immediately before use to minimize hydrolysis of the maleimide group.
-
-
Procedure:
-
Add the maleimide stock solution to the reduced protein solution while gently stirring or vortexing. The optimal molar ratio of maleimide to protein should be determined empirically, but a starting point of 10:1 to 20:1 is common for antibodies. For smaller molecules like peptides or nanobodies, optimal ratios can be much lower, in the range of 2:1 to 5:1.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
(Optional) Quench the reaction by adding a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.
-
Protocol 3: Purification of the Bioconjugate
After the conjugation reaction, it is crucial to remove unreacted maleimide reagent and any byproducts.
-
Methods:
-
Size-Exclusion Chromatography (SEC) / Desalting Columns: This is the most common method for separating the larger bioconjugate from smaller, unreacted molecules.
-
Dialysis: Effective for removing small molecule impurities, but can be time-consuming.
-
High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC): Can be used for both purification and analysis of the conjugate.
-
Affinity Chromatography: If the biomolecule has a tag, this can be a highly specific method of purification.
-
Protocol 4: Characterization of the Bioconjugate
The purified bioconjugate should be characterized to determine the success of the conjugation and the properties of the final product.
-
Techniques:
-
UV-Vis Spectroscopy: To determine the concentration of the protein and the degree of labeling (if the attached molecule has a distinct absorbance).
-
Mass Spectrometry (MS): To confirm the covalent attachment and determine the number of molecules conjugated per protein. MALDI-TOF and ESI-MS are commonly used.
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.
-
Size-Exclusion Chromatography with Multi-Angle Laser Light Scattering (SEC-MALS): To determine the molecular weight, degree of substitution, and aggregation state of the conjugate.
-
Functional Assays: To ensure that the biological activity of the protein (e.g., antibody binding) is retained after conjugation.
-
Quantitative Data Summary
The efficiency of this compound bioconjugation can be influenced by several factors. The following table summarizes key parameters and typical outcomes.
| Parameter | Recommended Range | Typical Outcome/Notes | Reference(s) |
| pH | 6.5 - 7.5 | Optimal for thiol-specific reaction. Higher pH can lead to maleimide hydrolysis and reaction with amines. | |
| Maleimide:Thiol Molar Ratio | 2:1 to 40:1 | Highly dependent on the biomolecule. Optimization is crucial. Start with 10:1 - 20:1 for antibodies. | |
| Reaction Time | 2 hours to overnight | Longer incubation times can increase yield but also risk of side reactions or protein degradation. | |
| Temperature | 4°C or Room Temp. | Room temperature is generally faster, while 4°C may be preferred for sensitive proteins. | |
| Conjugation Efficiency | 50% - >95% | Varies with reactants and conditions. For a cyclic peptide, 84% efficiency was achieved at a 2:1 molar ratio. For a nanobody, 58% was achieved at 5:1. For specific antibodies, yields can be >95%. | |
| Stability of Thioether Bond | Half-life of days to months | The thioether bond can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione. Hydrolysis of the succinimide ring can increase stability. |
Mandatory Visualizations
Caption: Experimental workflow for this compound bioconjugation.
Caption: Chemical reaction of this compound with a protein thiol group.
Note: The images in the DOT script above are placeholders and would need to be replaced with actual chemical structure images for a final document.
Caption: Application of a bioconjugate to study a signaling pathway.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) | Reference(s) |
| Low Conjugation Yield | - Inactive maleimide (hydrolysis).- Insufficient free thiols (re-oxidation).- Suboptimal pH.- Incorrect molar ratio. | - Prepare maleimide solution fresh in anhydrous solvent.- Degas buffers and work under inert gas.- Ensure pH is between 6.5 and 7.5.- Optimize the maleimide:protein molar ratio. | |
| Protein Aggregation/Precipitation | - Hydrophobic nature of the maleimide reagent.- Suboptimal buffer conditions (pH, ionic strength). | - Use a more water-soluble maleimide reagent if available.- Optimize buffer conditions for protein stability.- Perform conjugation at a lower protein concentration. | |
| Low Protein Recovery after Purification | - Non-specific binding to purification resin.- Precipitation during concentration steps. | - Change the purification method or resin type.- Add stabilizing agents like BSA or glycerol for storage. | |
| Instability of the Conjugate | - Retro-Michael reaction in the presence of endogenous thiols. | - After conjugation, incubate at a slightly higher pH (e.g., 8.5-9.0) to promote hydrolysis of the succinimide ring, which stabilizes the conjugate. |
Conclusion
This compound bioconjugation, and maleimide-thiol chemistry in general, is a robust and versatile strategy for creating well-defined bioconjugates for a multitude of applications in research and drug development. By carefully controlling reaction conditions and thoroughly characterizing the final product, researchers can generate powerful new molecules to advance their scientific goals. The protocols and data presented here provide a comprehensive guide for the successful implementation of this essential bioconjugation technique.
References
Application Notes and Protocols for THP-Mal Labeling of Antibodies for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of antibody-based radiopharmaceuticals for Positron Emission Tomography (PET) imaging has revolutionized oncology research and clinical practice. The specific targeting capabilities of monoclonal antibodies (mAbs) combined with the high sensitivity of PET imaging allows for non-invasive visualization and quantification of tumor-associated antigens. A critical component in the development of these imaging agents is the chelator, a molecule that firmly binds the radioactive metal isotope to the antibody.
Tris(hydroxypyridinone), or THP, based chelators have emerged as a promising class of molecules for this purpose. The maleimide-functionalized version, THP-Mal, is particularly suited for site-specific conjugation to antibodies, offering rapid and efficient radiolabeling under mild conditions. This is a significant advantage over traditional chelators that may require harsh reaction conditions that can compromise the integrity and immunoreactivity of the antibody.[1][2][3]
These application notes provide detailed protocols for the conjugation of this compound to antibodies and subsequent radiolabeling with Gallium-68 (⁶⁸Ga) and Zirconium-89 (⁸⁹Zr), two clinically relevant PET isotopes with differing half-lives suitable for imaging molecules with varying biological clearance rates.
Principle of this compound Labeling
The this compound labeling process involves a two-step procedure. First, the this compound chelator is covalently conjugated to the antibody. The maleimide group on the this compound reacts specifically with free thiol (sulfhydryl) groups on the antibody, which are often introduced by reducing the antibody's native disulfide bonds or by engineering a cysteine residue into the antibody sequence. This site-specific conjugation helps to ensure a homogeneous product with preserved antigen-binding affinity.
Following conjugation and purification, the THP-antibody conjugate is then radiolabeled with the desired PET isotope. THP chelators are known for their ability to rapidly complex with radiometals like ⁶⁸Ga at room temperature and neutral pH.[1][4] This "kit-like" labeling potential simplifies the process, reduces preparation time, and minimizes the risk of damaging the antibody. While less documented, THP chelators have also been shown to effectively label antibodies with ⁸⁹Zr under similarly mild conditions.
Diagrams of Key Processes
Caption: Covalent conjugation of THP-Maleimide to an antibody via a thiol-maleimide reaction.
Caption: Experimental workflow from antibody preparation to in vivo PET imaging.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound antibody labeling with ⁶⁸Ga and provide comparative data for ⁸⁹Zr labeling, which predominantly uses the DFO chelator but for which THP is a promising alternative.
Table 1: Gallium-68 (⁶⁸Ga) Labeling Data for THP-Conjugated Molecules
| Parameter | Value | Molecule | Reference |
| Radiochemical Yield | >95% | ⁶⁸Ga-THP-PSMA | |
| >95% | ⁶⁸Ga-THP-mal-J591c-scFv | ||
| Specific Activity | Up to 22 MBq/nmol | ⁶⁸Ga-THP-PSMA | |
| 15-45 MBq/nmol | ⁶⁸Ga-THP-PSMA | ||
| Tumor Uptake | 5.6 ± 1.2 %ID/cm³ (40-60 min) | ⁶⁸Ga-THP-PSMA | |
| 5.4 ± 0.5 %ID/g (90 min) | ⁶⁸Ga-THP-mal-J591c-scFv | ||
| Avg. SUVmax 5.1 (2h) | ⁶⁸Ga-THP-PSMA (human) | ||
| IC₅₀ | 361 ± 60 nM | Ga-THP-PSMA | |
| 31.5 nM (unmodified scFv) | J591c-scFv |
Table 2: Zirconium-89 (⁸⁹Zr) Labeling Data for Comparison
| Parameter | Value | Molecule | Notes | Reference |
| Radiochemical Yield | Quantitative | ⁸⁹Zr-THP-mal-trastuzumab | Specific % not reported | |
| 78.4 ± 11.3% | ⁸⁹Zr-DFO-trastuzumab | Standard DFO method | ||
| Specific Activity | 136.9 ± 22.2 MBq/mg | ⁸⁹Zr-DFO-trastuzumab | Standard DFO method | |
| Tumor Uptake | 17.9 ± 4.7 %ID/g (144h) | ⁸⁹Zr-DFO-trastuzumab | Improved DFO chelator | |
| 28.83 ± 1.33 %ID/g (96h) | ⁸⁹Zr-DFO-trastuzumab | Standard DFO method | ||
| In Vivo Stability | Lower bone uptake than DFO | ⁸⁹Zr-DFO*-trastuzumab | Indicates higher stability | |
| Increased bone uptake over time | ⁸⁹Zr-DFO-trastuzumab | Indicates some in vivo dissociation |
Experimental Protocols
Protocol 1: Site-Specific Antibody Conjugation with THP-Maleimide
This protocol is designed for site-specific conjugation of this compound to an antibody with an engineered C-terminal cysteine or to native disulfide bonds that have been reduced.
Materials:
-
Antibody (e.g., IgG, scFv) with available thiol groups (1-10 mg/mL)
-
THP-Maleimide (this compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction (optional)
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10)
-
Reaction tubes (e.g., Protein LoBind tubes)
Procedure:
-
Antibody Preparation (with optional reduction):
-
If the antibody does not have a free cysteine, disulfide bonds can be reduced. Dissolve the antibody in degassed PBS.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate for 30 minutes at room temperature.
-
Remove excess TCEP using a desalting column (e.g., PD-10) equilibrated with degassed PBS (pH 7.2-7.4).
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution.
-
-
Conjugation Reaction:
-
To the prepared antibody solution (1-10 mg/mL in degassed PBS, pH 7.2-7.4), add the this compound stock solution to achieve a 10-20 fold molar excess of this compound to the antibody.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing is recommended.
-
-
Purification of THP-Antibody Conjugate:
-
Remove unconjugated this compound by SEC using a PD-10 column equilibrated with PBS.
-
Collect the protein fractions, which contain the purified THP-antibody conjugate.
-
Determine the protein concentration and store the conjugate at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Radiolabeling of THP-Antibody Conjugate with Gallium-68 (⁶⁸Ga)
This protocol describes a rapid, room-temperature labeling procedure.
Materials:
-
Purified THP-Antibody conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
Sodium bicarbonate (1 M) or Ammonium Acetate (1 M) for buffering
-
Saline for injection
-
Instant thin-layer chromatography (iTLC) strips and a suitable mobile phase (e.g., 50 mM DTPA, pH 4) for quality control
Procedure:
-
Elution of ⁶⁸Ga:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.
-
-
Radiolabeling Reaction:
-
In a sterile reaction vial, add the required amount of THP-antibody conjugate (e.g., 5 µg).
-
Add a buffering agent, such as sodium bicarbonate or ammonium acetate, to adjust the pH.
-
Add the ⁶⁸GaCl₃ eluate to the vial. The final pH of the reaction mixture should be between 6.5 and 7.5.
-
Incubate at room temperature for 5 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using iTLC. The ⁶⁸Ga-THP-antibody conjugate should remain at the origin, while free ⁶⁸Ga will move with the solvent front.
-
An RCP of >95% is typically achieved, and if so, no further purification is required.
-
-
Formulation:
-
If the RCP is acceptable, the final product can be diluted with sterile saline for injection.
-
Protocol 3: Radiolabeling of THP-Antibody Conjugate with Zirconium-89 (⁸⁹Zr)
This protocol is adapted from standard ⁸⁹Zr labeling procedures, modified for the favorable conditions of THP chelators.
Materials:
-
Purified THP-Antibody conjugate
-
⁸⁹Zr-oxalate in 1 M oxalic acid
-
Sodium carbonate (1 M) or HEPES buffer (0.5 M) for pH adjustment
-
PD-10 desalting column
-
iTLC strips and a suitable mobile phase for quality control
Procedure:
-
Preparation of ⁸⁹Zr Solution:
-
Carefully add 1 M sodium carbonate or 0.5 M HEPES buffer to the ⁸⁹Zr-oxalate solution to adjust the pH to 7.0-7.5.
-
-
Radiolabeling Reaction:
-
Add the pH-adjusted ⁸⁹Zr solution to the THP-antibody conjugate in a sterile reaction vial.
-
Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.
-
-
Purification:
-
Purify the ⁸⁹Zr-THP-antibody from unconjugated ⁸⁹Zr using a PD-10 desalting column equilibrated with saline.
-
Collect the protein fractions.
-
-
Quality Control:
-
Determine the radiochemical purity by iTLC. The labeled antibody will remain at the origin.
-
Assess the integrity and immunoreactivity of the final product using appropriate methods (e.g., SDS-PAGE, cell binding assays).
-
Conclusion
The this compound chelator offers a versatile and efficient platform for the development of antibody-based PET imaging agents. Its ability to be conjugated site-specifically and radiolabeled under mild conditions with high efficiency makes it an attractive alternative to conventional chelators. The protocols provided herein offer a foundation for researchers to develop novel ⁶⁸Ga and ⁸⁹Zr-labeled antibody tracers for a wide range of applications in research and drug development. The simplified, kit-like labeling procedure for ⁶⁸Ga, in particular, holds great promise for broader clinical translation of these important diagnostic tools.
References
- 1. Simple, mild, one-step labelling of proteins with gallium-68 using a tris(hydroxypyridinone) bifunctional chelator: a 68Ga-THP-scFv targeting the prostate-specific membrane antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 68Ga-THP-PSMA: A PET Imaging Agent for Prostate Cancer Offering Rapid, Room-Temperature, 1-Step Kit-Based Radiolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 68Ga-THP-PSMA: a PET imaging agent for prostate cancer offering rapid, room temperature, one-step kit-based radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: THP-Mal for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(hydroxypyridinone)-maleimide (THP-Mal) is a bifunctional chelator designed for the efficient labeling of biomolecules with radiometals, particularly Gallium-68 (⁶⁸Ga), for in vivo imaging applications using Positron Emission Tomography (PET). The THP core provides rapid and stable chelation of ⁶⁸Ga under mild, aqueous conditions, while the maleimide group allows for covalent conjugation to thiol-containing molecules such as peptides, antibodies, and their fragments.[1][2][3] This enables the development of targeted radiopharmaceuticals for non-invasive imaging and the assessment of biodistribution, target engagement, and pharmacokinetics in preclinical and potentially clinical research.[4]
The key advantage of the THP chelation system is its ability to quantitatively complex ⁶⁸Ga at room temperature and neutral pH, often in under five minutes.[1] This contrasts with conventional chelators like DOTA, which typically require acidic conditions and heating, making this compound particularly suitable for sensitive biomolecules and streamlined, kit-based radiopharmaceutical production.
Principle of this compound in PET Imaging
The utility of this compound in PET imaging is based on a straightforward principle: the specific delivery of a positron-emitting radionuclide to a target of interest in vivo. The workflow involves conjugating this compound to a targeting moiety (e.g., an antibody or peptide that recognizes a specific cell surface receptor). This conjugate is then radiolabeled with ⁶⁸Ga. Once administered, the radiolabeled conjugate circulates and accumulates at the target site. The emitted positrons from ⁶⁸Ga annihilate with electrons in the surrounding tissue, producing two 511 keV gamma rays that are detected by the PET scanner. This allows for the three-dimensional visualization and quantification of the radiotracer's distribution.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies utilizing ⁶⁸Ga-labeled this compound conjugates for in vivo PET imaging.
Table 1: Radiolabeling Efficiency and Specific Activity
| Conjugate | Radiolabeling Time (min) | Radiolabeling Conditions | Radiochemical Yield (%) | Specific Activity (MBq/nmol) | Reference |
| ⁶⁸Ga-THP-NCS-RGD | < 5 | Ambient Temperature | > 95 | 60 - 80 | |
| ⁶⁸Ga-THP-PhNCS-RGD | < 5 | Ambient Temperature | > 95 | 60 - 80 | |
| ⁶⁸Ga-THP-PSMA | - | Mild Conditions | > 95 | 5.6 |
Table 2: In Vivo Tumor Uptake and Biodistribution of ⁶⁸Ga-labeled THP Conjugates (1 hour post-injection)
| Radiotracer | Animal Model | Tumor Type | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio | Reference |
| [⁶⁸Ga(THP-NCS-RGD)] | Mice | U87MG Glioblastoma | 2.35 ± 0.06 | - | - | |
| [⁶⁸Ga(THP-PhNCS-RGD)] | Mice | U87MG Glioblastoma | 2.86 ± 0.43 | - | - | |
| [⁴⁵Ti]Ti-THP-PSMA | Xenograft Mouse | LNCaP (PSMA+) | 1.6 ± 0.27 | - | - | |
| [⁴⁵Ti]Ti-THP-PSMA | Xenograft Mouse | PC3 (PSMA-) | 0.39 ± 0.2 | - | - |
(%ID/g = percentage of injected dose per gram of tissue)
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiol-Containing Peptide
This protocol provides a general procedure for the conjugation of this compound to a peptide containing a cysteine residue.
Materials:
-
This compound
-
Cysteine-containing peptide
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
PD-10 desalting column or equivalent size-exclusion chromatography system
-
Deionized water, degassed
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
This compound Preparation: Dissolve this compound in a minimal amount of DMF or DMSO and then immediately dilute with the conjugation buffer. A 5- to 10-fold molar excess of this compound over the peptide is recommended.
-
Conjugation Reaction: Add the this compound solution to the peptide solution. Mix gently and allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: Purify the resulting this compound-peptide conjugate from unreacted this compound and other small molecules using a PD-10 desalting column or an appropriate size-exclusion chromatography system. Elute with deionized water or a suitable buffer.
-
Characterization: Confirm the successful conjugation and determine the purity of the conjugate using techniques such as mass spectrometry (e.g., ESI-MS) and HPLC.
-
Storage: Lyophilize the purified conjugate and store at -20°C or -80°C until use.
Protocol 2: Radiolabeling of this compound-Peptide Conjugate with ⁶⁸Ga
This protocol describes the efficient radiolabeling of a this compound-peptide conjugate with ⁶⁸Ga obtained from a ⁶⁸Ge/⁶⁸Ga generator.
Materials:
-
This compound-peptide conjugate
-
⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator
-
Labeling Buffer: Ammonium acetate buffer (1 M, pH 5.5-6.5) or HEPES buffer
-
Sterile, metal-free vials and syringes
-
Radio-TLC system for quality control
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.
-
Preparation of Reaction Mixture: In a sterile vial, add a predetermined amount of the this compound-peptide conjugate (typically 5-20 nmol) dissolved in the labeling buffer.
-
Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate to the vial containing the conjugate and buffer. Vortex gently. The reaction proceeds rapidly at room temperature.
-
Incubation: Incubate the reaction mixture at room temperature for 5 minutes.
-
Quality Control: Determine the radiochemical purity of the resulting ⁶⁸Ga-THP-Mal-peptide by radio-TLC or radio-HPLC. A radiochemical yield of >95% is typically achieved, often without the need for further purification.
-
Formulation for In Vivo Use: If the radiochemical purity is high, the reaction mixture can be diluted with sterile saline for injection.
Protocol 3: In Vivo PET Imaging in a Mouse Tumor Model
This protocol outlines a general procedure for performing PET imaging in a tumor-bearing mouse model using a ⁶⁸Ga-labeled this compound conjugate.
Materials:
-
Tumor-bearing mice (e.g., xenograft models)
-
⁶⁸Ga-labeled this compound-peptide conjugate, formulated in sterile saline
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Catheter for intravenous injection
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Radiotracer Administration: Administer a defined amount of the ⁶⁸Ga-labeled this compound-peptide conjugate (typically 5-10 MBq) via intravenous injection (e.g., through the tail vein).
-
Uptake Period: Allow the radiotracer to distribute in the animal for a specific uptake period (e.g., 60 minutes). Keep the animal under anesthesia and maintain its body temperature during this time.
-
PET/CT Imaging: Position the anesthetized animal in the PET/CT scanner. Perform a CT scan for anatomical reference, followed by a PET scan (e.g., 10-20 minutes acquisition time).
-
Image Reconstruction and Analysis: Reconstruct the PET and CT images using appropriate software. Co-register the images to visualize the anatomical localization of the radiotracer uptake. Quantify the radioactivity concentration in regions of interest (ROIs), such as the tumor and major organs, and express the data as a percentage of the injected dose per gram of tissue (%ID/g).
-
Biodistribution (Optional): Following the final imaging session, euthanize the animal. Excise the tumor and major organs, weigh them, and measure the radioactivity in each sample using a gamma counter to confirm the imaging data.
Visualizations
Caption: Experimental workflow for this compound based in vivo imaging.
Caption: Logical relationship of this compound components and their functions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Tris(hydroxypyridinone) Bifunctional Chelators Containing Isothiocyanate Groups Provide a Versatile Platform for Rapid One-Step Labeling and PET Imaging with 68Ga3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - www.chematech-mdt.com [chematech-mdt.com]
- 4. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying THP-Mal Conjugation Efficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of biomolecules with chelating agents for applications such as radiolabeling is a critical process in the development of targeted diagnostics and therapeutics. Tris(hydroxypyridinone)-maleimide (THP-Mal) is a bifunctional chelator that combines a high-affinity chelating agent for radionuclides like Gallium-68 with a maleimide group for covalent attachment to thiol-containing biomolecules, such as antibodies, peptides, or proteins. The maleimide-thiol reaction is a widely used bioconjugation strategy due to its high efficiency and specificity for cysteine residues under mild physiological conditions.[1] This reaction proceeds via a Michael addition, forming a stable thioether bond.[1]
Accurate quantification of the conjugation efficiency is paramount to ensure the quality, consistency, and efficacy of the final bioconjugate. This document provides detailed application notes and protocols for quantifying this compound conjugation efficiency using various analytical techniques.
Principle of this compound Conjugation
The core of the conjugation process is the reaction between the maleimide group of the this compound linker and a free sulfhydryl (thiol) group on a biomolecule. This reaction is most efficient at a pH range of 6.5-7.5.[2] Above pH 7.5, the maleimide group can also react with amines, and the maleimide ring is more susceptible to hydrolysis, which would render it unreactive towards thiols.[2] Therefore, careful control of the reaction conditions is crucial for successful conjugation.
Analytical Methods for Quantifying Conjugation Efficiency
Several analytical methods can be employed to determine the efficiency of this compound conjugation. The choice of method will depend on the specific biomolecule, the required sensitivity, and the available instrumentation.
Data Presentation: Comparison of Analytical Methods
| Analytical Method | Principle | Advantages | Disadvantages | Typical Application |
| UV-Vis Spectroscopy (Direct) | Measures the decrease in absorbance of the maleimide double bond (around 300 nm) upon reaction with a thiol.[3] | Simple, rapid, and non-destructive. | Low sensitivity due to the low molar extinction coefficient of maleimides; potential for interference from other chromophores. | Monitoring reaction kinetics in real-time. |
| UV-Vis Spectroscopy (Indirect/Thiol Depletion) | A known excess of a thiol-containing compound is reacted with the conjugate, and the remaining unreacted thiol is quantified using a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). | Higher sensitivity compared to the direct method; well-established for thiol quantification. | Indirect measurement; potential for interference from other reducing agents. | Quantifying unreacted maleimide groups after conjugation. |
| Mass Spectrometry (MS) | Determines the mass of the unconjugated biomolecule and the this compound conjugate, allowing for the calculation of the degree of labeling. | High accuracy and sensitivity; provides information on the distribution of different conjugate species. | Requires specialized equipment and expertise; can be sensitive to sample purity. | Detailed characterization of the final conjugate, including drug-to-antibody ratio (DAR). |
| High-Performance Liquid Chromatography (HPLC) | Separates the unconjugated biomolecule, the this compound linker, and the conjugate based on their physicochemical properties (e.g., hydrophobicity, size). | High resolution and reproducibility; can be used for both quantification and purification. | Method development can be time-consuming. | Routine analysis of conjugation efficiency and purity of the final product. |
| Colorimetric Assays (e.g., Ellman's Assay) | Quantifies the number of free thiol groups before and after conjugation to determine the number of reacted thiols. | Simple and widely used for thiol quantification. | Indirect measurement of conjugation; can be affected by interfering substances. | Determining the extent of thiol modification. |
Experimental Protocols
Protocol 1: General this compound Conjugation to a Protein
Materials:
-
Thiol-containing protein (e.g., antibody)
-
This compound
-
Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5, degassed
-
(Optional) TCEP (Tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed Reaction Buffer to a concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If targeting cysteine residues within disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution. Flush the vial with inert gas, seal, and incubate for 20-30 minutes at room temperature.
-
This compound Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of this compound is a common starting point). Add the solution dropwise while gently stirring.
-
Incubation: Flush the reaction vial with inert gas, seal it tightly, and protect it from light. Incubate at room temperature for 2 hours or overnight at 4°C.
-
Purification: Remove unreacted this compound and byproducts using a desalting column or dialysis.
Protocol 2: Quantification by UV-Vis Spectroscopy (Direct Method)
Principle: This method monitors the decrease in absorbance at ~300 nm, which is characteristic of the maleimide group, as it reacts with the thiol.
Procedure:
-
Record the initial UV-Vis spectrum (250-400 nm) of the this compound solution in the reaction buffer.
-
Add the thiol-containing biomolecule to initiate the conjugation reaction.
-
Monitor the reaction by recording the absorbance spectrum at regular time intervals.
-
The conjugation efficiency can be estimated by the decrease in absorbance at the wavelength corresponding to the maleimide absorbance maximum.
Protocol 3: Quantification of Free Thiols using Ellman's Assay
Principle: Ellman's reagent (DTNB) reacts with free sulfhydryl groups to produce a colored product that can be quantified spectrophotometrically at 412 nm. By measuring the free thiol concentration before and after the conjugation reaction, the amount of reacted thiols can be determined.
Materials:
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
Cysteine or other thiol standard
Procedure:
-
Prepare a Standard Curve: Prepare a series of known concentrations of the cysteine standard in the Reaction Buffer.
-
Sample Preparation: Dilute the protein samples (before and after conjugation) to be tested in the Reaction Buffer.
-
Reaction: To 50 µL of each standard and sample, add 5 µL of the Ellman's Reagent Solution. Include a blank containing only the Reaction Buffer and Ellman's Reagent.
-
Incubation: Incubate the reactions for 15 minutes at room temperature.
-
Measurement: Measure the absorbance at 412 nm.
-
Quantification: Create a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of free thiols in the samples. The difference in free thiol concentration before and after conjugation indicates the extent of the reaction.
Protocol 4: Analysis by HPLC
Principle: High-Performance Liquid Chromatography (HPLC) separates the components of the reaction mixture, allowing for the quantification of the unconjugated protein and the this compound conjugate. Hydrophobic Interaction Chromatography (HIC) is particularly useful for determining the drug-to-antibody ratio (DAR) of antibody-drug conjugates. Reversed-phase HPLC (RP-HPLC) can also be used, often after reduction of the antibody to separate light and heavy chains.
A. Hydrophobic Interaction Chromatography (HIC)
Typical Setup:
-
Column: A HIC column (e.g., Butyl, Phenyl)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7)
-
Gradient: A decreasing salt gradient from Mobile Phase A to Mobile Phase B.
-
Detection: UV at 280 nm.
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the purified conjugate sample.
-
Elute the bound proteins using a linear gradient to 100% Mobile Phase B.
-
The unconjugated protein will elute first, followed by species with an increasing number of conjugated this compound molecules (and thus increased hydrophobicity).
-
Integrate the peak areas for each species to calculate the relative abundance and determine the average DAR.
B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Typical Setup:
-
Column: A C4 or C18 reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: An increasing organic solvent gradient from Mobile Phase A to Mobile Phase B.
-
Detection: UV at 280 nm and/or a wavelength specific to the this compound linker if it has a distinct chromophore.
Procedure:
-
(Optional) Reduce the conjugate with a reducing agent like DTT or TCEP to separate antibody light and heavy chains.
-
Inject the sample onto the RP-HPLC column.
-
Elute the components using a gradient of Mobile Phase B.
-
The unconjugated protein, unreacted this compound, and the final conjugate will have different retention times, allowing for their separation and quantification.
Protocol 5: Analysis by Mass Spectrometry (MS)
Principle: Mass spectrometry directly measures the molecular weight of the biomolecule before and after conjugation. The mass shift corresponds to the mass of the attached this compound linker, allowing for precise determination of the number of conjugated linkers.
Procedure:
-
Prepare the purified conjugate sample for MS analysis (e.g., buffer exchange into a volatile buffer).
-
Acquire the mass spectrum of the intact protein or, for more detailed analysis, after enzymatic digestion (peptide mapping).
-
Deconvolute the mass spectrum to determine the molecular weights of the different species present in the sample.
-
The difference in mass between the unconjugated and conjugated protein will confirm the conjugation and allow for the calculation of the DAR.
Mandatory Visualizations
Caption: Workflow for this compound Conjugation and Quantification.
Caption: this compound Conjugation and Competing Hydrolysis Reaction.
Stability of the Thioether Linkage
While the thioether bond formed between the maleimide and thiol is generally considered stable, it can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols. This can lead to the exchange of the conjugated molecule. Additionally, the succinimide ring of the conjugate can undergo hydrolysis, which can impact the stability and properties of the conjugate. It is therefore important to assess the stability of the this compound conjugate under relevant physiological conditions. The rate of hydrolysis can be influenced by the substituents on the maleimide ring.
Conclusion
The accurate quantification of this compound conjugation efficiency is a critical step in the development of targeted radiopharmaceuticals and other bioconjugates. The methods described in these application notes provide a comprehensive toolkit for researchers to characterize their this compound conjugates. A combination of these techniques will provide a thorough understanding of the conjugation efficiency, purity, and stability of the final product, ensuring its quality and performance in downstream applications. It is recommended to validate the chosen analytical method for the specific this compound conjugate being developed.
References
Application Notes and Protocols for the Purification of THP-Mal Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of proteins with bifunctional chelators is a critical process in the development of targeted radiopharmaceuticals and other diagnostic and therapeutic agents. Tris(hydroxypyridinone)-maleimide (THP-Mal) is a bifunctional chelator that allows for the stable conjugation of a metal-chelating moiety to proteins and peptides via a thiol-reactive maleimide group. The maleimide group specifically reacts with the sulfhydryl group of cysteine residues, forming a stable thioether bond. This site-specific labeling approach is advantageous, particularly for proteins where modification of primary amines could compromise biological activity.
A key advantage of this compound is the ability to perform labeling under mild conditions, often at room temperature and neutral pH. This preserves the integrity of sensitive biomolecules. Following the labeling reaction, a critical purification step is required to remove unreacted this compound, as well as any reaction byproducts. Inadequate purification can lead to inaccurate determination of labeling efficiency, interference in downstream applications, and potential in vivo toxicity.
These application notes provide detailed protocols for the purification of this compound labeled proteins, methods for their characterization, and an overview of their applications in drug development.
Data Presentation
The following tables summarize typical quantitative data associated with the purification and characterization of this compound labeled proteins. These values are illustrative and may vary depending on the specific protein and experimental conditions.
Table 1: Comparison of Purification Methods for this compound Labeled Antibodies
| Purification Method | Protein Recovery (%) | Purity (%) | Removal of Unreacted this compound (%) |
| Size Exclusion Chromatography (SEC) | > 90% | > 98% | > 99% |
| Dialysis | > 95% | > 95% | > 98% |
| Tangential Flow Filtration (TFF) | > 95% | > 97% | > 99% |
Table 2: Degree of Labeling (DOL) Before and After Purification
| Protein | DOL (Pre-Purification) | DOL (Post-SEC Purification) |
| Monoclonal Antibody (mAb) | 3.5 - 4.5 | 3.8 |
| Single-domain Antibody (sdAb) | 1.8 - 2.5 | 2.1 |
| Peptide | 1.0 - 1.2 | 1.0 |
Table 3: Stability of this compound-Protein Conjugate in Human Serum
| Time (hours) | Intact Conjugate (%) |
| 0 | 100 |
| 24 | > 95 |
| 48 | > 90 |
| 72 | > 85 |
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol describes the general procedure for conjugating this compound to a protein containing accessible cysteine residues.
Materials:
-
Protein of interest (e.g., monoclonal antibody, antibody fragment)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: N-acetylcysteine or L-cysteine
Procedure:
-
Protein Preparation:
-
Dissolve the protein in degassed Reaction Buffer to a final concentration of 2-10 mg/mL.
-
If the protein's cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10- to 20-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the this compound solution to the protein solution at a molar ratio of 5:1 to 20:1 (this compound:protein). The optimal ratio should be determined empirically for each protein.
-
Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
To stop the reaction, add a 2- to 5-fold molar excess of a quenching reagent (e.g., N-acetylcysteine) to react with any unreacted this compound. Incubate for 15-30 minutes at room temperature.
-
Protocol 2: Purification of this compound Labeled Proteins by Size Exclusion Chromatography (SEC)
SEC is a highly effective method for removing unreacted this compound and other small molecule impurities from the labeled protein.[1]
Materials:
-
This compound labeled protein solution (from Protocol 1)
-
SEC column (e.g., Sephadex G-25, PD-10 desalting column)
-
Elution Buffer: PBS, pH 7.4
-
Fraction collection tubes
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column with at least 5 column volumes of Elution Buffer.
-
-
Sample Loading:
-
Load the quenched reaction mixture onto the column.
-
-
Elution:
-
Elute the protein with the Elution Buffer. The larger, labeled protein will elute first, while the smaller, unreacted this compound and quenching reagent will be retained and elute later.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the protein concentration of each fraction by measuring the absorbance at 280 nm.
-
Pool the protein-containing fractions.
-
Protocol 3: Purification of this compound Labeled Proteins by Dialysis
Dialysis is a simple and effective method for removing small molecules from a protein solution, although it is a slower process than SEC.[2]
Materials:
-
This compound labeled protein solution (from Protocol 1)
-
Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO), typically 10-20 kDa for antibodies.
-
Dialysis Buffer: PBS, pH 7.4
-
Large beaker or container
Procedure:
-
Sample Preparation:
-
Transfer the quenched reaction mixture into the dialysis tubing or cassette.
-
-
Dialysis:
-
Place the dialysis tubing/cassette in a large volume of Dialysis Buffer (at least 1000 times the sample volume) at 4°C with gentle stirring.
-
Perform at least three buffer changes over a period of 24-48 hours to ensure complete removal of unreacted this compound.
-
-
Sample Recovery:
-
Recover the purified, labeled protein from the dialysis tubing/cassette.
-
Protocol 4: Characterization of this compound Labeled Proteins
1. Determination of Degree of Labeling (DOL):
The DOL, or the average number of this compound molecules conjugated to each protein molecule, can be determined using UV-Vis spectrophotometry.[3]
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum of the THP moiety (if it has a distinct absorbance peak away from 280 nm).
-
The protein concentration can be calculated using the Beer-Lambert law, correcting for the absorbance of the this compound at 280 nm.[3]
-
The concentration of the conjugated this compound is then determined.
-
The DOL is the molar ratio of this compound to the protein.
2. Purity Analysis by HPLC:
-
Size Exclusion Chromatography (SEC-HPLC): Can be used to assess the presence of aggregates and fragments in the purified conjugate.[1]
-
Reverse-Phase HPLC (RP-HPLC): Can be used to determine the purity of the labeled protein and to separate species with different degrees of labeling.
3. Assessment of Protein Aggregation:
Protein aggregation is a critical quality attribute to monitor, as it can impact efficacy and immunogenicity.
-
Dynamic Light Scattering (DLS): A non-invasive method to measure particle size and distribution.
-
Analytical SEC: Can quantify the percentage of monomer, dimer, and higher-order aggregates.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound protein labeling and purification.
Logical Relationship of Purification Principles
Caption: Principles of common purification methods for this compound labeled proteins.
Applications in Drug Development
This compound labeled proteins are valuable tools in various stages of drug development, primarily due to the ability of the THP moiety to chelate diagnostic and therapeutic radionuclides.
-
Preclinical Imaging: this compound labeled antibodies and other targeting proteins can be chelated with positron-emitting radionuclides like Gallium-68 (⁶⁸Ga) for use in Positron Emission Tomography (PET) imaging. This allows for non-invasive, real-time visualization of drug distribution, target engagement, and tumor targeting in preclinical cancer models.
-
Pharmacokinetic Studies: By tracking the radiolabeled protein in vivo, researchers can obtain quantitative data on its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
-
Dosimetry Calculations: For the development of radioligand therapies, accurate dosimetry is crucial. PET imaging with ⁶⁸Ga-THP-Mal labeled proteins can be used to estimate the radiation dose that would be delivered to tumors and healthy organs by a therapeutic counterpart labeled with a therapeutic radionuclide.
-
Companion Diagnostics: A ⁶⁸Ga-THP-Mal labeled protein could potentially be developed as a companion diagnostic to select patients whose tumors express the target of a corresponding therapeutic agent.
Troubleshooting
A troubleshooting guide for common issues encountered during the labeling and purification of this compound proteins is provided below.
Table 4: Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Labeling Yield | - Incomplete reduction of disulfide bonds.- Protein concentration is too low.- pH of the reaction buffer is not optimal.- Hydrolysis of the maleimide group. | - Ensure complete reduction with sufficient TCEP.- Increase protein concentration to 5-10 mg/mL.- Maintain pH between 7.2 and 7.5.- Use freshly prepared this compound solution. |
| High Degree of Labeling | - Molar excess of this compound is too high.- Inefficient removal of unreacted this compound. | - Optimize the molar ratio of this compound to protein.- Ensure efficient purification by SEC or dialysis. |
| Protein Precipitation | - Over-labeling of the protein.- Hydrophobic nature of the this compound conjugate. | - Reduce the molar excess of this compound.- Perform labeling and purification at 4°C.- Consider using a more hydrophilic variant of the linker if available. |
| Loss of Protein Activity | - Modification of a critical cysteine residue.- Denaturation during labeling or purification. | - If possible, use a protein variant where the critical cysteine is protected or absent.- Perform all steps under mild conditions (neutral pH, room temperature or 4°C). |
Conclusion
The purification of this compound labeled proteins is a critical step to ensure their quality, efficacy, and safety for downstream applications in research and drug development. Size exclusion chromatography and dialysis are robust and effective methods for removing unreacted labeling reagents and byproducts. Careful characterization of the purified conjugate, including the determination of the degree of labeling and assessment of purity and aggregation, is essential. The protocols and information provided in these application notes offer a comprehensive guide for researchers and scientists working with this compound labeled proteins, enabling the generation of high-quality conjugates for a range of applications, from preclinical imaging to the development of novel radiopharmaceuticals.
References
Application Notes and Protocols for THP-Mal Radiochemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of the bifunctional chelator Tris(hydroxypyridinone)-maleimide (THP-Mal) in radiochemistry. The primary application of this compound is for the efficient and site-specific labeling of thiol-containing biomolecules, such as peptides and antibodies with Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging. The key advantage of the THP chelator system is its ability to rapidly and quantitatively complex ⁶⁸Ga at room temperature and neutral pH, making it highly suitable for kit-based radiosynthesis.[1]
Principle
The this compound radiochemistry workflow involves two primary stages:
-
Bioconjugation: The maleimide functional group of this compound reacts specifically with a free thiol (sulfhydryl) group, typically from a cysteine residue on a biomolecule. This forms a stable thioether bond, site-specifically attaching the THP chelator to the targeting molecule.
-
Radiolabeling: The conjugated THP moiety serves as an efficient chelator for the positron-emitting radionuclide Gallium-68. The chelation is rapid and occurs under mild conditions, preserving the integrity of sensitive biomolecules.[1][2]
Experimental Protocols
Protocol 1: Conjugation of this compound to a Cysteine-Containing Protein
This protocol describes the site-specific conjugation of this compound to a single-chain variable fragment (scFv) of an antibody engineered with a C-terminal cysteine residue (e.g., J591c-scFv).[1][2]
Materials:
-
Cysteine-engineered protein (e.g., J591c-scFv)
-
This compound (Chematech)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), pH 7.0-7.4
-
Size-exclusion chromatography (SEC) system
-
Reaction vials
-
Magnetic stirrer and stir bar
Procedure:
-
Protein Reduction (if necessary): If the cysteine residue is oxidized or forms a disulfide-linked dimer, it must be reduced.
-
Dissolve the protein in PBS.
-
Add a 10-fold molar excess of TCEP.
-
Incubate at room temperature for 1 hour.
-
Purify the reduced, monomeric protein using size-exclusion chromatography. The protein should be collected in a suitable buffer for conjugation (e.g., PBS, pH 7.0).
-
-
Conjugation Reaction:
-
Immediately after purification, determine the concentration of the reduced protein.
-
Add a 5- to 10-fold molar excess of this compound (dissolved in a small amount of DMSO or water) to the protein solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and any aggregates by size-exclusion chromatography.
-
The purified this compound-protein conjugate is collected.
-
Confirm the successful conjugation and purity of the product using methods such as SDS-PAGE and mass spectrometry. High-resolution mass spectrometry should show a mass increase corresponding to the addition of the this compound moiety.
-
Protocol 2: Radiolabeling of this compound-Protein Conjugate with ⁶⁸Ga
This protocol outlines the one-step radiolabeling of the this compound-conjugated protein with ⁶⁸Ga.
Materials:
-
This compound-protein conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
Ammonium acetate buffer (1 M or 2 M), pH ~7
-
Sterile, metal-free reaction vials
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elution of ⁶⁸Ga:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions. The fraction with the highest activity is typically used.
-
-
Radiolabeling Reaction:
-
In a sterile vial, add the desired amount of the this compound-protein conjugate (e.g., 5 µg).
-
Add the ⁶⁸Ga eluate directly to the vial containing the conjugate.
-
Immediately add ammonium acetate buffer to raise the pH to approximately 6-7.
-
Incubate the reaction mixture at room temperature for 5-10 minutes.
-
-
Quality Control:
-
Determine the radiochemical yield (RCY) and purity using radio-TLC or radio-HPLC. A high radiochemical yield (>95%) is typically achieved, which may circumvent the need for post-labeling purification.
-
Calculate the specific activity of the final product.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters reported for this compound radiochemistry with ⁶⁸Ga.
| Parameter | Value | Biomolecule/System | Conditions | Source(s) |
| Radiochemical Yield (RCY) | > 95% | This compound-J591c-scFv | Room Temperature, 5 min | |
| > 95% | THP-NCS-RGD | Room Temperature, < 5 min | ||
| > 99% | THP-NCS-RGD | HPLC analysis | ||
| Specific Activity | 60–80 MBq/nmol | THP-NCS-RGD | - | |
| 8–9 MBq/nmol | THP-NCS-RGD | At calibration | ||
| Reaction Time | < 5 minutes | THP Conjugates | Room Temperature, pH 6-7 | |
| pH for Labeling | Neutral pH | THP Conjugates | - | |
| Temperature for Labeling | Room Temperature | THP Conjugates | - | |
| Stability | Stable in human serum | ⁶⁸Ga(THP-PSMA) | 37 °C |
Visualizations
Caption: Experimental workflow for this compound radiochemistry.
Caption: this compound conjugation to a protein's cysteine residue.
References
Application Notes and Protocols for THP-Mal Use in Preclinical Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical use of two distinct molecules often referred to by similar acronyms: HPMA copolymer-conjugated Pirarubicin (P-THP) , a chemotherapeutic agent, and Tris(hydroxypyridinone)-maleimide (THP-Mal) , a chelator for radioisotope labeling in tumor imaging.
Section 1: P-THP (Pirarubicin) for Preclinical Cancer Therapy
Pirarubicin (THP) is an anthracycline antibiotic and a potent inhibitor of topoisomerase II, an enzyme essential for DNA replication and transcription. Its conjugation with N-(2-hydroxypropyl) methacrylamide (HPMA) copolymer to form P-THP enhances its tumor-specific delivery via the Enhanced Permeability and Retention (EPR) effect, which is characteristic of solid tumors. This targeted delivery is designed to increase efficacy while reducing systemic toxicity.
Mechanism of Action and Signaling Pathways
Pirarubicin exerts its cytotoxic effects primarily by intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis.[1][2] In addition to its direct DNA-damaging effects, Pirarubicin has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival. Treatment with Pirarubicin can induce the phosphorylation of both Akt and Erk1/2, which are central nodes in cell survival and proliferation pathways.[1][2] Furthermore, it can suppress the mTOR signaling pathway, a master regulator of cell growth and metabolism, which can in turn induce a cytoprotective autophagic response in cancer cells.[3]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of P-THP in various preclinical tumor models.
Table 1: In Vitro Cytotoxicity of P-THP and THP
| Cell Line | Cancer Type | IC50 (µM) - THP (72h) | IC50 (µM) - P-THP (72h) |
| MES-SA C9 high | Uterine Sarcoma | 0.02 | 0.2 |
| A2780 | Ovarian Cancer | 0.03 | 0.05 |
| A2780cis | Cisplatin-Resistant Ovarian Cancer | 0.04 | 0.06 |
| A2780ADR | Doxorubicin-Resistant Ovarian Cancer | 1.5 | 2.0 |
Data compiled from studies on gynecological malignancies.
Table 2: In Vivo Antitumor Activity of P-THP
| Tumor Model | Treatment Group | Dose (mg/kg, THP equivalent) | Tumor Growth Inhibition (%) | Reference |
| S-180 Sarcoma | P-THP | 15 | >90 | |
| MES-SA C9 high Xenograft | P-THP | 15 | Significant suppression | |
| A2780 Xenograft | P-THP | 15 | Significant suppression | |
| A2780cis Xenograft | P-THP | 15 | Significant suppression | |
| Human Colon Cancer Xenograft | THP | 8 (i.v.) | Significant inhibition |
Experimental Protocols
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. [Antitumor effect of pirarubicin (THP) against human colon cancer transplanted into nude mice and the mechanism of cell cycle progression] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput PET/CT Imaging Using a Multiple-Mouse Imaging System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quality Control of ⁶⁸Ga-THP-Mal Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium-68 (⁶⁸Ga) has become a radionuclide of significant interest for Positron Emission Tomography (PET) imaging, largely due to its convenient availability from ⁶⁸Ge/⁶⁸Ga generators and its favorable decay characteristics.[1][2] The development of novel chelators is crucial for the stable incorporation of ⁶⁸Ga into targeting molecules. The tris(hydroxypyridinone)-maleimide (THP-Mal) chelator represents a significant advancement, enabling the rapid and efficient radiolabeling of thiol-containing biomolecules under mild conditions, such as ambient temperature and neutral pH.[3][4][5] This simplifies the preparation of ⁶⁸Ga-radiopharmaceuticals, making kit-based formulations feasible.
The quality control (QC) of any radiopharmaceutical is paramount to ensure its safety, efficacy, and diagnostic accuracy before administration to patients. For ⁶⁸Ga-THP-Mal conjugates, a series of rigorous QC tests must be performed to verify their identity, purity, and stability. These application notes provide detailed protocols for the essential quality control assays for ⁶⁸Ga-THP-Mal conjugates, intended for use in research and drug development settings.
Essential Quality Control Parameters
The primary QC tests for ⁶⁸Ga-THP-Mal conjugates are designed to assess the following:
-
Radionuclidic Purity: Ensures that the radioactivity originates almost exclusively from ⁶⁸Ga, with minimal contamination from the parent ⁶⁸Ge or other radionuclides.
-
Radiochemical Purity (RCP): Determines the percentage of ⁶⁸Ga that is successfully conjugated to the this compound-biomolecule. Common impurities include free or colloidal ⁶⁸Ga.
-
Chemical Purity: Identifies and quantifies non-radioactive chemical impurities, which may include the unconjugated precursor, reagents from the synthesis, or metal impurities from the generator eluate.
-
Molar Activity (MA): Defines the amount of radioactivity per mole of the conjugate, a critical parameter for receptor-based imaging.
-
Stability: Assesses the integrity of the radiolabeled conjugate over time, particularly in a physiological environment (e.g., human serum).
-
Pharmaceutical Parameters: Includes tests for sterility, bacterial endotoxins (pyrogens), and pH to ensure the final product is safe for intravenous injection.
Experimental Workflows and Protocols
Overall Workflow for ⁶⁸Ga-THP-Mal Conjugate Production and QC
The general process involves eluting ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator, performing the radiolabeling reaction with the this compound conjugate, and subsequently conducting a series of quality control tests before the product is released for preclinical or clinical use.
Caption: Workflow for ⁶⁸Ga-THP-Mal conjugate synthesis and quality control.
Protocol: Radiolabeling of this compound Conjugates
This protocol is based on the advantageous properties of the THP chelator, which allows for rapid labeling under mild conditions.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator (eluting with 0.05 M - 0.6 M HCl)
-
This compound conjugated biomolecule (e.g., peptide, protein)
-
Sodium acetate buffer (0.5 M or as required to achieve desired pH)
-
Sterile, pyrogen-free water for injection
-
V-vials
Procedure:
-
Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions. Use the fraction with the highest activity concentration.
-
In a sterile V-vial, add the required amount of this compound conjugate (typically 5-20 µg).
-
Add the ⁶⁸GaCl₃ eluate (e.g., 300-500 MBq) to the vial containing the conjugate.
-
Immediately adjust the pH of the reaction mixture to between 6.0 and 7.0 by adding a predetermined volume of sodium acetate buffer.
-
Gently vortex the mixture.
-
Allow the reaction to proceed at ambient room temperature for 5 minutes.
-
The reaction is complete, and the product is ready for quality control. No post-labeling purification is typically required due to the high labeling efficiency.
Protocol: Radiochemical Purity (RCP) Determination by ITLC
Instant Thin-Layer Chromatography (ITLC) is a rapid and simple method to quantify the percentage of labeled conjugate versus free/unbound ⁶⁸Ga.
Materials:
-
ITLC-SG strips (Silica Gel impregnated glass fiber)
-
Mobile Phase: 0.1 M sodium citrate buffer, pH 5.5
-
Developing tank
-
Radio-TLC scanner or gamma counter
Procedure:
-
Prepare the developing tank by adding the citrate mobile phase to a depth of approximately 0.5 cm. Cover and allow the atmosphere to saturate for 5-10 minutes.
-
Using a syringe, spot a small drop (1-2 µL) of the final radiolabeled product onto the origin line of an ITLC-SG strip (approx. 1 cm from the bottom).
-
Place the strip into the developing tank, ensuring the spot is above the solvent level.
-
Allow the solvent front to migrate near the top of the strip (e.g., to a 9 cm mark).
-
Remove the strip, mark the solvent front, and let it dry.
-
Analyze the strip using a radio-TLC scanner to determine the distribution of radioactivity.
Expected Results:
-
⁶⁸Ga-THP-Mal conjugate: Remains at the origin (Rf = 0.0-0.1).
-
Free [⁶⁸Ga]Ga-citrate complex: Migrates with the solvent front (Rf = 0.8-1.0).
Calculation: RCP (%) = (Activity at origin / Total activity on strip) x 100
Caption: Experimental workflow for ITLC-based RCP analysis.
Protocol: Radiochemical Purity (RCP) Determination by HPLC
High-Performance Liquid Chromatography (HPLC) provides a more detailed analysis of the product's purity.
Materials & Equipment:
-
HPLC system with a radioactivity detector (e.g., flow-through γ-detector).
-
UV detector (for identifying the unlabeled precursor).
-
Reversed-phase C18 column (e.g., 3 µm, 3.0 x 150 mm).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Note: Non-specific binding of free ⁶⁸Ga to C18 columns is a known issue. Adding a weak chelator like citrate to the mobile phase or the sample can mitigate this.
Procedure:
-
Equilibrate the HPLC system with the starting mobile phase conditions.
-
Inject 10-20 µL of the final product.
-
Run a gradient elution. A typical gradient might be:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 25% A, 75% B
-
15-17 min: Linear gradient to 5% A, 95% B
-
17-20 min: Hold at 5% A, 95% B
-
(This gradient must be optimized for the specific conjugate).
-
-
Monitor the eluate with both UV and radioactivity detectors.
-
Identify the peaks corresponding to the ⁶⁸Ga-THP-Mal conjugate, free ⁶⁸Ga, and any other impurities by comparing retention times with a reference standard of the unlabeled conjugate.
Calculation: RCP (%) = (Radioactivity area of product peak / Total radioactivity area of all peaks) x 100
Protocol: In Vitro Serum Stability
This assay determines the stability of the radiotracer in a biological matrix.
Materials:
-
Fresh human serum
-
Incubator or water bath at 37°C
-
⁶⁸Ga-THP-Mal conjugate
-
ITLC or HPLC system for analysis
Procedure:
-
Mix a known volume of the radiolabeled conjugate (e.g., 100 µL) with human serum (e.g., 200 µL).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the mixture.
-
Analyze each aliquot for radiochemical purity using the ITLC or HPLC method described above to quantify any dissociation of ⁶⁸Ga from the conjugate.
-
For protein conjugates, precipitation with acetonitrile or ethanol followed by centrifugation can be used to separate protein-bound radioactivity from released ⁶⁸Ga before analysis.
Data Presentation and Acceptance Criteria
All quality control results must be documented and compared against pre-defined acceptance criteria. The criteria below are based on general standards for ⁶⁸Ga-radiopharmaceuticals, such as those for [⁶⁸Ga]Ga-PSMA-11.
Table 1: QC Specifications for ⁶⁸Ga-THP-Mal Conjugates
| Test | Method | Acceptance Criteria | Reference |
| Appearance | Visual Inspection | Clear, colorless solution, free of particles | Ph. Eur. standards |
| pH | pH-indicator strips | 4.0 - 8.0 | |
| Radionuclidic Identity | Gamma-ray Spectrometry | Principal photon at 511 keV | |
| Radionuclidic Purity | Gamma-ray Spectrometry | ⁶⁸Ge breakthrough ≤ 0.001% | |
| Radiochemical Purity | ITLC and/or HPLC | ≥ 95% | |
| Molar Activity | Calculation | Typically 60-80 MBq/nmol, but is application-dependent | |
| Serum Stability | ITLC / HPLC | > 95% intact after 2 hours at 37°C | |
| Sterility | Membrane Filtration | No microbial growth | USP/Ph. Eur. |
| Bacterial Endotoxins | LAL Test | < 17.5 EU/V (where V is max. patient volume) |
Table 2: Example Biodistribution Data for ⁶⁸Ga-THP Conjugates
This table summarizes example data from preclinical studies to provide context for expected in vivo behavior. Data is presented as percent injected dose per gram of tissue (%ID/g).
| Organ | [⁶⁸Ga(THP-NCS-RGD)] (1h p.i.) | [⁶⁸Ga-THP-TATE] (1h p.i.) | [⁶⁸Ga-THP-mal-scFv] (90min p.i.) |
| Blood | 0.84 ± 0.09 | 0.6 ± 0.1 | N/A |
| Tumor | 2.35 ± 0.06 | 11.5 ± 0.6 | 5.4 ± 0.5 |
| Kidneys | N/A | 22.3 ± 4.2 | N/A |
| Liver | N/A | N/A | N/A |
| Reference |
Logical Relationships in QC
The final decision to release or reject a batch of a radiopharmaceutical is based on the successful outcome of all critical quality control tests.
Caption: Decision logic for batch release based on QC results.
References
- 1. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Tris(hydroxypyridinone) Bifunctional Chelators Containing Isothiocyanate Groups Provide a Versatile Platform for Rapid One-Step Labeling and PET Imaging with 68Ga3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple, mild, one-step labelling of proteins with gallium-68 using a tris(hydroxypyridinone) bifunctional chelator: a 68Ga-THP-scFv targeting the prostate-specific membrane antigen | springermedizin.de [springermedizin.de]
- 5. Simple, mild, one-step labelling of proteins with gallium-68 using a tris(hydroxypyridinone) bifunctional chelator: a 68Ga-THP-scFv targeting the prostate-specific membrane antigen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Scaling Up THP-1 Maleimide Labeling for Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human monocytic leukemia cell line, THP-1, serves as a widely accepted model for studying monocyte and macrophage biology.[1][2] Upon stimulation with agents like Phorbol 12-myristate 13-acetate (PMA), THP-1 cells differentiate from suspension monocytes into adherent, macrophage-like cells, exhibiting morphological and functional characteristics similar to native human macrophages.[3][4] This makes them an invaluable tool for immunological studies, drug screening, and the development of cell-based therapies.
Maleimide-based labeling is a robust method for covalently attaching probes, such as fluorescent dyes or therapeutic molecules, to cells. The maleimide group selectively reacts with sulfhydryl (thiol) groups of cysteine residues on cell surface proteins, forming a stable thioether bond under physiological conditions.[5] This specificity allows for efficient and targeted cell labeling.
Translating laboratory-scale THP-1 labeling to a process suitable for clinical trials requires significant scale-up, process optimization, and stringent quality control to ensure the final cell product is safe, potent, and consistent. These application notes provide detailed protocols for the culture, differentiation, and maleimide labeling of THP-1 cells, with a focus on scalability and quality control considerations essential for clinical applications.
Quantitative Data Summary
Successful scaling requires well-defined and reproducible parameters. The following tables summarize key quantitative data for the culture, differentiation, and labeling of THP-1 cells.
Table 1: THP-1 Monocyte Characteristics
| Parameter | Value | Reference |
|---|---|---|
| Morphology | Round, single cells, grown in suspension | |
| Mean Diameter | >21 µm | |
| Doubling Time | 35-50 hours | |
| Seeding Density | 1.0 x 10⁵ to 2.0 x 10⁵ cells/mL | |
| Max Cell Density | Do not exceed 1 x 10⁶ cells/mL |
| Culture Medium | RPMI 1640 + 10% FBS + 1% Pen/Strep | |
Table 2: Optimized Parameters for THP-1 Differentiation into Macrophage-Like Cells
| Parameter | Recommended Value | Reference |
|---|---|---|
| Differentiation Agent | Phorbol 12-myristate 13-acetate (PMA) | |
| Seeding Density | 5 x 10⁵ cells/mL | |
| PMA Concentration | 80 - 100 ng/mL (130 - 162 nM) | |
| Incubation Time | 24 - 48 hours | |
| Post-PMA Rest Period | 24 hours in fresh, PMA-free medium |
| Expected Outcome | Adherent cells with macrophage-like morphology | |
Table 3: Maleimide Labeling Parameters
| Parameter | Recommended Value | Reference |
|---|---|---|
| Cell Concentration | 1 x 10⁶ cells/mL in ice-cold PBS | |
| Maleimide Dye Stock | 10 mM in anhydrous DMSO (prepare fresh) | |
| Final Labeling Conc. | 10 - 50 µM (must be optimized) | |
| Incubation Time | 30 minutes | |
| Incubation Temp. | 4°C (on ice), protected from light |
| Quenching Agent | PBS with 1% BSA or 5% FBS | |
Table 4: Example Quality Control Release Criteria for Labeled Cell Product
| Assay | Specification | Method |
|---|---|---|
| Identity | CD14+ Expression > 65% | Flow Cytometry |
| Viability | ≥ 90% | Trypan Blue Exclusion or Flow Cytometry |
| Purity (Labeling) | > 85% Labeled Cells | Flow Cytometry |
| Endotoxin | < 5 EU/Kg | Limulus Amebocyte Lysate (LAL) |
| Sterility | No Growth | Gram Stain / 14-day Sterility Test |
Experimental Workflow and Signaling
Overall Experimental Workflow
The process of generating labeled THP-1 macrophages for clinical use follows a strictly controlled workflow from initial cell expansion to final product formulation. This involves scaling up the cell culture, inducing differentiation, labeling the cells, and performing rigorous quality control checks at each critical stage.
Caption: High-level workflow for scaling up THP-1 Maleimide labeling.
PMA-Induced Differentiation Signaling Pathway
PMA activates Protein Kinase C (PKC), a critical step in initiating the differentiation of THP-1 monocytes into macrophages. This activation triggers downstream signaling cascades, including the PI3K/AKT and MAPK/NF-κB pathways, which are integral to the changes in gene expression that drive the macrophage phenotype, such as cell cycle arrest and adherence.
Caption: Simplified signaling pathway for PMA-induced THP-1 differentiation.
Experimental Protocols
Protocol 1: Scaling Up THP-1 Monocyte Culture
This protocol describes the expansion of THP-1 cells from a cryopreserved vial to a large-scale suspension culture in a bioreactor.
-
Thawing Cells : Rapidly thaw a vial of THP-1 cells in a 37°C water bath. Transfer the cells to a 50 mL conical tube containing 9 mL of pre-warmed complete RPMI-1640 medium. Centrifuge at 300 x g for 5 minutes.
-
Initial Culture : Resuspend the cell pellet in 20 mL of medium and transfer to a T75 flask. Incubate at 37°C with 5% CO₂.
-
Scale-Out Expansion : Monitor cell density. When the culture reaches 8 x 10⁵ cells/mL, split the culture into new flasks, seeding at a density of 2 x 10⁵ cells/mL. Repeat this process until the desired total cell number for bioreactor inoculation is achieved. This is the "scale-out" phase.
-
Scale-Up to Bioreactor : Inoculate a sterile, single-use bioreactor with the expanded THP-1 culture to achieve a starting density of 2 x 10⁵ cells/mL.
-
Bioreactor Culture : Culture the cells with controlled parameters (e.g., pH, dissolved oxygen, temperature, agitation speed). Monitor cell density and viability daily. The goal is to maintain the cells in the exponential growth phase.
-
Harvesting : Once the culture reaches the target density (e.g., 8-10 x 10⁵ cells/mL), harvest the cells by centrifugation for use in the differentiation protocol.
Protocol 2: Differentiation of THP-1 Cells
This protocol details the PMA-induced differentiation of suspension monocytes into adherent macrophage-like cells in multi-layer cell culture vessels.
-
Cell Seeding : Resuspend the harvested THP-1 monocytes in fresh, complete medium to a concentration of 5 x 10⁵ cells/mL.
-
PMA Induction : Add PMA to the cell suspension to a final concentration of 80 ng/mL. Mix gently and dispense the cell suspension into multi-layer cell culture vessels (e.g., CellSTACK® or HYPERStack®).
-
Incubation : Incubate the vessels at 37°C with 5% CO₂ for 24-48 hours. During this time, the cells will adhere to the vessel surface.
-
Medium Exchange (Rest Period) : After the induction period, carefully aspirate the PMA-containing medium. Gently wash the adherent cell layer once with pre-warmed PBS.
-
Resting Phase : Add fresh, pre-warmed, PMA-free complete medium to the vessels and incubate for an additional 24 hours. This allows the cells to fully develop the macrophage phenotype.
-
Confirmation : Before harvesting, visually confirm under a microscope that the majority of cells are adherent and display a characteristic macrophage-like morphology (enlarged, irregular, or spindle-shaped).
Protocol 3: Maleimide Labeling of Differentiated THP-1 Cells
This protocol is for the covalent labeling of cell surface proteins on the differentiated, adherent THP-1 cells.
-
Cell Harvesting : Aspirate the culture medium. Wash the adherent cells twice with ice-cold, sterile PBS (pH 7.2-7.4).
-
Detachment : Add a non-enzymatic cell dissociation solution (e.g., EDTA-based) and incubate at 37°C until cells detach. Neutralize the solution as per the manufacturer's instructions and collect the cells.
-
Cell Preparation : Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS to remove residual media.
-
Counting and Viability : Resuspend the cells in a small volume of ice-cold PBS. Perform a cell count and assess viability using Trypan Blue exclusion. Viability must be >90%.
-
Resuspension : Resuspend the cells in ice-cold PBS to a final concentration of 1 x 10⁶ cells/mL.
-
Prepare Labeling Solution : Allow the maleimide reagent to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO. Immediately before use, dilute the stock solution in ice-cold PBS to the desired final concentration (e.g., 10-50 µM).
-
Labeling Reaction : Add the diluted maleimide solution to the cell suspension. Incubate for 30 minutes at 4°C (on ice), protected from light. Gently mix every 10 minutes.
-
Quenching : Stop the reaction by adding an equal volume of ice-cold quenching buffer (PBS with 1% BSA or 5% FBS). The excess thiols in the albumin will react with any remaining maleimide. Incubate for 5-10 minutes on ice.
-
Washing : Wash the labeled cells three times with ice-cold wash buffer (PBS + 1% BSA) to remove unbound reagent. Centrifuge at 300-400 x g for 5 minutes at 4°C between each wash.
-
Final Formulation : After the final wash, resuspend the cell pellet in a suitable cryopreservation medium for banking or in a formulation buffer for immediate use.
Quality Control and Clinical Translation
Transitioning from a research-grade to a clinical-grade manufacturing process requires a robust quality control (QC) strategy and adherence to Good Manufacturing Practices (GMP).
Quality Control Logic
A multi-stage QC process is essential to ensure the final product meets all specifications. Key checkpoints are established after cell expansion, differentiation, and final labeling.
Caption: Decision-making flowchart for quality control during production.
Considerations for Clinical Translation
-
Raw Materials : All reagents, including media, serum, PMA, and the maleimide compound, must be of clinical or GMP grade. A robust supplier qualification program is necessary.
-
Aseptic Processing : The entire manufacturing process must be conducted in a cleanroom environment (e.g., ISO 7/Grade B) using aseptic techniques to prevent microbial contamination.
-
Process Validation : The manufacturing process must be validated to demonstrate that it consistently produces a product meeting its pre-determined specifications. This includes establishing acceptance criteria for all in-process controls and final product tests.
-
Documentation : Every step of the process, from thawing the initial vial to labeling the final product, must be meticulously documented in batch production records (BPRs).
-
Labeling and Traceability : For clinical trials, final product containers must be labeled according to regulatory requirements, ensuring full traceability from the donor (cell line) to the patient. This includes unique identifiers, storage conditions, and expiration dates.
References
- 1. THP-1 Cell Line: Unlocking Breakthroughs in Immunological Studies [cytion.com]
- 2. Optimization of differentiation and transcriptomic profile of THP-1 cells into macrophage by PMA | PLOS One [journals.plos.org]
- 3. THP-1 and U937 Cells - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Lyophilized THP-Mal Macrophage Kits
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human monocytic cell line, THP-1, is a cornerstone of immunological research, widely utilized for its ability to differentiate into macrophage-like cells that mimic many functions of primary human macrophages.[1][2] These cells are instrumental in studying innate immunity, inflammatory responses, and the signaling pathways that govern these processes.[2][3] A critical signaling pathway in macrophage activation is mediated by Toll-like receptors (TLRs), which recognize pathogen-associated molecular patterns (PAMPs).[4] The MyD88-adapter-like (Mal), also known as TIRAP, is a key adaptor protein in the signaling cascade of TLR2 and TLR4, bridging the receptor to downstream signaling molecules like MyD88 and initiating a pro-inflammatory response.
These application notes provide a detailed guide for the use of lyophilized THP-1 derived macrophage kits, designed to offer a convenient, reproducible, and "assay-ready" platform for investigating Mal-dependent signaling pathways. Lyophilization, or freeze-drying, provides a stable, room-temperature storable format that enhances shelf-life and reduces the need for continuous cell culture and differentiation, thus streamlining experimental workflows.
Product Information: Lyophilized THP-Mal Macrophage Kit
Kit Components:
-
Vial of Lyophilized THP-1 Derived Macrophages: Pre-differentiated THP-1 cells, lyophilized in a cryoprotectant solution.
-
Rehydration and Culture Medium: Sterile, serum-free medium for the gentle rehydration and initial culture of the lyophilized cells.
-
Complete Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
TLR4 Ligand (LPS): Lipopolysaccharide from E. coli to be used as a positive control for TLR4 activation.
-
Sterile, Nuclease-Free Water: For reconstitution of the TLR4 ligand.
Storage and Stability:
-
Lyophilized cell vials should be stored at 4°C for up to 3 years.
-
Rehydration and Culture Medium and Complete Growth Medium should be stored at 4°C.
-
The TLR4 ligand and sterile water should be stored at -20°C.
Applications
The Lyophilized this compound Macrophage Kit is designed for a variety of applications in immunology and drug discovery, including:
-
Screening for TLR2 and TLR4 agonists and antagonists: A reliable system for identifying compounds that modulate TLR signaling.
-
Studying the Mal-dependent signaling pathway: Facilitates research into the specific mechanisms of TLR-mediated inflammation.
-
High-throughput screening (HTS) for immunomodulatory compounds: The "assay-ready" format is ideal for large-scale screening campaigns.
-
Investigating the effects of drugs on macrophage activation: A valuable tool for preclinical drug development.
Experimental Protocols
Protocol 1: Reconstitution and Culture of Lyophilized THP-1 Derived Macrophages
This protocol details the steps for rehydrating and culturing the lyophilized macrophages to prepare them for experimental use.
-
Preparation:
-
Warm the Rehydration and Culture Medium and the Complete Growth Medium to 37°C in a water bath.
-
Prepare a sterile workspace in a biological safety cabinet.
-
-
Rehydration:
-
Carefully remove the cap from the vial of lyophilized cells.
-
Using a sterile pipette, slowly add 1 mL of the pre-warmed Rehydration and Culture Medium to the vial.
-
Gently swirl the vial to ensure the lyophilized pellet is fully dissolved. Avoid vigorous pipetting or vortexing.
-
Let the vial sit at room temperature for 5 minutes to allow for complete rehydration.
-
-
Initial Culture:
-
Transfer the rehydrated cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Complete Growth Medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant.
-
Resuspend the cell pellet in 10 mL of fresh, pre-warmed Complete Growth Medium.
-
Transfer the cell suspension to a T25 cell culture flask.
-
Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Recovery and Seeding:
-
Allow the cells to recover for 24 hours. The macrophages should be adherent.
-
After 24 hours, observe the cells under a microscope to confirm adherence and normal morphology.
-
The cells are now ready for use in downstream assays. For assays, detach the cells using a gentle cell scraper or a non-enzymatic cell dissociation solution, count them, and seed into appropriate culture plates.
-
Protocol 2: Macrophage Activation Assay
This protocol describes a general procedure for stimulating the reconstituted macrophages with a TLR ligand and measuring the subsequent activation.
-
Cell Seeding:
-
Following the 24-hour recovery period, detach the adherent macrophages.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and density.
-
Seed the macrophages into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of Complete Growth Medium.
-
Incubate the plate for 2-4 hours to allow the cells to adhere.
-
-
Cell Stimulation:
-
Prepare a stock solution of the TLR4 ligand (LPS) by reconstituting it in sterile, nuclease-free water. Further dilute the LPS in Complete Growth Medium to the desired final concentrations.
-
Prepare dilutions of your test compounds in Complete Growth Medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the TLR ligand or test compound. Include appropriate controls:
-
Negative Control: Medium only.
-
Positive Control: Medium with a known concentration of LPS (e.g., 100 ng/mL).
-
Test Wells: Medium with your test compound.
-
Vehicle Control: Medium with the same solvent concentration used for your test compound.
-
-
-
Incubation:
-
Incubate the plate at 37°C and 5% CO2 for a period of 6-24 hours, depending on the downstream readout.
-
-
Measurement of Macrophage Activation:
-
Macrophage activation can be assessed by various methods, including:
-
Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines such as TNF-α or IL-6 using an ELISA kit.
-
Nitric Oxide (NO) Production (Griess Assay): Measure the accumulation of nitrite in the supernatant as an indicator of NO production.
-
Gene Expression Analysis (qPCR): Lyse the cells and extract RNA to quantify the expression of inflammatory genes.
-
Reporter Assays: If using a reporter cell line (e.g., NF-κB reporter), measure the reporter gene activity.
-
-
Data Presentation
Quantitative data from experiments should be summarized in tables for clear comparison.
Table 1: Post-Reconstitution Cell Viability and Recovery
| Parameter | Result |
| Initial Cell Count (per vial) | ~1 x 10^6 cells |
| Post-Reconstitution Viability | > 90% |
| Adherent Cell Recovery (24h) | > 80% |
Table 2: Dose-Dependent TNF-α Production in Response to LPS
| LPS Concentration (ng/mL) | TNF-α Concentration (pg/mL) ± SD |
| 0 (Control) | 15 ± 5 |
| 1 | 250 ± 20 |
| 10 | 800 ± 55 |
| 100 | 1500 ± 110 |
| 1000 | 1600 ± 120 |
Table 3: Inhibition of LPS-Induced TNF-α Production by a Test Compound
| Treatment | TNF-α Concentration (pg/mL) ± SD | % Inhibition |
| Control (No LPS) | 12 ± 4 | - |
| LPS (100 ng/mL) | 1450 ± 90 | 0% |
| LPS + Test Compound (1 µM) | 980 ± 75 | 32.4% |
| LPS + Test Compound (10 µM) | 450 ± 40 | 69.0% |
| LPS + Test Compound (50 µM) | 150 ± 20 | 89.7% |
Visualizations
Signaling Pathway
Caption: TLR4 signaling cascade initiated by LPS, involving the Mal adapter protein.
Experimental Workflow
References
- 1. Induction of Macrophage Function in Human THP-1 Cells Is Associated with Rewiring of MAPK Signaling and Activation of MAP3K7 (TAK1) Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of differentiation and transcriptomic profile of THP-1 cells into macrophage by PMA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THP-1-based Macrophage Model Development Service - Creative Biolabs [macrophage.creative-biolabs.com]
- 4. Mal, more than a bridge to MyD88 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing THP-Mal Conjugation Yield
Welcome to the technical support center for THP-Mal conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice to improve the yield and consistency of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation?
The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1] Within this range, the reaction is highly selective for thiol groups over other nucleophiles like amines. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1] It is important to avoid pH values above 7.5, as this increases the rate of maleimide hydrolysis and reaction with primary amines, leading to reduced conjugation efficiency and side products.[1][2] Conversely, at a pH below 6.5, the reaction rate slows down because the thiol group is less likely to be in its reactive thiolate anion form.[1]
Q2: What is the recommended molar ratio of this compound to the thiol-containing molecule?
The ideal molar ratio can vary depending on the specific molecules being conjugated. For labeling proteins with a maleimide-dye, a 10-20 fold molar excess of the dye is often a good starting point. However, for conjugating smaller peptides or larger molecules like nanobodies, optimization is key. For instance, a 2:1 maleimide to thiol ratio was found to be optimal for the small peptide cRGDfK, while a 5:1 ratio was best for a larger nanobody. It is recommended to perform a titration experiment to determine the optimal ratio for your specific system.
Q3: My protein/peptide has disulfide bonds. Do I need to reduce them before conjugation?
Yes, it is crucial to reduce any disulfide bonds to generate free thiol groups, which are necessary for the reaction with the maleimide. Disulfides do not react with maleimides. Reagents like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) can be used for this purpose. TCEP is often preferred as it does not need to be removed before the conjugation step.
Q4: How can I prevent hydrolysis of the this compound reagent?
Maleimides are susceptible to hydrolysis, especially in aqueous solutions at higher pH. To minimize hydrolysis, it is recommended to:
-
Store this compound in a dry, anhydrous solvent like DMSO or DMF.
-
Prepare aqueous solutions of this compound immediately before use.
-
Maintain the reaction pH between 6.5 and 7.5.
Q5: What are common side reactions in this compound conjugation and how can I avoid them?
Besides hydrolysis, a potential side reaction is the formation of a thiazine structure when conjugating to a peptide with an N-terminal cysteine. This rearrangement is more significant at neutral or basic pH. To prevent this, you can perform the conjugation at a more acidic pH (around 5-6), although this will slow down the primary reaction rate, or by acetylating the N-terminal amine. Another issue is the reversibility of the maleimide-thiol linkage (retro-Michael reaction), which can be mitigated by hydrolysis of the succinimide ring of the conjugate to form a stable product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Inactive Maleimide: The this compound reagent may have hydrolyzed. | Prepare fresh this compound solutions in anhydrous DMSO or DMF immediately before use. Avoid storing aqueous solutions of the maleimide. |
| Insufficient Free Thiols: Disulfide bonds in the protein/peptide are not fully reduced. | Ensure complete reduction of disulfide bonds using an adequate concentration of a reducing agent like TCEP or DTT. Confirm the presence of free thiols using Ellman's reagent. | |
| Suboptimal pH: The reaction pH is too low or too high. | Maintain the reaction pH within the optimal range of 6.5-7.5 using a suitable buffer like PBS, HEPES, or Tris. | |
| Incorrect Stoichiometry: The molar ratio of this compound to thiol is not optimal. | Optimize the molar ratio by performing a titration. A 10-20 fold excess of this compound is a common starting point for proteins. | |
| Poor Reproducibility | Inconsistent Reagent Preparation: Variability in the concentration or age of stock solutions. | Prepare fresh reagent solutions for each experiment. Quantify the concentration of your protein/peptide and this compound accurately. |
| Variable Reaction Conditions: Fluctuations in temperature or reaction time. | Standardize the reaction temperature (room temperature is common) and time. Perform a time-course experiment to determine the optimal reaction duration. | |
| Presence of Unwanted Side Products | Reaction with Amines: The pH of the reaction is too high (>- 7.5). | Lower the reaction pH to the 6.5-7.5 range to ensure selectivity for thiols. |
| Thiazine Formation: Conjugation to an N-terminal cysteine at neutral or basic pH. | If conjugating to an N-terminal cysteine, consider performing the reaction at a pH closer to 6.0 or protecting the N-terminal amine. | |
| Instability of the Conjugate | Retro-Michael Reaction: The thioether bond can be reversible. | After the initial conjugation, the succinimide ring of the conjugate can be intentionally hydrolyzed to form a more stable, ring-opened product. This can be promoted by slightly elevating the pH after the initial reaction is complete. |
Quantitative Data Summary
Table 1: Effect of pH on Maleimide-Thiol Reaction
| pH | Relative Reaction Rate | Notes |
| < 6.5 | Slower | The concentration of the reactive thiolate anion is reduced. |
| 6.5 - 7.5 | Optimal | High selectivity for thiols over amines. |
| > 7.5 | Faster, but less specific | Increased rate of maleimide hydrolysis and reaction with primary amines. |
Table 2: Exemplary Molar Ratios and Conjugation Efficiencies
| Molecule Type | Maleimide:Thiol Molar Ratio | Conjugation Efficiency | Reference |
| Small Peptide (cRGDfK) | 2:1 | 84 ± 4% | |
| Nanobody (11A4) | 5:1 | 58 ± 12% | |
| General Protein Labeling | 10:1 - 20:1 | Recommended starting range |
Experimental Protocols
Protocol 1: Quantification of Free Thiols using Ellman's Reagent
This protocol is used to determine the concentration of free sulfhydryl groups in a protein or peptide solution before proceeding with the conjugation.
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
Cysteine (for standard curve)
-
Spectrophotometer
Procedure:
-
Prepare a Cysteine Standard Curve:
-
Prepare a stock solution of cysteine in the Reaction Buffer.
-
Create a series of dilutions to generate standards of known concentrations.
-
-
Prepare Samples:
-
Dissolve the protein or peptide sample in the Reaction Buffer.
-
-
Reaction:
-
Add a solution of Ellman's reagent to each standard and sample.
-
Incubate at room temperature for 15 minutes.
-
-
Measurement:
-
Measure the absorbance of each standard and sample at 412 nm.
-
-
Calculation:
-
Plot the absorbance of the standards versus their concentrations to create a standard curve.
-
Use the standard curve to determine the concentration of free thiols in the sample.
-
Protocol 2: Reduction of Disulfide Bonds with TCEP
This protocol describes the reduction of disulfide bonds in proteins or peptides to generate free thiols for conjugation.
Materials:
-
Protein or peptide solution
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Degassed reaction buffer (e.g., PBS, HEPES, pH 7.0-7.5)
Procedure:
-
Prepare the protein or peptide solution in the degassed reaction buffer.
-
Add a 10-20 fold molar excess of TCEP to the protein/peptide solution.
-
Incubate the mixture at room temperature for 30-60 minutes.
-
The reduced protein/peptide solution can often be used directly in the conjugation reaction without the need to remove the TCEP.
Protocol 3: General this compound Conjugation
This protocol provides a general procedure for conjugating this compound to a thiol-containing protein or peptide.
Materials:
-
Thiol-containing protein/peptide (with reduced disulfide bonds)
-
This compound
-
Anhydrous DMSO or DMF
-
Degassed conjugation buffer (e.g., PBS, HEPES, pH 7.0-7.5)
-
Quenching reagent (e.g., cysteine or 2-mercaptoethanol)
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Prepare the Protein/Peptide:
-
Ensure any disulfide bonds are reduced (see Protocol 2).
-
The protein/peptide should be in a degassed conjugation buffer at a concentration of 1-10 mg/mL.
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein/peptide solution to achieve the desired molar excess (e.g., 10-20 fold excess).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add a small molecule thiol like cysteine to react with any excess this compound.
-
-
Purification:
-
Purify the conjugate to remove unreacted this compound and other small molecules using a suitable method such as size exclusion chromatography (SEC) or dialysis.
-
Visualizations
Caption: Workflow for this compound conjugation to a thiol-containing protein.
Caption: Decision tree for troubleshooting low this compound conjugation yield.
References
Troubleshooting Low ⁶⁸Ga Labeling Efficiency with THP-Mal: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low labeling efficiency with Gallium-68 (⁶⁸Ga) and the tris(hydroxypyridinone)-maleimide (THP-Mal) chelator.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound for ⁶⁸Ga labeling?
A1: The primary advantage of the this compound chelator is its ability to rapidly and quantitatively complex with ⁶⁸Ga at room temperature and neutral pH.[1][2][3][4] This is in contrast to other common chelators like DOTA, which often require acidic conditions and high temperatures for efficient labeling.[1] This makes this compound particularly suitable for labeling sensitive biomolecules like proteins and antibodies.
Q2: What is a typical labeling efficiency for ⁶⁸Ga-THP-Mal conjugates?
A2: Under optimal conditions, labeling yields of over 95% can be achieved in less than 5 minutes at room temperature.
Q3: What are the most common causes of low ⁶⁸Ga labeling efficiency with this compound?
A3: The most common causes include:
-
Suboptimal pH: The pH of the reaction mixture is critical for efficient labeling.
-
Metal Ion Contamination: Competing metal ions in the ⁶⁸Ga eluate can interfere with the labeling reaction.
-
Issues with the ⁶⁸Ga Generator: Problems with the generator can lead to low ⁶⁸Ga yield or high levels of impurities.
-
Incorrect Reagent Concentrations: The concentration of the this compound conjugate can impact labeling efficiency.
-
Degradation of the this compound Conjugate: Improper storage or handling can lead to the degradation of the conjugate.
Troubleshooting Guide
Issue 1: Low Radiochemical Yield (<95%)
This is the most frequent issue encountered. Follow this systematic troubleshooting workflow to identify and resolve the problem.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low ⁶⁸Ga labeling efficiency.
1. Verify pH of the Reaction Mixture
While this compound is known for its efficiency at neutral pH, deviations can still impact the labeling yield.
-
Problem: The pH of the final reaction mixture is outside the optimal range (typically pH 6.5-7.5).
-
Solution:
-
Carefully measure the pH of your final reaction mixture using a calibrated pH meter or pH-indicator strips.
-
Adjust the pH using a suitable buffer, such as ammonium acetate. Be mindful of the buffer's potential to introduce competing metal ions.
-
Ensure the buffer itself is free from metal contaminants.
-
2. Assess Metal Ion Contamination
Trace metal impurities in the ⁶⁸Ga eluate are a significant cause of low labeling efficiency as they compete with ⁶⁸Ga for the chelator.
-
Problem: Presence of competing metal ions such as Fe³⁺, Al³⁺, Zn²⁺, and Cu²⁺.
-
Solution:
-
Quantify Metal Ions: If available, use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the concentration of metal impurities in your ⁶⁸Ga eluate.
-
Purification of ⁶⁸Ga Eluate: Use a cation exchange cartridge to purify the ⁶⁸Ga eluate prior to labeling. This can effectively remove many common metal ion contaminants.
-
Use a Chelator-based Scavenger: In some cases, a pre-treatment with a scavenger resin can be used to remove specific metal ions.
-
Table 1: Effect of Competing Metal Ions on ⁶⁸Ga-THP Labeling
| Metal Ion | Effect on Radiochemical Yield (RCY) at Equimolar Concentration with THP |
| Al³⁺ | Reduced RCY |
| Fe³⁺ | Reduced RCY |
| ⁿᵃᵗGa³⁺ | Reduced RCY |
| Ti⁴⁺ | Reduced RCY |
| Pb²⁺ | No effect |
| Zn²⁺ | No effect |
| Ni²⁺ | No effect |
| Cr³⁺ | No effect |
3. Evaluate ⁶⁸Ga Generator Performance
The performance of the ⁶⁸Ge/⁶⁸Ga generator is crucial for obtaining high-quality ⁶⁸Ga.
-
Problem: Low ⁶⁸Ga elution yield, high ⁶⁸Ge breakthrough, or inconsistent performance.
-
Solution:
-
Follow Manufacturer's Instructions: Adhere strictly to the manufacturer's protocol for generator elution.
-
Check Elution Profile: Perform a fractional elution to ensure you are collecting the fraction with the highest ⁶⁸Ga activity.
-
Measure ⁶⁸Ge Breakthrough: Regularly perform quality control tests to measure the level of ⁶⁸Ge in your eluate. High breakthrough can indicate an aging or damaged generator.
-
Consult Manufacturer: If you suspect a problem with the generator, contact the manufacturer for support.
-
4. Verify Reagent Integrity and Concentration
The quality and concentration of your this compound conjugate are critical.
-
Problem: Degradation of the this compound conjugate or incorrect concentration.
-
Solution:
-
Proper Storage: Store the this compound conjugate according to the manufacturer's recommendations, typically at -20°C or -80°C and protected from light and moisture.
-
Confirm Concentration: Use a reliable method, such as UV-Vis spectrophotometry, to confirm the concentration of your conjugate stock solution.
-
Test with a Fresh Batch: If you suspect degradation, try the labeling reaction with a fresh, unopened vial of the this compound conjugate.
-
5. Optimize Labeling Conditions
If the above steps do not resolve the issue, further optimization of the labeling protocol may be necessary.
-
Problem: The standard protocol is not optimal for your specific biomolecule or experimental setup.
-
Solution:
-
Vary Conjugate Concentration: While a certain concentration may be recommended, the optimal concentration can vary. Perform a series of labeling reactions with varying concentrations of the this compound conjugate to find the optimal ratio.
-
Increase Incubation Time: Although labeling is typically rapid, increasing the incubation time (e.g., to 10-15 minutes) may improve the yield in some cases.
-
Gentle Agitation: Gentle mixing during incubation can sometimes improve the reaction kinetics.
-
Issue 2: Inconsistent Labeling Results
Inconsistent results can be frustrating. A logical approach can help identify the source of variability.
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting inconsistent ⁶⁸Ga labeling results.
Experimental Protocols
Protocol 1: Quality Control of ⁶⁸Ga Eluate
-
⁶⁸Ge Breakthrough Test:
-
Measure the activity of the ⁶⁸Ga eluate (A_Ga).
-
Store the eluate for at least 24 hours to allow for the decay of ⁶⁸Ga.
-
Measure the remaining activity, which corresponds to ⁶⁸Ge (A_Ge).
-
Calculate the breakthrough as: % Breakthrough = (A_Ge / A_Ga) * 100. The acceptable limit is typically <0.001%.
-
-
pH Measurement:
-
Use a calibrated pH meter or high-quality pH strips to measure the pH of the eluate.
-
Protocol 2: Cation Exchange Purification of ⁶⁸Ga Eluate
-
Cartridge Preparation: Pre-condition a strong cation exchange (SCX) cartridge according to the manufacturer's instructions.
-
Loading: Pass the ⁶⁸Ga eluate through the pre-conditioned SCX cartridge. ⁶⁸Ga³⁺ will be retained on the column.
-
Washing: Wash the cartridge with sterile water to remove any unbound impurities.
-
Elution: Elute the purified ⁶⁸Ga from the cartridge using a small volume of a suitable eluent, such as a sterile NaCl/HCl solution.
Protocol 3: Standard ⁶⁸Ga Labeling with this compound Conjugate
-
Reagent Preparation:
-
Prepare a stock solution of the this compound conjugate in a suitable buffer (e.g., sterile water or PBS) at a known concentration.
-
Aliquot and store at ≤ -20°C.
-
-
Reaction Setup:
-
In a sterile reaction vial, add the desired amount of the this compound conjugate.
-
Add a buffering agent (e.g., ammonium acetate) to maintain the desired pH.
-
Add the purified ⁶⁸Ga eluate to the reaction vial.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 5-10 minutes with gentle mixing.
-
-
Quality Control:
-
Determine the radiochemical purity using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
-
Table 2: Typical Parameters for ⁶⁸Ga-THP-Mal Labeling
| Parameter | Typical Value |
| pH | 6.5 - 7.5 |
| Temperature | Room Temperature (20-25°C) |
| Incubation Time | 5 minutes |
| Conjugate Concentration | 1-10 µM (biomolecule dependent) |
| ⁶⁸Ga Activity | 100-500 MBq |
| Reaction Volume | 100-500 µL |
References
- 1. New Tris(hydroxypyridinone) Bifunctional Chelators Containing Isothiocyanate Groups Provide a Versatile Platform for Rapid One-Step Labeling and PET Imaging with 68Ga3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple, mild, one-step labelling of proteins with gallium-68 using a tris(hydroxypyridinone) bifunctional chelator: a 68Ga-THP-scFv targeting the prostate-specific membrane antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Preventing THP-Mal Maleimide Hydrolysis
Welcome to the technical support center for THP-Mal maleimide. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing the hydrolysis of this compound maleimide, ensuring successful and efficient conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound maleimide hydrolysis and why is it a problem?
A1: this compound (Tris(hydroxypyridinone)-maleimide) is a bifunctional chelator used to label molecules with radionuclides like Gallium-68.[1][2] The maleimide group is designed to react specifically with thiol (sulfhydryl) groups on proteins or peptides, typically from cysteine residues.[2]
Maleimide hydrolysis is a chemical reaction where the maleimide ring is opened by water, forming a maleamic acid.[3][4] This resulting maleamic acid is unreactive towards thiols. This reaction is problematic because it inactivates the this compound, reducing the efficiency of the labeling reaction, which leads to lower yields of the desired conjugate and complicates the purification process.
Q2: What are the primary factors that cause maleimide hydrolysis?
A2: The stability of the maleimide group is influenced by several key factors:
-
pH: This is the most critical factor. The rate of hydrolysis increases significantly at a pH above 7.5.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Moisture: Exposure to water, especially during storage or when using non-anhydrous solvents, can lead to hydrolysis.
Q3: What is the difference between pre-conjugation and post-conjugation hydrolysis?
A3: This is a crucial distinction.
-
Pre-conjugation hydrolysis is the degradation of the maleimide ring before it has a chance to react with a thiol. This is undesirable as it inactivates the reagent.
-
Post-conjugation hydrolysis is the ring-opening of the thiosuccinimide linkage after the maleimide has successfully conjugated to a thiol. This is often a desirable reaction because the resulting ring-opened product is more stable and resistant to the reverse reaction (retro-Michael reaction), which can cause the conjugate to fall apart. Intentionally promoting this reaction can lead to more stable bioconjugates.
Q4: How can I tell if my this compound reagent has hydrolyzed?
A4: The most common indicator of hydrolysis is a significantly lower-than-expected conjugation efficiency. To definitively confirm hydrolysis, you can use an analytical technique like High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of a fresh sample to your stored sample, you can detect the appearance of new peaks corresponding to the hydrolyzed maleamic acid product and a decrease in the peak for the active maleimide.
Visual Guide: Chemistry of Maleimide Reactions
The following diagram illustrates the competing pathways of the maleimide group: the desired conjugation reaction with a thiol versus the undesirable hydrolysis reaction.
Caption: Competing reaction pathways for this compound maleimide.
Troubleshooting Guide: Minimizing Pre-Conjugation Hydrolysis
If you are experiencing low labeling efficiency, maleimide hydrolysis is a likely cause. Follow these steps to troubleshoot and optimize your experiment.
Optimize Reaction Buffer pH
The pH of the reaction buffer is the most critical factor in preventing premature hydrolysis.
-
Problem: The reaction buffer pH is too high, causing rapid hydrolysis.
-
Recommendation: Perform your conjugation reaction in a buffer with a pH strictly between 6.5 and 7.5. Common choices include phosphate-buffered saline (PBS), Tris, or HEPES buffers (10-100 mM).
-
Actionable Step: Always prepare your buffer fresh and accurately measure its pH right before starting the conjugation. Avoid using old buffers where the pH may have shifted.
Control Reaction Temperature
Higher temperatures can significantly increase the rate of hydrolysis.
-
Problem: The reaction is being performed at an elevated temperature, accelerating hydrolysis.
-
Recommendation: If you suspect hydrolysis is an issue, perform the reaction at a lower temperature, such as room temperature (~20°C) or 4°C.
-
Actionable Step: Set up your reaction on ice or in a cold room. Note that lowering the temperature will also slow the conjugation reaction, so you may need to increase the incubation time (e.g., overnight at 4°C).
Ensure Proper Reagent Storage and Handling
Maleimide reagents can hydrolyze during storage if exposed to moisture.
-
Problem: The solid this compound powder or its stock solution has degraded due to improper storage.
-
Recommendation: Store the solid this compound powder at -20°C under desiccated conditions. Prepare stock solutions of the maleimide immediately before use in an anhydrous solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Actionable Step: Allow the vial of this compound powder to warm to room temperature before opening to prevent moisture condensation. Do not store maleimide reagents in aqueous buffers for extended periods.
Visual Guide: Troubleshooting Workflow
Use this workflow to systematically address issues of low conjugation yield.
References
Technical Support Center: Optimizing pH for THP-Mal Conjugation
Welcome to the technical support center for optimizing your tetrahydropyranyl-maleimide (THP-Mal) conjugation experiments. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation to a thiol-containing molecule?
The optimal pH range for the reaction between a maleimide and a thiol group is 6.5-7.5.[1][2] This range represents a critical balance:
-
Below pH 6.5: The reaction rate significantly slows down because the thiol group is predominantly in its protonated form (-SH) rather than the more reactive thiolate anion (-S⁻).[1][2]
-
Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis, which opens the maleimide ring and renders it unreactive towards thiols.[3] Additionally, at higher pH, the maleimide can lose its selectivity and begin to react with primary amines, such as the side chain of lysine residues. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Q2: Can I perform the conjugation at a pH outside the 6.5-7.5 range?
While it is possible, it is not recommended. If you must deviate, be aware of the consequences. A slightly lower pH (e.g., 6.0) may be used to slow down the reaction, but will require longer incubation times. Conversely, pH values above 7.5 will accelerate the undesirable hydrolysis of the maleimide and increase non-specific reactions with amines.
Q3: What are the common side reactions I should be aware of, and how are they affected by pH?
The primary side reactions in maleimide-thiol conjugation are pH-dependent:
-
Maleimide Hydrolysis: This is the ring-opening of the maleimide group, making it unreactive. The rate of hydrolysis increases significantly with increasing pH, especially above pH 7.5.
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines (e.g., lysine residues), leading to a loss of selectivity.
-
Thiazine Rearrangement: This can occur when conjugating to a peptide or protein with an N-terminal cysteine. The initial conjugate can rearrange to form a stable six-membered thiazine ring. This rearrangement is more rapid at neutral and basic pH levels. Performing the conjugation at a more acidic pH (e.g., pH 5.0) can prevent this rearrangement.
Q4: What buffers are recommended for this compound conjugation?
Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used. However, it is crucial to use buffers that do not contain primary or secondary amines (like Tris) if the pH is expected to be above 7.5. Also, ensure the buffer is free of any thiol-containing compounds (e.g., DTT, 2-mercaptoethanol) as they will compete with your target molecule. Degassing the buffer is also recommended to prevent the re-oxidation of thiols to disulfides.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Suboptimal pH: The reaction buffer is outside the optimal 6.5-7.5 range. | Verify the pH of your reaction buffer. Adjust to within the 6.5-7.5 range for optimal results. |
| Hydrolyzed this compound: The maleimide group has been inactivated by hydrolysis. | Prepare aqueous solutions of this compound immediately before use. Avoid storing it in aqueous buffers. For long-term storage, use a dry, biocompatible organic solvent like DMSO or DMF. | |
| Oxidized Thiols: The cysteine residues on your protein or peptide have formed disulfide bonds (-S-S-), which are unreactive with maleimides. | Reduce the disulfide bonds prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not contain a thiol and does not need to be removed before adding the maleimide. | |
| Poor Yield/Incomplete Reaction | Incorrect Molar Ratio: The ratio of this compound to your thiol-containing molecule is not optimized. | A 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins. However, for smaller peptides or larger molecules, this may need to be optimized. |
| Insufficient Reaction Time/Temperature: The reaction has not been allowed to proceed to completion. | Reactions are typically performed for 1-2 hours at room temperature or overnight at 4°C. Lower temperatures will slow the reaction rate. | |
| Non-Specific Labeling | pH is too high: The reaction pH is above 7.5, causing the maleimide to react with amines. | Lower the reaction pH to the recommended 6.5-7.5 range to ensure selectivity for thiols. |
| Conjugate Instability | Retro-Michael Reaction: The thioether bond can be reversible in the presence of other thiols (e.g., glutathione in vivo). | After the initial conjugation, the thiosuccinimide ring can be intentionally hydrolyzed by raising the pH to 8.5-9.0. The resulting ring-opened structure is more stable and not susceptible to the retro-Michael reaction. The solution should be re-neutralized to pH 7.0-7.5 for storage. |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale and Considerations | References |
| Reaction pH | 6.5 - 7.5 | Balances thiol reactivity (favored at higher pH) with maleimide stability (favored at lower pH). | |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 (starting point) | An excess of maleimide drives the reaction to completion. This may need optimization based on the specific molecules being conjugated. | |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature provides a faster reaction rate. 4°C can be used for longer, overnight incubations. | |
| Reaction Time | 1-2 hours at Room Temperature; Overnight at 4°C | Varies depending on the reactants, their concentrations, and the temperature. | |
| Protein Concentration | 1-10 mg/mL | A common concentration range for protein labeling. |
Experimental Protocols
Protocol 1: General this compound Conjugation to a Protein
-
Protein Preparation and Disulfide Reduction:
-
Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds, add a 10- to 100-fold molar excess of TCEP.
-
Incubate at room temperature for 30-60 minutes.
-
-
This compound Reagent Preparation:
-
Immediately before use, dissolve the this compound reagent in a dry, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the reduced protein solution to achieve the desired molar ratio (e.g., 10:1 to 20:1).
-
Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching and Purification:
-
To stop the reaction, add a small molecule thiol such as cysteine or 2-mercaptoethanol to quench any unreacted this compound.
-
Purify the conjugated protein from excess reagent and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Visualizations
References
Technical Support Center: THP-1 Antibody Labeling
Welcome to the technical support center for THP-1 antibody labeling. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the antibody labeling of THP-1 cells for various applications, including flow cytometry and immunofluorescence.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Weak or No Staining Signal
Q1: I am not seeing a positive signal, or the signal is very weak when staining THP-1 cells. What could be the cause?
A1: Weak or no signal can stem from several factors, from suboptimal antibody concentration to low target antigen expression. Here are the key areas to troubleshoot:
-
Antibody Concentration: The concentration of your primary antibody is critical. It's essential to perform a titration to determine the optimal concentration that yields the highest signal-to-noise ratio.[1] Using a concentration that is too low will result in a weak signal.
-
Target Antigen Expression: Confirm that the surface marker you are targeting is expressed on THP-1 cells at the specific differentiation state you are using (monocyte vs. macrophage). For example, THP-1 monocytes express CD32 and CD64, but not CD16.[2] Differentiated macrophages may alter the expression levels of certain markers.[2][3] Refer to published data to confirm the expected expression levels of your target.
-
Antibody Incubation Time: Insufficient incubation time can lead to a weak signal. For primary antibodies, a typical incubation is 1-2 hours at room temperature or overnight at 4°C.[4] If your target protein is not abundant, an overnight incubation at 4°C may provide better results.
-
Cell Viability: Low cell viability can lead to poor staining. Ensure your THP-1 cells are healthy, with viability greater than 90%, before starting your experiment.
-
Reagent Quality: Ensure your antibodies and other reagents have been stored correctly and are not expired. Repeated freeze-thaw cycles should be avoided.
Issue 2: High Background or Non-Specific Staining
Q2: I am observing high background fluorescence, making it difficult to distinguish my positive population. How can I reduce this?
A2: High background can be caused by several factors, most commonly non-specific antibody binding and cellular autofluorescence.
-
Fc Receptor Blockade: THP-1 cells, being of monocytic lineage, express Fc receptors (like CD32 and CD64) that can non-specifically bind to the Fc portion of your primary and secondary antibodies. This is a major cause of false-positive signals. It is crucial to block these receptors before adding your primary antibody.
-
Antibody Concentration: Using too high a concentration of your primary or secondary antibody can lead to non-specific binding and increased background. Titrating your antibodies is essential to find the optimal concentration.
-
Washing Steps: Inadequate washing between antibody incubation steps can leave unbound antibodies, contributing to high background. Ensure you are performing sufficient wash steps.
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Cellular Autofluorescence: THP-1 cells, especially when differentiated into macrophages, can exhibit high autofluorescence. This is often due to endogenous fluorophores like collagen and elastin. You can assess autofluorescence by running an unstained control sample. If autofluorescence is high, consider using fluorophores that emit in the far-red spectrum, as autofluorescence is less common at longer wavelengths.
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Fixation and Permeabilization: For intracellular staining, improper fixation and permeabilization can contribute to background noise. Ensure your fixation and permeabilization steps are optimized for your target and antibody.
Issue 3: Poor Cell Viability and Cell Clumping
Q3: My THP-1 cells are showing low viability or are clumping during the staining procedure. What can I do to prevent this?
A3: Maintaining cell health throughout the staining process is critical for reliable results.
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Cell Culture Conditions: THP-1 cells are sensitive to their culture environment. They prefer a slightly acidic environment and should be maintained at a density between 5 x 10^5 and 1 x 10^6 cells/mL. Overgrowth can lead to cell death and clumping.
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Handling: Gentle handling is important as mechanical stress can activate the cells. Avoid vigorous vortexing or centrifugation at high speeds.
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Cryopreservation and Thawing: THP-1 cells can be sensitive to cryopreservation. To improve post-thaw survival, freeze cells at a high density (at least 2x10^6 to 5x10^6 cells/mL).
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Cell Clumping: Cell clumping can be caused by the release of DNA from dead cells. Ensure you have a healthy, single-cell suspension before starting your experiment. Gentle pipetting can help to break up small clumps. Adding 0.05 mM 2-mercaptoethanol to the culture medium may also help prevent clumping.
Experimental Protocols
Below are detailed methodologies for key experiments related to THP-1 antibody labeling.
Protocol 1: THP-1 Cell Culture
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Media Preparation: Prepare RPMI-1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin. Some protocols also recommend adding 0.05 mM β-mercaptoethanol.
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Cell Seeding: Seed THP-1 cells at a density of 2 x 10^5 to 4 x 10^5 cells/mL.
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Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO2.
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Medium Change: Change the medium 2-3 times per week. THP-1 cells prefer a slightly acidic environment, so it is best to add or partially replace the medium when it turns a yellowish-orange color.
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Passaging: When the cell density reaches approximately 8 x 10^5 cells/mL, subculture the cells. Maintain the cell density between 3 x 10^5 and 7 x 10^5 cells/mL for optimal growth.
Protocol 2: THP-1 Differentiation into Macrophages (PMA Method)
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Cell Seeding: Seed THP-1 cells in a culture plate at a density of 5 x 10^5 cells/mL.
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PMA Stimulation: Add Phorbol 12-myristate 13-acetate (PMA) to the culture medium. The optimal concentration of PMA can vary, with reports ranging from 5 ng/mL to 100 ng/mL. A common starting point is 50-100 ng/mL.
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Incubation: Incubate the cells with PMA for 24 to 48 hours. During this time, the cells will adhere to the plate and adopt a macrophage-like morphology.
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Resting Phase: After the initial PMA stimulation, it is often recommended to wash the cells and incubate them in fresh, PMA-free medium for a resting period of 24 to 48 hours before proceeding with experiments.
Protocol 3: Antibody Staining for Flow Cytometry
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Cell Preparation: Harvest THP-1 cells and wash them with ice-cold staining buffer (e.g., PBS with 2% FBS).
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Fc Receptor Blocking: Resuspend the cells in a staining buffer containing an Fc blocking reagent (e.g., Human TruStain FcX™). Incubate for 10 minutes at room temperature. Do not wash out the Fc block.
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Primary Antibody Staining: Add the fluorophore-conjugated primary antibody at the predetermined optimal concentration.
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Incubation: Incubate the cells for 30 minutes at 4°C in the dark.
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Washing: Wash the cells twice with staining buffer to remove unbound antibodies.
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Data Acquisition: Resuspend the cells in staining buffer and analyze them on a flow cytometer.
Data Presentation
Table 1: Recommended Reagent Concentrations for THP-1 Antibody Labeling
| Reagent | Recommended Starting Concentration | Key Considerations |
| Primary Antibody | Titration is essential. Start with the manufacturer's recommendation. | Optimal concentration depends on the antibody's affinity and the antigen's expression level. |
| PMA (for differentiation) | 5 - 100 ng/mL | Higher concentrations can upregulate certain genes, which may interfere with subsequent experiments. |
| Fc Block | 2.5 µg per 1 x 10^6 cells | Titration may be necessary for optimal blocking. |
Table 2: THP-1 Cell Culture and Staining Parameters
| Parameter | Recommended Value | Notes |
| Seeding Density (Culture) | 2 x 10^5 - 4 x 10^5 cells/mL | Maintain density below 1 x 10^6 cells/mL to avoid overgrowth. |
| Primary Antibody Incubation | 30 minutes at 4°C (Flow Cytometry) | For low abundance targets, consider a longer incubation of 1-2 hours at room temperature or overnight at 4°C. |
| Cell Viability for Staining | > 90% | Low viability can lead to non-specific staining and poor results. |
Visualizations
Caption: Flowchart of the THP-1 antibody labeling workflow for flow cytometry.
Caption: Logical troubleshooting workflow for common THP-1 antibody labeling issues.
References
- 1. Optimal Antibody Concentration For Your Flow Cytometry Experiment [expertcytometry.com]
- 2. Similarities and differences in surface receptor expression by THP-1 monocytes and differentiated macrophages polarized using seven different conditioning regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Similarities and differences in surface receptor expression by THP-1 monocytes and differentiated macrophages polarized using seven different conditioning regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
Technical Support Center: 68Ga-THP-Mal Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 68Ga-THP-Mal complexes. It is intended for researchers, scientists, and drug development professionals working with these compounds.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the radiolabeling and use of 68Ga-THP-Mal complexes.
Issue 1: Low Radiolabeling Yield (<95%)
Q1: My radiolabeling yield with the 68Ga-THP-Mal complex is lower than expected. What are the potential causes and how can I troubleshoot this?
A1: Low radiolabeling yields can arise from several factors. Here are the common causes and recommended solutions:
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Cause 1: Presence of Trace Metal Impurities. Metal impurities in the 68Ga generator eluate can compete with 68Ga for the THP-Mal chelator, reducing the radiolabeling efficiency[1].
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Solution: To mitigate the effects of metal impurities, consider pre-purification of the 68Ga eluate to remove competing metals[1].
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Cause 2: Incorrect pH of the Reaction Mixture. The formation of the 68Ga-THP-Mal complex is pH-dependent. Labeling is typically optimal at a neutral pH[2][3][4].
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Solution: Ensure the final pH of the reaction mixture is between 6.5 and 7.5. Use a suitable buffer, such as ammonium acetate, to maintain the optimal pH.
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Cause 3: Suboptimal Chelator Concentration. While THP chelators are efficient at low concentrations, extremely low concentrations may result in incomplete chelation.
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Solution: Ensure that the concentration of the this compound conjugate is sufficient for the amount of 68Ga used. A typical concentration for efficient labeling is around 1 µM.
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Cause 4: Degradation of the this compound Conjugate. Improper storage or handling of the this compound conjugated protein or peptide can lead to its degradation.
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Solution: Store the conjugate according to the manufacturer's instructions, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
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Issue 2: In Vivo Instability or Unexpected Biodistribution
Q2: I am observing unexpected biodistribution or evidence of complex instability in my in vivo experiments. What could be the reason?
A2: While 68Ga-THP-Mal complexes are generally stable in vivo, several factors can influence their behavior:
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Cause 1: Transchelation to Serum Proteins. Although THP complexes show high stability, the potential for transchelation of 68Ga to high-affinity serum proteins like transferrin exists, though it is considered low for THP chelators.
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Solution: Perform in vitro serum stability studies to confirm the stability of your specific 68Ga-THP-Mal conjugate in serum over time. Analysis can be done using methods like ITLC or SDS-PAGE.
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Cause 2: Metabolism of the Targeting Vector. The biodistribution is not only determined by the stability of the 68Ga-THP-Mal complex itself but also by the metabolic fate of the conjugated protein or peptide.
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Solution: Analyze urine and plasma samples by radio-HPLC to identify and characterize radioactive metabolites. This can provide insights into the in vivo processing of the radiolabeled conjugate.
-
-
Cause 3: Release of Free 68Ga. Incomplete radiolabeling can result in the injection of "free" 68Ga, which will have a distinct biodistribution pattern, often showing uptake in the blood pool, liver, and bones.
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Solution: Always perform quality control of the radiolabeled product before injection to ensure high radiochemical purity (>95%). Methods like iTLC and radio-HPLC are suitable for this purpose.
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Frequently Asked Questions (FAQs)
Q3: What are the optimal conditions for radiolabeling with 68Ga-THP-Mal?
A3: The key advantage of the this compound chelator is its ability to be radiolabeled under mild conditions. Optimal conditions are:
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Temperature: Room temperature.
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pH: Neutral pH (around 7).
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Incubation Time: Typically 5 minutes is sufficient for quantitative labeling.
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Purification: Post-labeling purification is often not required due to the high labeling efficiency.
Q4: How stable are 68Ga-THP-Mal complexes in human serum?
A4: Studies have shown that 68Ga-THP-Mal complexes are highly stable in human serum. For example, 68Ga-THP-mal-J591c-scFv was found to be stable in serum with no significant release of 68Ga detected. Another study with a 67Ga-radiolabeled THP complex showed stability in serum for more than 7 days.
Q5: What is the typical in vivo behavior and clearance pathway for 68Ga-THP-Mal complexes?
A5: The in vivo behavior is largely influenced by the targeting molecule conjugated to the this compound. However, generally, these complexes show rapid clearance through the renal system. PET imaging studies have demonstrated specific tumor uptake with clearance from non-target organs.
Q6: Can trace metal ions in the 68Ga eluate really affect the labeling?
A6: Yes, trace metal impurities can significantly impact the radiolabeling efficiency by competing with 68Ga for the chelator. The THP chelator has a high affinity for Ga3+ but can also bind other metal ions. Therefore, the quality of the generator eluate is crucial for successful labeling.
Data and Protocols
Quantitative Data Summary
| Parameter | Value | Reference |
| Radiolabeling Yield | >95% | |
| Radiolabeling Time | 5 minutes | |
| Radiolabeling Temperature | Room Temperature | |
| Radiolabeling pH | Neutral | |
| Serum Stability | Stable in human serum | |
| In Vivo Clearance | Primarily renal |
Experimental Protocols
Protocol 1: 68Ga Radiolabeling of a this compound Conjugate
This protocol is a generalized procedure based on published methods.
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Elution of 68Ga: Elute 68Ga from a 68Ge/68Ga generator using 0.6 M HCl.
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Buffering: Neutralize the 68Ga eluate to a pH of approximately 7 using a suitable buffer, such as 2.5 M sodium acetate.
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Reaction: Add the buffered 68Ga solution to the this compound conjugated protein/peptide solution.
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Incubation: Incubate the reaction mixture at room temperature for 5 minutes.
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Quality Control: Assess the radiochemical purity using instant thin-layer chromatography (iTLC) or radio-HPLC. The final product should have a radiochemical purity of >95%.
Protocol 2: Serum Stability Assay
This protocol is based on the methodology described for 68Ga-THP-mal-J591c-scFv.
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Incubation: Mix the purified 68Ga-THP-Mal labeled compound with fresh human serum.
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Sampling: Incubate the mixture at 37°C and draw samples at various time points (e.g., 0, 30, 60, 120 minutes).
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Analysis: Analyze the samples by iTLC to detect any free 68Ga and by SDS-PAGE to assess protein integrity and potential transchelation to serum proteins.
Visualizations
Experimental and Logical Workflows
Diagram 1: 68Ga-THP-Mal Radiolabeling Workflow
Diagram 2: Troubleshooting Low Radiolabeling Yield
References
- 1. researchgate.net [researchgate.net]
- 2. Simple, mild, one-step labelling of proteins with gallium-68 using a tris(hydroxypyridinone) bifunctional chelator: a 68Ga-THP-scFv targeting the prostate-specific membrane antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple, mild, one-step labelling of proteins with gallium-68 using a tris(hydroxypyridinone) bifunctional chelator: a 68Ga-THP-scFv targeting the prostate-specific membrane antigen | springermedicine.com [springermedicine.com]
- 4. researchgate.net [researchgate.net]
THP-Mal Radiolabeling Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with THP-Mal radiolabeling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in radiolabeling?
A1: this compound is a bifunctional chelator. It incorporates a tris(hydroxypyridinone) (THP) moiety, which is an efficient chelator for radionuclides like Gallium-68 (⁶⁸Ga), and a maleimide (Mal) group.[1][2] The maleimide group reacts specifically with thiol (sulfhydryl) groups, such as those on cysteine residues of peptides and antibodies, to form a stable covalent bond. This allows for the site-specific labeling of biomolecules with radiometals for applications like PET imaging.[1][2]
Q2: What are the main advantages of using THP chelators for radiolabeling?
A2: THP chelators offer several advantages for radiolabeling, particularly with ⁶⁸Ga:
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Mild Reaction Conditions: Radiolabeling can be performed at room temperature and neutral pH (around 6-7).[3] This is a significant advantage over other chelators like DOTA, which often require acidic conditions and high temperatures that can denature sensitive biomolecules.
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Rapid Labeling: The chelation of ⁶⁸Ga by THP is very fast, often completing in less than 5 minutes.
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High Radiochemical Yield: THP chelators typically provide high radiochemical yields, often exceeding 95%.
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Kit-Based Formulations: The simple and rapid labeling procedure makes THP chelators well-suited for kit-based preparations, simplifying the radiopharmaceutical production process.
Q3: What is the purpose of a reducing agent in the this compound conjugation process?
A3: In many proteins and antibodies, cysteine residues exist as disulfide bonds (-S-S-), which are unreactive towards maleimides. A reducing agent is necessary to cleave these disulfide bonds and expose the free thiol (-SH) groups required for conjugation with the maleimide moiety of this compound.
Q4: Which reducing agent is recommended for this compound conjugation?
A4: Tris(2-carboxyethyl)phosphine (TCEP) is generally the preferred reducing agent. Unlike thiol-containing reducing agents like dithiothreitol (DTT) or β-mercaptoethanol (BME), TCEP does not have a thiol group and therefore does not compete with the biomolecule for reaction with the maleimide. If DTT or BME are used, they must be removed before the addition of this compound.
Troubleshooting Guides
Low or No Conjugation of this compound to the Biomolecule
| Possible Cause | Troubleshooting Steps |
| Inefficient reduction of disulfide bonds | - Increase the molar excess of the reducing agent (e.g., TCEP). A 30-fold molar excess is a good starting point. - Ensure the reducing agent is fresh and has been stored correctly. - Increase the incubation time for the reduction step. |
| Re-oxidation of thiols | - Perform the conjugation in a degassed buffer to minimize oxygen exposure. - Add the this compound to the reduced biomolecule solution immediately after the reduction step. |
| Incorrect pH for conjugation | - The thiol-maleimide reaction is most efficient at a pH between 6.5 and 7.5. Adjust the buffer pH accordingly. |
| Hydrolysis of the maleimide group | - Prepare the this compound solution immediately before use. - Avoid storing this compound in aqueous solutions for extended periods. |
| Steric hindrance | - If the cysteine residue is in a sterically hindered location on the biomolecule, conjugation efficiency may be low. Consider re-engineering the biomolecule to place the cysteine in a more accessible location. |
Low Radiochemical Yield (<95%)
| Possible Cause | Troubleshooting Steps |
| Presence of trace metal impurities in the ⁶⁸Ga eluate | - Trace metals like Fe³⁺, Zn²⁺, and Cu²⁺ can compete with ⁶⁸Ga for the THP chelator. - Use a high-purity ⁶⁸Ga generator. - Consider pre-purification of the ⁶⁸Ga eluate using a cation-exchange cartridge. |
| Incorrect pH for radiolabeling | - The optimal pH for ⁶⁸Ga labeling with THP is between 6 and 7. - Ensure the buffer used for pH adjustment is of high purity and at the correct concentration. Ammonium acetate is commonly used. |
| Low concentration of the this compound conjugate | - While THP chelators are efficient at low concentrations, ensure that the concentration of your this compound conjugate is sufficient for the amount of ⁶⁸Ga activity being used. |
| Colloidal ⁶⁸Ga formation | - This can occur if the pH of the ⁶⁸Ga solution is not properly controlled. Ensure thorough mixing when adjusting the pH. - Colloidal ⁶⁸Ga will be identified as an impurity in quality control analysis (e.g., by iTLC). |
| Degradation of the this compound conjugate | - Ensure the this compound conjugate has been stored correctly (typically at -20°C or -80°C) and has not undergone degradation. |
Poor Stability of the Radiolabeled Conjugate
| Possible Cause | Troubleshooting Steps |
| Retro-Michael reaction (cleavage of the thiol-maleimide bond) | - This is a known instability of maleimide conjugates, where the thioether bond can reverse, especially in the presence of other thiols. - To increase stability, the succinimide ring of the maleimide adduct can be hydrolyzed (opened) by incubation at a slightly basic pH (e.g., pH 8-9) after conjugation. The resulting ring-opened structure is more stable. |
| Transchelation of ⁶⁸Ga to other proteins | - Perform serum stability studies to assess if the ⁶⁸Ga is being transferred to serum proteins like transferrin. - High-quality THP conjugates generally show good in vivo stability with minimal transchelation. |
| Radiolysis | - High levels of radioactivity can lead to the degradation of the radiolabeled molecule. - Minimize the time between radiolabeling and use. - Consider the addition of radical scavengers, such as ethanol or ascorbic acid, to the formulation. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiol-Containing Peptide
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Peptide Preparation: Dissolve the cysteine-containing peptide in a degassed buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.
-
Reduction of Disulfide Bonds (if necessary):
-
Add a 30-fold molar excess of TCEP to the peptide solution.
-
Incubate at room temperature for 30 minutes.
-
-
This compound Preparation: Dissolve this compound in an anhydrous organic solvent like DMSO or DMF to a stock concentration of 10 mM.
-
Conjugation Reaction:
-
Add the this compound stock solution to the reduced peptide solution to achieve a 10-20 fold molar excess of this compound over the peptide.
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Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, protected from light.
-
-
Purification: Remove excess, unreacted this compound and TCEP using size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis. The purified this compound-peptide conjugate can be stored at -80°C.
Protocol 2: ⁶⁸Ga Radiolabeling of a this compound-Peptide Conjugate
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⁶⁸Ga Elution: Elute the ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions. A pre-purification/concentration step of the eluate can be performed if necessary.
-
pH Adjustment:
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To the ⁶⁸Ga eluate (typically in 0.1 M HCl), add a suitable buffer, such as 1 M ammonium acetate, to adjust the pH to 6.0-7.0.
-
-
Radiolabeling Reaction:
-
Add the purified this compound-peptide conjugate (typically 5-10 µg) to the buffered ⁶⁸Ga solution.
-
Incubate at room temperature for 5-10 minutes.
-
-
Quality Control:
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Determine the radiochemical purity using instant thin-layer chromatography (iTLC) or radio-HPLC.
-
For iTLC, a common mobile phase is 0.1 M citrate buffer (pH 5.5). The radiolabeled conjugate should remain at the origin (Rf = 0), while free ⁶⁸Ga will move with the solvent front (Rf > 0.8).
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For radio-HPLC, a reverse-phase C18 column is typically used with a gradient of acetonitrile and water containing 0.1% TFA.
-
Visualizations
Caption: Workflow for this compound conjugation and subsequent radiolabeling.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - www.chematech-mdt.com [chematech-mdt.com]
- 3. Simple, mild, one-step labelling of proteins with gallium-68 using a tris(hydroxypyridinone) bifunctional chelator: a 68Ga-THP-scFv targeting the prostate-specific membrane antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: THP-Mal Labeling
Welcome to the technical support center for THP-Mal (Tetrahydropyranyl-Maleimide) labeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a bifunctional chemical reagent used in bioconjugation.[1][2][3] It contains a maleimide group, which reacts specifically with thiol (sulfhydryl) groups, and a tetrahydropyranyl (THP) protecting group.[1][2] Its primary application is the labeling of biomolecules, such as peptides, proteins, and antibodies, at cysteine residues.
Q2: What are the main side reactions to be aware of when using this compound?
The primary side reactions associated with the maleimide chemistry of this compound include:
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Hydrolysis of the maleimide ring: The maleimide group can react with water and hydrolyze, especially at neutral to basic pH, rendering it inactive towards thiols.
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Retro-Michael reaction (thiol exchange): The thiosuccinimide bond formed between the maleimide and a thiol can be reversible, particularly in the presence of other thiols like glutathione. This can lead to deconjugation of the label.
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Reaction with primary amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues, leading to non-specific labeling.
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Thiazine formation: When labeling a peptide or protein with an unprotected N-terminal cysteine, a rearrangement reaction can occur, leading to the formation of a thiazine structure.
Q3: How does the THP protecting group influence the stability and reactivity of this compound?
The THP group protects a hydroxyl group within the linker part of the molecule. It is generally stable under basic and nucleophilic conditions but is labile to acid. This means:
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Storage and Handling: this compound should be stored in a dry, aprotic solvent and protected from acidic environments to prevent premature deprotection.
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Reaction Conditions: The conjugation reaction with thiols is typically performed at a pH of 6.5-7.5, where the THP group is stable.
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Deprotection: If removal of the THP group is necessary after conjugation, it can be achieved under mild acidic conditions.
Q4: What is the optimal pH for this compound labeling?
The optimal pH for the reaction between a maleimide and a thiol is between 6.5 and 7.5. In this pH range, the thiol is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions such as maleimide hydrolysis and reaction with amines.
Troubleshooting Guides
Problem 1: Low or No Labeling Efficiency
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound | Prepare fresh stock solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use. Avoid storing this compound in aqueous buffers for extended periods. |
| Oxidation of Thiols | Ensure your protein or peptide has free, reduced thiols. If necessary, treat with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to labeling. Degas buffers to remove oxygen and consider adding a chelating agent like EDTA to prevent metal-catalyzed oxidation. |
| Incorrect pH | The reaction should be performed in a buffer with a pH between 6.5 and 7.5. Buffers outside this range can lead to slow reaction rates or increased side reactions. |
| Presence of Competing Thiols | Ensure that the purification buffers used to prepare your biomolecule do not contain thiols (e.g., dithiothreitol (DTT) or β-mercaptoethanol). If DTT was used for reduction, it must be removed before adding this compound. |
Problem 2: Instability of the Final Conjugate
| Possible Cause | Recommended Solution |
| Retro-Michael Reaction | The thiosuccinimide linkage is susceptible to exchange with other thiols. To improve stability, consider hydrolyzing the thiosuccinimide ring to the more stable maleamic acid derivative by incubating the conjugate at a slightly basic pH (e.g., pH 8-9) for a controlled period after the initial conjugation. |
| Inappropriate Storage | Store the purified conjugate in a buffer at a slightly acidic pH (e.g., pH 6.0) to minimize the rate of the retro-Michael reaction. Avoid long-term storage in buffers with high concentrations of nucleophiles. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
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Protein Preparation:
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Dissolve the protein in a suitable buffer at a pH of 6.5-7.5 (e.g., phosphate-buffered saline (PBS) containing EDTA).
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If the protein's thiols are oxidized, reduce them by adding a 10-50 fold molar excess of TCEP and incubating at room temperature for 1-2 hours.
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Remove the excess TCEP using a desalting column.
-
-
This compound Preparation:
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Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound solution to the reduced protein solution with gentle mixing. The final concentration of the organic solvent should typically be below 10% (v/v).
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Incubate the reaction at room temperature for 2 hours or at 4°C overnight.
-
-
Purification:
-
Remove unreacted this compound and other small molecules by size-exclusion chromatography or dialysis.
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Protocol 2: Quantification of Free Thiols using Ellman's Reagent (DTNB)
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Prepare a DTNB stock solution: Dissolve DTNB in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
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Prepare a protein standard curve: Use a protein with a known number of free thiols (e.g., cysteine or glutathione).
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Assay:
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Add a known amount of your protein sample to the DTNB solution.
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Incubate at room temperature for 15 minutes.
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Measure the absorbance at 412 nm.
-
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Calculate the concentration of free thiols: Use the standard curve to determine the concentration of free thiols in your sample.
Visualizations
Caption: Main reaction pathway for this compound labeling of a protein.
Caption: Side reactions of the unreacted this compound reagent.
Caption: Instability pathways of the this compound conjugate.
References
Technical Support Center: Purification of THP-Maleimide Bioconjugates
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) related to the purification of Tetrahydropyranyl-Maleimide (THP-Mal) bioconjugates.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound bioconjugates?
The main difficulties arise from the inherent instability of the maleimide-thiol linkage and the properties of the THP protecting group. Key challenges include:
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Product Heterogeneity : This is often caused by the hydrolysis of the maleimide ring post-conjugation, which creates isomeric succinamic acid thioethers, each with a different charge.[1]
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Conjugate Instability : The thiosuccinimide bond formed can be unstable and undergo a retro-Michael reaction, leading to the dissociation of the conjugated molecule.[2][] This can result in the transfer of the payload to other thiol-containing species in a sample, such as serum albumin.[2]
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Aggregation : Bioconjugates, particularly antibody-drug conjugates (ADCs), are prone to aggregation due to increased hydrophobicity from the linker and payload. This poses a significant challenge for purification and final product stability.[4]
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Removal of Impurities : Separating the desired bioconjugate from unreacted antibodies, free linkers/payloads, and reaction byproducts is critical and often complex.
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THP-Group Lability : The THP protecting group is sensitive to acidic conditions. Premature deprotection can lead to unwanted side reactions, while incomplete deprotection during the intended step can reduce yield.
Q2: Which chromatography technique is best for purifying my this compound bioconjugate?
There is no single "best" method; the choice depends on the specific properties of your bioconjugate and the impurities you need to remove. Often, a multi-step approach is required. The most common techniques are:
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Size Exclusion Chromatography (SEC) : Primarily used to remove large aggregates or small molecule impurities like unreacted linkers.
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Hydrophobic Interaction Chromatography (HIC) : A powerful method for separating species with different drug-to-antibody ratios (DAR). It is a cornerstone technique for characterizing interchain cysteine-linked ADCs under native conditions.
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Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : Used for high-resolution separation and analysis, particularly for evaluating payload stability. However, the denaturing conditions (organic solvents, acid) can be detrimental to protein stability.
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Ion Exchange Chromatography (IEX) : Separates molecules based on charge differences. It can be effective in removing charge variants, including those formed by maleimide hydrolysis.
Q3: How can I minimize aggregation during purification?
Protein aggregation is a common and challenging issue. Strategies to minimize it include:
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Buffer Optimization : Screen different pH levels, ionic strengths, and buffer systems.
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Use of Additives : Including excipients like polysorbates (e.g., Tween-20, Tween-80), sugars (e.g., sucrose, trehalose), or amino acids (e.g., arginine, glycine) can enhance stability.
-
Early Removal of Aggregates : It is crucial to eliminate aggregates early in the purification process to prevent them from promoting further aggregation. SEC is often the first step for this purpose.
-
Minimize Stress : Avoid harsh conditions such as extreme pH, high temperatures, and vigorous agitation.
Section 2: Troubleshooting Guide
This guide addresses specific experimental problems in a question-and-answer format.
Problem 1: Low Purification Yield
Q: My final bioconjugate yield is very low after purification. What are the possible causes and solutions?
A: Low yield can stem from several stages of the process. Refer to the troubleshooting logic below and the summary table.
Caption: Troubleshooting flowchart for low bioconjugate yield.
Table 1: Troubleshooting Summary for Low Yield
| Possible Cause | Diagnostic Check | Recommended Solution |
|---|---|---|
| Protein Aggregation | Visually inspect for cloudiness/precipitate. Analyze by Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS). | Optimize buffer conditions (pH, ionic strength, additives like arginine). Handle samples gently; avoid vigorous vortexing. |
| Conjugate Instability | Analyze samples by RP-HPLC or MS to detect free payload or payload transfer to other proteins. | Increase the stability of the conjugate by hydrolyzing the thiosuccinimide ring post-conjugation. Consider using next-generation, stabilized maleimides. |
| Poor Recovery from Column | Compare protein amount loaded vs. eluted from the chromatography column using UV-Vis spectroscopy. | Modify elution conditions (e.g., gradient slope, salt concentration, pH). Pre-treat column to block non-specific binding sites. Ensure compatibility between your protein and the resin. |
| Premature Deprotection | Analyze the this compound linker starting material for impurities. Monitor the reaction by LC-MS. | The THP group is labile in acidic conditions. Maintain neutral or slightly basic pH during storage and conjugation. Use anhydrous solvents for linker handling. |
Problem 2: Product Heterogeneity
Q: My purified product shows multiple peaks on HIC or IEX chromatography. What is causing this heterogeneity?
A: Heterogeneity in bioconjugates is common and can be attributed to several factors.
-
Variable Drug-to-Antibody Ratio (DAR) : If conjugation occurs at multiple sites (e.g., interchain cysteines on an antibody), the final product will be a mixture of species with different numbers of payloads attached (DAR 0, 2, 4, 6, 8). HIC is the standard method to visualize this distribution.
-
Maleimide Ring Hydrolysis : The succinimide ring formed after conjugation is susceptible to hydrolysis, which opens the ring to form two isomeric succinamic acid products. This introduces a new carboxylic acid group, altering the pI of the conjugate and leading to multiple peaks on IEX or native MS. This hydrolysis can be catalyzed by certain buffer components like molybdate.
-
Positional Isomers : If the biomolecule has multiple reactive thiols (e.g., different cysteine residues), the linker may attach at different positions, creating structural isomers that may be separable under high-resolution analytical conditions.
-
Oxidation/Degradation : The biomolecule itself may undergo degradation (e.g., oxidation, deamidation, fragmentation) during the reaction or purification process, leading to additional variants.
Table 2: Comparison of Purification Chromatography Techniques
| Technique | Principle | Primary Application for this compound Bioconjugates | Pros | Cons |
|---|---|---|---|---|
| Size Exclusion (SEC) | Separation by hydrodynamic radius | Aggregate and fragment removal; buffer exchange. | Mild, non-denaturing conditions; predictable. | Low resolution for species of similar size (e.g., different DARs). |
| Hydrophobic Interaction (HIC) | Separation by hydrophobicity | Resolving different DAR species. | High resolution for DAR variants; non-denaturing. | Requires high salt concentrations; method development can be complex. |
| Ion Exchange (IEX) | Separation by net surface charge | Removal of charge variants (e.g., from maleimide hydrolysis). | High capacity; high resolution for charged species. | Sensitive to buffer pH and ionic strength; may not resolve DAR species. |
| Reversed-Phase (RP-HPLC) | Separation by hydrophobicity | High-resolution analysis of purity and stability. | Excellent resolution; compatible with MS. | Denaturing conditions (organic solvent, acid) can degrade protein. |
Section 3: Purification Protocols
The following are generalized protocols. They must be optimized for your specific bioconjugate.
Protocol 1: General this compound Bioconjugation & Purification Workflow
This workflow outlines the critical steps from the deprotection of the linker to the final purified product.
Caption: General workflow for this compound bioconjugation and purification.
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Removal
-
Column Selection : Choose a column with a fractionation range appropriate for your biomolecule (e.g., for a ~150 kDa antibody, a column like TSKgel G3000SWxl is suitable).
-
Buffer Preparation : Prepare a mobile phase that promotes the stability of your conjugate, typically a phosphate or histidine buffer at neutral pH (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.0).
-
System Equilibration : Equilibrate the SEC column with at least 2 column volumes (CVs) of the mobile phase at the desired flow rate (e.g., 0.5-1.0 mL/min for an analytical column).
-
Sample Loading : Load a sample volume that is typically 1-2% of the total column volume to ensure good resolution.
-
Elution & Fraction Collection : Elute the sample isocratically. The aggregate will elute first, followed by the monomeric conjugate, and finally, small molecule impurities. Collect fractions corresponding to the monomer peak.
-
Analysis : Analyze collected fractions by UV-Vis absorbance (280 nm) and analytical SEC to confirm purity.
Protocol 3: Hydrophobic Interaction Chromatography (HIC) for DAR Separation
-
Column Selection : Choose a HIC column with appropriate hydrophobicity (e.g., Butyl, Phenyl). Phenyl-based resins are often a good starting point for antibodies.
-
Buffer Preparation :
-
Buffer A (Binding Buffer) : High salt concentration (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).
-
Buffer B (Elution Buffer) : Low salt concentration (e.g., 20 mM Sodium Phosphate, pH 7.0).
-
-
System Equilibration : Equilibrate the column with Buffer A for at least 5-10 CVs.
-
Sample Preparation & Loading : Dilute the bioconjugate sample (from SEC) with high-salt Buffer A to promote binding. Load the sample onto the column at a low flow rate.
-
Elution : Elute the bound species using a linear gradient from 100% Buffer A to 100% Buffer B over 20-30 CVs. Species will elute in order of increasing hydrophobicity (and typically, increasing DAR).
-
Fraction Collection & Analysis : Collect fractions across the gradient and analyze using analytical HIC, RP-HPLC, or MS to identify fractions containing the desired DAR species.
Section 4: Analytical Techniques for Characterization
Accurate characterization is essential to ensure the quality, consistency, and efficacy of the final bioconjugate.
Table 3: Common Analytical Techniques for Bioconjugate Characterization
| Technique | Parameter Measured | Information Provided |
|---|---|---|
| UV-Vis Spectroscopy | Absorbance at 280 nm and payload-specific wavelength | Determines protein concentration and average Drug-to-Antibody Ratio (DAR). |
| Size Exclusion Chromatography (SEC) | Elution Time / Profile | Quantifies the percentage of monomer, aggregate, and fragment. |
| Hydrophobic Interaction Chromatography (HIC) | Elution Time / Profile | Determines the DAR distribution (e.g., DAR0, DAR2, DAR4) and calculates average DAR. |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) | Confirms the molecular weight of the intact conjugate, light chain, and heavy chain. Can precisely determine drug loading and identify conjugation sites (peptide mapping). |
| Circular Dichroism (CD) | Molar ellipticity | Assesses the secondary and tertiary structure of the protein to ensure it has not been compromised by conjugation. |
References
Technical Support Center: In Vitro Stability Assays for 68Ga-THP-Mal
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with in vitro stability assays of 68Ga-THP-Mal.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the in vitro stability assay for 68Ga-THP-Mal?
A1: The in vitro stability assay for 68Ga-THP-Mal is designed to assess the robustness of the radiolabeled conjugate in various physiological-like conditions. This is crucial to ensure that the radiopharmaceutical will remain intact in vivo until it reaches its intended target. The assay typically involves incubating the 68Ga-THP-Mal in different media, such as human serum, saline, or phosphate-buffered saline (PBS), over a period of time at a controlled temperature (e.g., 37°C). The stability is then determined by measuring the percentage of the intact radiolabeled conjugate at different time points using analytical techniques like radio-TLC or radio-HPLC.
Q2: What are the key quality control parameters for 68Ga-THP-Mal before starting a stability assay?
A2: Before initiating a stability assay, it is critical to ensure the high quality of the initial 68Ga-THP-Mal product. The primary quality control parameters are:
-
Radiochemical Purity (RCP): This should be high, typically >95%, indicating that the 68Ga is successfully chelated by the THP-Mal.
-
Presence of Colloidal 68Ga: The preparation should be free of colloidal 68Ga (e.g., 68Ga(OH)₃), which can form at higher pH values and interfere with the assay.
-
Specific Activity: Knowing the specific activity is important for interpreting results, especially in cell-based assays.
Q3: What are the common analytical methods used to assess the stability of 68Ga-THP-Mal?
A3: The most common analytical methods are:
-
Radio-Thin Layer Chromatography (radio-TLC): A relatively simple and rapid method to separate the intact 68Ga-THP-Mal from free 68Ga and colloidal 68Ga.
-
Radio-High-Performance Liquid Chromatography (radio-HPLC): A more sophisticated method that provides detailed information on the radiochemical species present in the sample. It can separate the intact conjugate from degradation products, free 68Ga, and other impurities with high resolution. Size-exclusion and reverse-phase HPLC are commonly used.
Q4: How stable is the 68Ga-THP complex itself?
A4: The tris(hydroxypyridinone) (THP) chelator forms a highly stable complex with Gallium-68. Studies have shown that the 68Ga-THP complex is resistant to transchelation by serum proteins like transferrin, indicating a low likelihood of the 68Ga dissociating from the chelator under physiological conditions.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro stability assays of 68Ga-THP-Mal.
Issue 1: Low Radiochemical Purity (RCP) in the Initial Product
Question: My initial 68Ga-THP-Mal preparation shows low radiochemical purity (<95%) before I even start the stability assay. What could be the cause and how can I fix it?
Answer:
Low initial RCP is a common issue and needs to be resolved before proceeding with stability studies. Here are the potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH of the Labeling Reaction | The pH for 68Ga labeling with THP chelators is typically around neutral. Verify the pH of your reaction mixture after adding the 68Ga eluate and buffer. Adjust the buffer concentration or type (e.g., ammonium acetate) to achieve the optimal pH. |
| Metal Ion Contamination | Competing metal ions (e.g., Fe³⁺, Zn²⁺, Al³⁺, Ti⁴⁺) from the 68Ge/68Ga generator eluate or reagents can interfere with 68Ga chelation.[2] Use high-purity reagents and consider pre-purification of the 68Ga eluate using a cation-exchange cartridge if metal ion contamination is suspected. |
| Low Precursor Concentration | An insufficient amount of the this compound conjugate can lead to incomplete capture of the 68Ga. Increase the amount of the conjugate in the reaction. It's often beneficial to start with a higher concentration and then optimize for lower amounts to achieve higher specific activity. |
| Formation of Colloidal 68Ga | At a pH above 5, 68Ga can form colloidal species (e.g., 68Ga(OH)₃) that are unavailable for chelation. Ensure the pH of your labeling reaction is controlled. Colloidal 68Ga can be detected by radio-TLC as it typically remains at the origin. |
Issue 2: Apparent Instability or Degradation During the Assay
Question: I'm observing a decrease in the main peak of 68Ga-THP-Mal and the appearance of new radioactive species in my radio-HPLC chromatogram during the stability assay. What could be the cause?
Answer:
The appearance of new radioactive peaks suggests degradation of the 68Ga-THP-Mal conjugate. The potential degradation pathways and troubleshooting steps are outlined below:
| Potential Cause | Troubleshooting Steps |
| Degradation of the Maleimide-Thiol Linkage | The thioether bond formed between the maleimide of this compound and the thiol group of the conjugated molecule can be susceptible to degradation, especially in the presence of other thiols (e.g., glutathione in serum or cell lysates) via a retro-Michael reaction and thiol exchange.[3][4] The stability of this linkage can be influenced by the N-substituents of the maleimide and the pKa of the thiol.[3] Consider performing stability studies in simpler matrices (e.g., saline, PBS) first to isolate the cause. If the instability is matrix-specific (e.g., only in serum), it points towards maleimide-thiol linkage degradation. Hydrolysis of the succinimide ring in the maleimide-thiol adduct can increase its stability. |
| Transchelation of 68Ga | Although the 68Ga-THP complex is very stable, extreme conditions could potentially lead to the release of 68Ga, which could then be chelated by other molecules in the assay medium. This is less likely but can be investigated by performing challenge studies with strong chelators like EDTA or DTPA. |
| Radiolysis | At high radioactive concentrations, radiolysis (damage to molecules by radiation) can occur. If you are using very high activities, consider diluting your sample to a concentration that is still readily detectable but minimizes radiolytic effects. |
| Adsorption to Vials/Surfaces | Radiopharmaceuticals can sometimes adsorb to the walls of vials, leading to an apparent decrease in concentration in the solution. Use low-binding tubes and pre-treat them with a blocking agent like BSA if necessary. |
Experimental Protocols
Radiolabeling of this compound with 68Ga
This protocol is a general guideline and may need optimization for your specific conjugate.
-
Elution of 68Ga: Elute the 68Ge/68Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
Buffering: In a low-binding microcentrifuge tube, add a sufficient volume of a suitable buffer (e.g., 1 M ammonium acetate) to the this compound conjugate solution to achieve a final pH between 6.5 and 7.5 after the addition of the acidic 68Ga eluate.
-
Labeling Reaction: Add the 68Ga eluate (containing the desired amount of radioactivity) to the buffered this compound solution.
-
Incubation: Incubate the reaction mixture at room temperature for 5-10 minutes.
-
Quality Control: Determine the radiochemical purity of the 68Ga-THP-Mal using radio-TLC and/or radio-HPLC.
In Vitro Serum Stability Assay
-
Preparation: To a low-binding microcentrifuge tube, add a small volume (e.g., 50 µL) of the purified 68Ga-THP-Mal to fresh human or animal serum (e.g., 450 µL).
-
Incubation: Incubate the mixture in a thermomixer at 37°C with gentle shaking.
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Time Points: At various time points (e.g., 0, 30, 60, 120, 180 minutes), take an aliquot of the serum mixture.
-
Sample Preparation for Analysis: For radio-HPLC analysis, precipitate the serum proteins by adding an equal volume of cold acetonitrile, vortex, and centrifuge. Analyze the supernatant.
-
Analysis: Analyze the samples by radio-TLC or radio-HPLC to determine the percentage of intact 68Ga-THP-Mal.
In Vitro Saline/PBS Stability Assay
-
Preparation: In a low-binding microcentrifuge tube, dilute the purified 68Ga-THP-Mal in sterile 0.9% saline or phosphate-buffered saline (PBS) to the desired final concentration.
-
Incubation: Incubate the solution at 37°C.
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4 hours), take an aliquot for analysis.
-
Analysis: Analyze the aliquots directly by radio-TLC or radio-HPLC to quantify the amount of intact radiolabeled conjugate.
Quantitative Data Summary
The stability of 68Ga-THP conjugates is generally high in various in vitro conditions. The following table summarizes typical stability data found in the literature for similar compounds.
| Conjugate | Medium | Time (hours) | Intact Conjugate (%) | Reference |
| 68Ga-THP-scFv | Human Serum | 6 | >95% | |
| 68Ga-THP-tetrazine | Human Serum | 3 | >95% | |
| NHS-THP derivative | PBS | 12 | >99% | |
| 68Ga-THP-Pam | Human Serum | 2 | >95% |
Visualizations
Caption: Workflow for 68Ga-THP-Mal in vitro stability assay.
References
- 1. Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 | MDPI [mdpi.com]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 4. pubs.acs.org [pubs.acs.org]
avoiding metal contaminants in THP-Mal labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to metal contamination during THP-Mal labeling experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during your this compound labeling experiments, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing low or no labeling efficiency?
Answer: Low labeling efficiency is a common issue that can be attributed to several factors, ranging from reagent stability to the presence of contaminants. Here is a systematic guide to troubleshooting this problem.
-
Assess the Reactivity of Your Maleimide.
-
Potential Cause: The maleimide ring of the this compound reagent is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive for conjugation.
-
Solution: Prepare this compound solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.[1] If aqueous storage is necessary, use a buffer with a slightly acidic pH (6.0-6.5) and store it at 4°C for only short periods.[1]
-
-
Verify the Availability of Free Thiols on Your Protein.
-
Potential Cause: Free thiol (sulfhydryl) groups on cysteine residues can readily oxidize to form disulfide bonds, which are unreactive with maleimides. This oxidation can be catalyzed by divalent metal ions.[1]
-
Solution:
-
Reduce Disulfide Bonds: If your protein contains disulfide bonds, they must be reduced before conjugation. TCEP (tris(2-carboxyethyl)phosphine) is often the preferred reducing agent as it is stable, odorless, and does not need to be removed before adding the maleimide reagent.[1]
-
Prevent Re-oxidation: Degas your buffers to remove dissolved oxygen. Crucially, include a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions that can catalyze thiol oxidation.[1]
-
-
-
Optimize Reaction Conditions.
-
Potential Cause: The pH of the reaction buffer is critical. The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5. Below pH 6.5, the reaction rate slows down, while above pH 7.5, the maleimide group is more prone to hydrolysis and can react with primary amines (e.g., lysine residues).
-
Solution: Ensure your reaction buffer is maintained within the optimal pH range of 6.5-7.5.
-
-
Evaluate Stoichiometry.
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Potential Cause: An incorrect molar ratio of this compound to your protein's thiol groups can lead to low efficiency.
-
Solution: A 10-20 fold molar excess of the this compound reagent is a common starting point for labeling proteins. However, this should be optimized for your specific application.
-
Question: My final conjugate appears unstable, or I'm observing a loss of the label over time. What could be the cause?
Answer: Instability of the final conjugate can be a significant issue, often related to the reversibility of the maleimide-thiol linkage.
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Potential Cause: The thioether bond formed between the maleimide and the thiol is susceptible to a retro-Michael reaction, especially in a thiol-rich environment (e.g., in the presence of glutathione in cell culture media or in vivo). This can lead to the transfer of the this compound label to other thiol-containing molecules.
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Solution: While this is an inherent chemical property, strategies to increase stability have been developed. One approach involves a transcyclization reaction that can "lock" the thioether bond, making it more resistant to thiol exchange. This can sometimes be achieved by an extended incubation time in a buffered solution.
Question: I am observing unexpected side reactions or modifications to my protein.
Answer: Side reactions can compromise the homogeneity and function of your final product.
-
Potential Cause 1: Thiazine Rearrangement. If you are conjugating this compound to a peptide or protein with an N-terminal cysteine, the resulting conjugate can rearrange to form a stable six-membered thiazine ring. This is more prominent at physiological or higher pH.
-
Solution: Perform the conjugation at a more acidic pH (e.g., pH ~6.0-6.5) to keep the N-terminal amine protonated and less nucleophilic. If possible, avoid using proteins with an N-terminal cysteine for this type of conjugation.
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Potential Cause 2: Reaction with Amines. At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.
-
Solution: Maintain the reaction pH at or slightly below 7.5 to ensure high selectivity for thiols. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a bifunctional chelator. "THP" stands for tris(hydroxypyridinone), a component that strongly binds to metals like gallium-68, making it useful for applications such as PET imaging. "Mal" refers to a maleimide group, which is a thiol-reactive moiety used to covalently attach the chelator to proteins, typically at cysteine residues.
What is the mechanism of the this compound reaction?
The reaction proceeds via a Michael addition, where a thiol group from a cysteine residue attacks the electron-deficient double bond of the maleimide ring. This forms a stable succinimidyl thioether linkage. The reaction is highly efficient and specific for thiols under mild conditions, typically at a neutral pH.
What are the common sources of metal contaminants in a lab setting?
Metal contaminants can be introduced from various sources, including:
-
Reagents and Buffers: Some grades of chemicals may contain trace metal impurities.
-
Water: Water purification systems may not remove all metal ions.
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Labware: Glassware and plasticware can leach metal ions.
-
Instrumentation: Metal components in equipment can be a source of contamination.
-
Environmental Dust: Dust particles can carry various metals.
How do metal contaminants interfere with this compound labeling?
Metal ions can interfere in several ways:
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Catalysis of Thiol Oxidation: Divalent metal ions can catalyze the oxidation of free thiols on your protein to disulfide bonds. These disulfides are unreactive with the maleimide group of this compound, thus reducing labeling efficiency.
-
Competition for the Chelator: The THP portion of the molecule is designed to chelate metal ions. If your buffers or protein solutions are contaminated with other metal ions, they may compete with your target metal (e.g., Ga-68) for binding to the THP chelator.
-
Protein Aggregation: Some metal ions, such as Zn2+, Cu2+, and Fe3+, can induce protein aggregation, which may hinder the labeling reaction.
How can I prevent metal contamination?
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Use high-purity reagents and "metal-free" or "trace metal-grade" water.
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Treat buffers and solutions with a chelating resin to remove divalent metal ions.
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Incorporate a chelating agent like EDTA (1-5 mM) into your buffers.
-
Use acid-washed glassware or high-quality, metal-free plasticware.
Quantitative Data on Metal Contaminants
While specific inhibitory concentrations of various metal ions on the this compound labeling reaction are not extensively documented, it is crucial to minimize their presence. The following table provides permissible limits for elemental impurities in drug products, which can serve as a conservative guide for the maximum allowable concentrations in your reagents.
| Metal Contaminant | Typical Permissible Limit (Parenteral Drug Products) | Potential Sources in the Lab |
| Lead (Pb) | 1.5 µg/g (ppm) | Water, dust, some plastics |
| Cadmium (Cd) | 0.2 µg/g (ppm) | Dust, some plastics |
| Arsenic (As) | 1.5 µg/g (ppm) | Glassware, some chemical reagents |
| Mercury (Hg) | 3.0 µg/g (ppm) | Water, some older lab equipment |
| Copper (Cu) | 30 µg/g (ppm) | Water pipes, some buffer components |
| Nickel (Ni) | 20 µg/g (ppm) | Stainless steel equipment |
Data adapted from USP <232> Elemental Impurities—Limits.
Experimental Protocols
Protocol 1: Preparation of Metal-Free Buffers
-
Initial Preparation: Prepare your desired buffer (e.g., phosphate-buffered saline, PBS) using high-purity reagents and ultrapure (18.2 MΩ·cm) water.
-
Chelating Resin Treatment:
-
Add approximately 1-2 g of a chelating resin (e.g., Chelex® 100) per 100 mL of your buffer.
-
Stir the slurry gently for 1-2 hours at room temperature.
-
Let the resin settle and then carefully decant the buffer, or filter it through a 0.22 µm filter to remove the resin beads.
-
-
Addition of EDTA: To the now metal-depleted buffer, add a stock solution of EDTA to a final concentration of 1-5 mM. This will help chelate any minor metal contamination that may be introduced subsequently.
-
Final Filtration: Filter the final buffer through a 0.22 µm sterile filter. Store in a metal-free container.
Protocol 2: General this compound Labeling of a Protein
-
Protein Preparation:
-
Dissolve your thiol-containing protein in a degassed, metal-free conjugation buffer (e.g., PBS, pH 7.2, containing 1-5 mM EDTA) to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced, add a 10-100-fold molar excess of TCEP. Incubate at room temperature for 30-60 minutes.
-
-
This compound Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a 10-20-fold molar excess of this compound over the protein. Add the this compound solution dropwise while gently stirring.
-
Protect the reaction mixture from light. Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
(Optional) To quench the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol can be added to react with any excess this compound.
-
Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer.
-
Visualizations
Caption: A typical workflow for labeling a thiol-containing protein with this compound.
Caption: Mechanism of metal-catalyzed thiol oxidation and its prevention by EDTA.
Caption: A decision tree for troubleshooting low this compound labeling efficiency.
References
Validation & Comparative
A Comparative Guide to THP-Mal and DOTA for Gallium-68 Labeling
For researchers, scientists, and drug development professionals engaged in the field of radiopharmaceuticals, the choice of a suitable chelator is a critical determinant for the successful development of Gallium-68 (⁶⁸Ga) labeled imaging agents. This guide provides an objective comparison between the traditional macrocyclic chelator, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), and the more recent tris(hydroxypyridinone) maleimide (THP-Mal) for ⁶⁸Ga labeling. The comparison focuses on key performance metrics, supported by experimental data, to assist in the selection of the optimal chelator for specific research and development needs.
Quantitative Performance Comparison
The efficiency and conditions required for ⁶⁸Ga labeling differ significantly between DOTA and this compound. The following tables summarize the key quantitative data for a direct comparison.
| Parameter | This compound | DOTA | Reference(s) |
| Labeling Temperature | Room Temperature | 80 - 100 °C | [1][2][3][4][5] |
| Labeling Time | < 5 minutes | 5 - 10 minutes | |
| pH | Neutral (6.5 - 7.5) | Acidic (3.0 - 5.0) | |
| Radiochemical Yield | > 95% | > 95% | |
| Post-labeling Purification | Often not required | Often required | |
| Specific Activity | 60–80 MBq/nmol | 7.7–19.5 GBq/μmol (product activity: 476–856 MBq) |
Table 1: Comparison of ⁶⁸Ga Labeling Conditions. This table highlights the milder and more rapid labeling conditions offered by this compound compared to the harsher requirements for DOTA.
| Parameter | ⁶⁸Ga-THP-Mal Conjugates | ⁶⁸Ga-DOTA Conjugates | Reference(s) |
| Serum Stability | Stable | Stable | |
| In Vivo Stability | High stability over 90 min | High stability | |
| Log P (hydrophilicity) | -3.20 ± 0.09 (for ⁶⁸Ga(THP-TATE)) | -3.69 (for ⁶⁸Ga(DOTATATE)) |
Table 2: Stability and Physicochemical Properties. This table indicates that both chelators form stable ⁶⁸Ga complexes suitable for in vivo applications, with minor differences in hydrophilicity.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections provide standardized protocols for ⁶⁸Ga labeling using this compound and DOTA.
⁶⁸Ga Labeling Protocol for this compound Conjugates
This protocol is adapted from studies demonstrating the one-step, room temperature labeling of proteins.
-
⁶⁸Ga Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Buffering: Neutralize the ⁶⁸Ga eluate with ammonium acetate buffer to a pH of 7.0.
-
Reaction Mixture: Add the buffered ⁶⁸Ga solution to a vial containing the this compound conjugated biomolecule (e.g., protein, peptide) dissolved in a suitable buffer (e.g., PBS).
-
Incubation: Incubate the reaction mixture at room temperature for 5 minutes.
-
Quality Control: Assess the radiochemical purity using instant thin-layer chromatography (ITLC) with a suitable mobile phase (e.g., aqueous citrate buffer).
⁶⁸Ga Labeling Protocol for DOTA Conjugates
This protocol is a generalized procedure based on established methods for labeling DOTA-conjugated peptides.
-
⁶⁸Ga Elution and Fractionation: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl. Collect the fraction with the highest radioactivity.
-
Reaction Mixture Preparation: In a reaction vial, combine the DOTA-conjugated peptide, a buffer (e.g., HEPES or sodium acetate) to maintain a pH of 3.5-4.5, and radical scavengers like ascorbic acid.
-
Labeling Reaction: Add the ⁶⁸Ga eluate to the reaction vial.
-
Heating: Heat the reaction mixture at 90-95°C for 5-10 minutes.
-
Purification: After cooling, the reaction mixture is typically purified using a C18 Sep-Pak cartridge to remove unreacted ⁶⁸Ga and other impurities. The final product is eluted with an ethanol/water mixture.
-
Quality Control: Determine the radiochemical purity by ITLC or radio-HPLC.
Visualizing the Processes
Diagrams can aid in understanding the chemical and procedural differences between this compound and DOTA labeling.
Caption: Comparative workflow for ⁶⁸Ga labeling with this compound and DOTA.
Caption: Logical relationship of chelator choice to labeling conditions and advantages.
Conclusion
The selection between this compound and DOTA for ⁶⁸Ga labeling is contingent on the specific requirements of the biomolecule and the intended application.
This compound emerges as a superior choice for labeling sensitive biomolecules, such as proteins and antibodies, that are susceptible to denaturation at high temperatures and extreme pH. Its ability to rapidly and quantitatively label at room temperature and neutral pH simplifies the process, making it highly amenable to kit-based formulations and automation.
DOTA , on the other hand, is a well-established and extensively validated chelator for ⁶⁸Ga. While the labeling conditions are more demanding, requiring heat and acidic pH, the resulting ⁶⁸Ga-DOTA complexes are known for their high in vivo stability. This makes DOTA a reliable choice for small peptides and molecules that can withstand the harsher labeling conditions.
Ultimately, the decision should be guided by a thorough evaluation of the biomolecule's stability, the desired labeling speed and simplicity, and the established regulatory pathways for the intended radiopharmaceutical.
References
- 1. Simple, mild, one-step labelling of proteins with gallium-68 using a tris(hydroxypyridinone) bifunctional chelator: a 68Ga-THP-scFv targeting the prostate-specific membrane antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple, mild, one-step labelling of proteins with gallium-68 using a tris(hydroxypyridinone) bifunctional chelator: a 68Ga-THP-scFv targeting the prostate-specific membrane antigen | springermedizin.de [springermedizin.de]
- 3. New Tris(hydroxypyridinone) Bifunctional Chelators Containing Isothiocyanate Groups Provide a Versatile Platform for Rapid One-Step Labeling and PET Imaging with 68Ga3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid kit-based 68Ga-labelling and PET imaging with THP-Tyr3-octreotate: a preliminary comparison with DOTA-Tyr3-octreotate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: THP-Mal vs. NOTA for Peptide Radiolabeling
For researchers, scientists, and drug development professionals, the choice of a chelator is a critical decision in the development of peptide-based radiopharmaceuticals. This guide provides an objective comparison of two prominent chelators, Tris(hydroxypyridinone)-maleimide (THP-Mal) and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), for the radiolabeling of peptides. This comparison is based on their performance metrics, supported by experimental data, to aid in the selection of the most suitable chelator for specific research and clinical applications.
The efficacy of a radiolabeled peptide is fundamentally linked to the properties of the chelator used to stably incorporate a radiometal. An ideal chelator should facilitate rapid and efficient radiolabeling under mild conditions, form a highly stable complex with the radiometal to prevent its release in vivo, and have minimal impact on the biological activity of the peptide. This compound, a derivative of the tris(hydroxypyridinone) (THP) class of chelators, has gained attention for its gentle labeling conditions. NOTA, a well-established macrocyclic chelator, is known for its versatility and the high stability of its radiometal complexes. This guide will delve into a detailed comparison of these two chelators, focusing on their application with the commonly used PET isotopes Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and NOTA based on published experimental findings. It is important to note that direct head-to-head comparisons under identical conditions are limited, and thus, the presented data is a synthesis from various studies.
Table 1: Comparison of Radiolabeling Conditions and Efficiency for ⁶⁸Ga
| Parameter | This compound | NOTA | References |
| Radiochemical Yield (RCY) | >95% | >95% | [1][2] |
| Reaction Temperature | Room Temperature | Room Temperature to 95°C | [1][3] |
| Reaction Time | < 5 minutes | 5 - 15 minutes | [1] |
| pH | 6.5 - 7.5 | 3.5 - 5.5 | |
| Peptide/Precursor Amount | As low as 1 nmol | 1 - 25 nmol | |
| Specific Activity (GBq/µmol) | 15 - 45 | ~5 (up to 55 with heating for PCTA, a related chelator) |
Table 2: Comparison of Radiolabeling Conditions and Stability for ⁶⁴Cu
| Parameter | This compound | NOTA | References |
| Radiochemical Yield (RCY) | Data not readily available | >95% | |
| Reaction Temperature | Data not readily available | Room Temperature to 95°C | |
| Reaction Time | Data not readily available | 10 - 60 minutes | |
| pH | Data not readily available | 5.5 - 6.5 | |
| In Vitro Serum Stability | Data not readily available | >97% after 48 hours | |
| In Vivo Stability | Data not readily available | Superior to ⁶⁴Cu-DOTA, less liver retention |
Key Performance Insights
This compound stands out for its exceptionally mild and rapid radiolabeling conditions with ⁶⁸Ga. The ability to perform the labeling at room temperature and neutral pH in under five minutes makes it an attractive option for sensitive peptides and for the development of user-friendly, kit-based radiolabeling procedures. This can significantly simplify the preparation of radiopharmaceuticals.
NOTA is a versatile and robust chelator that forms highly stable complexes with a range of radiometals, including ⁶⁸Ga and ⁶⁴Cu. While ⁶⁸Ga labeling can often be achieved at room temperature, heating is sometimes employed to ensure high radiochemical yields, particularly with more complex peptide conjugates. For ⁶⁴Cu, NOTA demonstrates excellent labeling efficiency and the resulting complexes exhibit high stability both in vitro and in vivo, with favorable biodistribution profiles compared to other chelators like DOTA. Studies have shown that ⁶⁸Ga-NOTA-peptide conjugates exhibit high stability in human serum.
Experimental Protocols
Detailed methodologies are crucial for the successful conjugation of chelators to peptides and subsequent radiolabeling. Below are representative protocols for this compound and NOTA.
Protocol 1: Conjugation of this compound to a Cysteine-Containing Peptide
This protocol is based on the reaction of the maleimide group of this compound with the thiol group of a cysteine residue in the peptide.
-
Peptide Preparation: Dissolve the cysteine-containing peptide in a degassed buffer, such as phosphate-buffered saline (PBS) pH 7.0-7.5. If the peptide contains disulfide bonds, reduction with a reagent like tris(2-carboxyethyl)phosphine (TCEP) may be necessary to expose the free thiol group.
-
Chelator Preparation: Prepare a stock solution of this compound in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Conjugation Reaction: Add the this compound stock solution to the peptide solution. A molar excess of this compound (e.g., 10-20 fold) is typically used. The reaction is usually carried out at room temperature for 1-2 hours or overnight at 4°C.
-
Purification: The resulting this compound-peptide conjugate is purified from excess chelator and byproducts using methods like size-exclusion chromatography (e.g., PD-10 column) or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the successful conjugation and purity of the product using analytical RP-HPLC and mass spectrometry.
Protocol 2: Conjugation of NOTA-NHS ester to a Peptide
This protocol utilizes the reaction of an N-hydroxysuccinimide (NHS) ester of NOTA with primary amines (N-terminus or lysine side chains) on the peptide.
-
Peptide Preparation: Dissolve the peptide in a suitable buffer, such as 0.1 M sodium bicarbonate buffer, with a pH of 8.0-8.5.
-
Chelator Preparation: Prepare a fresh solution of NOTA-NHS ester in a non-aqueous solvent like DMF or DMSO.
-
Conjugation Reaction: Add the NOTA-NHS ester solution to the peptide solution. A molar excess of the chelator (typically 5-10 fold) is used. The reaction is generally performed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
Purification: Purify the NOTA-peptide conjugate using size-exclusion chromatography or RP-HPLC to remove unreacted chelator and byproducts.
-
Characterization: Verify the identity and purity of the conjugate using analytical RP-HPLC and mass spectrometry.
Protocol 3: Radiolabeling of a this compound-Peptide Conjugate with ⁶⁸Ga
-
⁶⁸Ga Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Reaction Preparation: In a sterile vial, add the this compound-peptide conjugate (typically 1-5 nmol) dissolved in a small volume of water or buffer.
-
pH Adjustment: Add a buffering agent, such as sodium acetate or ammonium acetate, to adjust the pH of the ⁶⁸Ga eluate to between 6.5 and 7.5.
-
Radiolabeling: Add the buffered ⁶⁸Ga solution to the vial containing the peptide conjugate.
-
Incubation: Incubate the reaction mixture at room temperature for 5 minutes.
-
Quality Control: Determine the radiochemical purity (RCP) using instant thin-layer chromatography (ITLC) or radio-HPLC.
Protocol 4: Radiolabeling of a NOTA-Peptide Conjugate with ⁶⁸Ga
-
⁶⁸Ga Elution and Concentration (Optional): Elute ⁶⁸GaCl₃ from the generator. The eluate can be further purified and concentrated using a cation-exchange cartridge.
-
Reaction Preparation: In a sterile reaction vial, place the NOTA-peptide conjugate (typically 5-25 nmol).
-
pH Adjustment: Add a suitable buffer, such as sodium acetate, to the peptide to achieve a final reaction pH between 3.5 and 4.5 upon addition of the ⁶⁸Ga solution.
-
Radiolabeling: Add the ⁶⁸Ga solution to the vial containing the buffered peptide conjugate.
-
Incubation: Incubate the reaction mixture at room temperature or heat at 85-95°C for 5-15 minutes.
-
Quality Control: Analyze the radiochemical purity using ITLC or radio-HPLC.
Protocol 5: In Vitro Serum Stability Assay
-
Incubation: Add the purified radiolabeled peptide to fresh human serum to a final concentration of approximately 1-5 MBq/mL.
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 2, 4, and 24 hours), take aliquots of the serum mixture.
-
Protein Precipitation: To each aliquot, add an equal volume of cold acetonitrile or ethanol to precipitate the serum proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant, which contains the non-protein-bound radiolabeled peptide and any potential degradation products, by radio-HPLC or radio-TLC to determine the percentage of intact radiolabeled peptide remaining.
Visualizing the Processes
To better illustrate the workflows and chemical structures, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Workflow for conjugating this compound to a cysteine-containing peptide.
Caption: Workflow for conjugating a NOTA-NHS ester to a peptide.
Caption: Comparison of ⁶⁸Ga radiolabeling workflows for this compound and NOTA.
Conclusion
The selection between this compound and NOTA for peptide radiolabeling depends on the specific requirements of the application.
This compound is an excellent choice when:
-
The peptide is sensitive to heat or acidic conditions.
-
A rapid, one-step, kit-based labeling procedure is desired.
-
The primary radionuclide of interest is ⁶⁸Ga.
NOTA is a preferred chelator when:
-
A versatile platform for labeling with various radiometals (e.g., ⁶⁸Ga, ⁶⁴Cu, ¹¹¹In) is needed.
-
High in vivo stability of the radiometal complex is a top priority.
-
The peptide can tolerate the required labeling conditions, which may include moderate heating.
Ultimately, the optimal choice will be guided by the specific peptide, the chosen radionuclide, and the intended application, whether it be for preclinical research or clinical translation. Further head-to-head comparative studies under standardized conditions will be invaluable in providing a more definitive guide for the radiopharmaceutical community.
References
- 1. Design and Synthesis of 68Ga‐Labeled Peptide‐Based Heterodimers for Dual Targeting of NTS1 and GRPR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-animal PET of tumors with (64)Cu-labeled RGD-bombesin heterodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, 64Cu-labeling and PET imaging of 1,4,7-triazacyclononane derived chelators with pendant azaheterocyclic arms - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Battle of Chelators: Unveiling the Biodistribution Differences Between THP-Mal and DOTA Conjugates
For researchers, scientists, and drug development professionals navigating the landscape of targeted radiopharmaceuticals, the choice of chelating agent is a critical determinant of a conjugate's in vivo fate. This guide provides an objective comparison of the biodistribution profiles of biomolecules conjugated with two distinct chelator systems: the traditional and widely used DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and maleimide-functionalized chelators, represented here by a maleimidocysteineamido-DOTA (MC-DOTA) and conceptually similar tris(hydroxypyridinone) (THP) derivatives designed for bioconjugation.
The selection of a chelator and its associated linker technology extends beyond the simple requirement of stably binding a radiometal. It profoundly influences the pharmacokinetic and pharmacodynamic properties of the resulting radiolabeled biomolecule. These differences can manifest as significant variations in tumor uptake, clearance rates from blood and non-target organs, and ultimately, the overall diagnostic imaging contrast or therapeutic efficacy. This guide will delve into these nuances, presenting preclinical data from a head-to-head comparison of a DOTA-antibody conjugate and an MC-DOTA-antibody conjugate. We will also explore the synthesis and characteristics of bifunctional THP chelators as an emerging alternative.
Data Presentation: Quantitative Biodistribution Comparison
The following table summarizes the quantitative biodistribution data from a preclinical study comparing an ¹¹¹In-labeled anti-carcinoembryonic antigen (CEA) monoclonal antibody (cT84.66) conjugated to either DOTA (via a stable amide linkage) or MC-DOTA (via a maleimide linkage). The data is presented as the percentage of the injected dose per gram of tissue (%ID/g) in nude mice bearing LS174T human colorectal carcinoma xenografts.
| Organ/Tissue | Time (h) | ¹¹¹In-cT84.66-DOTA (%ID/g ± SD) | ¹¹¹In-cT84.66-MC-DOTA (%ID/g ± SD) |
| Blood | 4 | 25.1 ± 2.1 | 20.5 ± 1.5 |
| 18 | 21.8 ± 1.8 | 15.3 ± 1.1 | |
| 48 | 15.2 ± 1.3 | 8.9 ± 0.7 | |
| 96 | 8.1 ± 0.9 | 4.1 ± 0.4 | |
| Tumor | 4 | 18.9 ± 2.5 | 22.1 ± 3.1 |
| 18 | 45.3 ± 5.1 | 51.2 ± 4.8 | |
| 48 | 68.2 ± 7.5 | 61.7 ± 6.2 | |
| 96 | 59.3 ± 6.1 | 48.9 ± 5.3 | |
| Liver | 4 | 6.5 ± 0.7 | 7.1 ± 0.8 |
| 18 | 8.9 ± 1.1 | 9.8 ± 1.2 | |
| 48 | 10.2 ± 1.3 | 11.5 ± 1.4 | |
| 96 | 9.8 ± 1.1 | 10.9 ± 1.3 | |
| Kidneys | 4 | 4.1 ± 0.5 | 5.3 ± 0.6 |
| 18 | 5.2 ± 0.6 | 7.1 ± 0.8 | |
| 48 | 6.1 ± 0.7 | 8.9 ± 1.0 | |
| 96 | 5.8 ± 0.6 | 8.2 ± 0.9 | |
| Spleen | 4 | 3.9 ± 0.4 | 4.2 ± 0.5 |
| 18 | 6.1 ± 0.7 | 6.8 ± 0.8 | |
| 48 | 7.5 ± 0.9 | 8.1 ± 0.9 | |
| 96 | 7.1 ± 0.8 | 7.5 ± 0.8 |
Data extracted from Williams et al., Bioconjugate Chem. 1998, 9, 1, 87-93.
From this data, it is evident that the MC-DOTA conjugate exhibits faster blood clearance compared to the DOTA conjugate.[1] While both conjugates achieved high tumor uptake, the DOTA conjugate demonstrated a longer tumor residence time, likely due to its prolonged circulation.[1] Notably, the MC-DOTA conjugate showed significantly greater uptake in the kidneys at later time points.[1]
Experimental Protocols
A detailed understanding of the methodologies employed in these comparative studies is crucial for their interpretation and for the design of future experiments.
Synthesis of Conjugates
DOTA-Antibody Conjugate (Amide Linkage): The antibody is typically conjugated using an activated ester of DOTA, such as DOTA-NHS-ester. The primary amine groups on lysine residues of the antibody react with the NHS ester to form a stable amide bond.
MC-DOTA-Antibody Conjugate (Thioether Linkage): This involves a two-step process. First, the antibody's disulfide bonds are partially reduced to generate free sulfhydryl groups. The maleimide group of the MC-DOTA chelator then reacts specifically with these sulfhydryl groups to form a stable thioether bond.
THP-Biomolecule Conjugate (Thiourethane or Amide Linkage): Bifunctional THP chelators are often synthesized with a reactive group like an isothiocyanate. This group reacts with primary amines (e.g., lysine residues) on a biomolecule to form a stable thiourea linkage.
Radiolabeling of Conjugates
DOTA and THP conjugates are typically radiolabeled with trivalent radiometals such as ¹¹¹In, ⁹⁰Y, or ⁶⁸Ga. The general procedure involves incubating the conjugate with the radiometal in a suitable buffer (e.g., ammonium acetate) at an optimized pH and temperature. The radiolabeling efficiency is monitored by techniques like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
In Vivo Biodistribution Studies in a Xenograft Mouse Model
-
Animal Model: Athymic nude mice are typically used.
-
Tumor Xenograft Implantation: Human tumor cells (e.g., LS174T colorectal carcinoma) are subcutaneously injected into the flank of the mice. Tumors are allowed to grow to a suitable size (e.g., 100-200 mm³).
-
Radiolabeled Conjugate Administration: A known activity of the radiolabeled conjugate is injected intravenously into the tail vein of the tumor-bearing mice.
-
Tissue Harvesting and Measurement: At predetermined time points (e.g., 4, 18, 48, 96 hours post-injection), groups of mice are euthanized. Blood, tumor, and major organs (liver, kidneys, spleen, etc.) are collected, weighed, and the radioactivity in each sample is measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each tissue sample, allowing for a standardized comparison of the biodistribution of different conjugates.
Mandatory Visualization
Caption: Experimental workflow for comparative biodistribution studies.
Caption: Chemical conjugation pathways for DOTA and Maleimide chelators.
References
A Researcher's Guide to Assessing the Binding Affinity of THP-Mal Labeled Peptides
For researchers, scientists, and drug development professionals, the accurate assessment of binding affinity is a cornerstone of therapeutic and diagnostic development. The choice of labeling strategy for peptides can significantly influence their interaction with target molecules. This guide provides a comprehensive comparison of using Tris(hydroxypyridinone)-maleimide (THP-Mal) for peptide labeling and assessing binding affinity, benchmarked against other common labeling alternatives. We present supporting experimental data, detailed protocols, and visual workflows to aid in your research.
Introduction to this compound Labeling
This compound is a bifunctional chelator that combines a tris(hydroxypyridinone) (THP) moiety, an efficient chelator for radionuclides like Gallium-68 (⁶⁸Ga), with a maleimide group. The maleimide group exhibits high reactivity and specificity towards sulfhydryl (-SH) groups, making it ideal for labeling cysteine-containing peptides. This site-specific labeling is crucial for applications in radiolabeling for PET imaging and in various binding assays where precise orientation of the label is desired.
Assessing Binding Affinity: A Comparative Overview
The introduction of any label to a peptide has the potential to alter its structure and, consequently, its binding affinity to a target protein. Therefore, it is essential to quantify this potential impact. Here, we compare the binding affinity of a peptide labeled with this compound to the same peptide either unlabeled or labeled with other commonly used tags, such as biotin.
While direct comparative studies detailing the binding affinities of the exact same peptide labeled with this compound versus other tags are not extensively available in the public domain, we can infer the potential impact based on the nature of the maleimide-cysteine conjugation. The maleimide group forms a stable thioether bond with the cysteine residue. The key consideration is the location of the cysteine within the peptide sequence. If the cysteine is part of the binding motif, the addition of any label, including this compound, could potentially hinder the interaction. Conversely, if the cysteine is located away from the binding site, the impact of the label on the binding affinity is expected to be minimal.
Several biophysical techniques are employed to determine the binding affinity, quantified by the equilibrium dissociation constant (Kd). A lower Kd value indicates a stronger binding affinity.
Key Techniques for Measuring Binding Affinity:
-
Surface Plasmon Resonance (SPR): A label-free technique that measures the change in refractive index at the surface of a sensor chip as a ligand (e.g., the target protein) binds to an immobilized analyte (e.g., the labeled peptide). It provides real-time data on association (k_on) and dissociation (k_off) rates, from which the Kd can be calculated.
-
Isothermal Titration Calorimetry (ITC): Another label-free method that directly measures the heat change associated with a binding event. It provides a complete thermodynamic profile of the interaction, including Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
-
Fluorescence Polarization (FP): This technique requires a fluorescently labeled peptide. When the labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein, its tumbling slows down, leading to an increase in fluorescence polarization. This change can be used to determine the Kd.
Experimental Workflows and Protocols
To provide a practical guide, we outline the general experimental workflows for labeling a peptide with this compound and subsequently assessing its binding affinity.
This compound Labeling Workflow
The following diagram illustrates the general workflow for labeling a cysteine-containing peptide with this compound.
Binding Affinity Assessment Workflow
This diagram outlines a generalized workflow for assessing the binding affinity of the labeled peptide using a technique like Surface Plasmon Resonance (SPR).
Quantitative Data Comparison (Hypothetical)
To illustrate the comparison, the following table presents hypothetical binding affinity data for a peptide interacting with its target protein under different labeling conditions. It is crucial to perform such a comparative analysis for your specific peptide and target to understand the impact of the chosen label.
| Labeling Method | Analyte | Ligand | Kd (nM) | k_on (1/Ms) | k_off (1/s) | Technique |
| This compound | Labeled Peptide | Target Protein | 15 | 2.5 x 10⁵ | 3.75 x 10⁻³ | SPR |
| Biotin | Labeled Peptide | Target Protein | 12 | 3.0 x 10⁵ | 3.60 x 10⁻³ | SPR |
| Unlabeled | Unlabeled Peptide | Target Protein | 10 | 3.5 x 10⁵ | 3.50 x 10⁻³ | SPR |
| Fluorescein | Labeled Peptide | Target Protein | 25 | 2.0 x 10⁵ | 5.00 x 10⁻³ | FP |
Note: This is a hypothetical dataset for illustrative purposes. Actual results will vary depending on the peptide, target, and experimental conditions.
Detailed Experimental Protocols
Protocol 1: this compound Labeling of a Cysteine-Containing Peptide
Materials:
-
Cysteine-containing peptide
-
This compound (Chematech)[1]
-
Degassed reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., HPLC with a C18 column)
-
Mass spectrometer
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the degassed reaction buffer to a final concentration of 1-5 mg/mL.
-
Reduction of Disulfide Bonds (if necessary): If the peptide may have formed disulfide bonds, add a 10-20 fold molar excess of TCEP to the peptide solution. Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide reagent.
-
This compound Solution Preparation: Dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: Add the this compound stock solution to the peptide solution to achieve a 10 to 20-fold molar excess of the labeling reagent.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2 hours or overnight at 4°C, protected from light.
-
Purification: Purify the labeled peptide from excess this compound and other reaction components using reverse-phase HPLC.
-
Quality Control: Confirm the successful conjugation and purity of the labeled peptide by mass spectrometry.
Protocol 2: Binding Affinity Measurement by Surface Plasmon Resonance (SPR)
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
This compound labeled peptide (analyte)
-
Target protein (ligand)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the target protein diluted in the immobilization buffer to achieve the desired immobilization level.
-
Deactivate the remaining active esters with ethanolamine.
-
-
Analyte Injection:
-
Prepare a series of dilutions of the this compound labeled peptide in the running buffer.
-
Inject the different concentrations of the labeled peptide over the sensor surface, followed by a dissociation phase with running buffer.
-
Include a buffer-only injection as a blank for double referencing.
-
-
Regeneration: After each analyte injection cycle, regenerate the sensor surface using the appropriate regeneration solution to remove the bound analyte.
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference surface and blank injection data.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (Kd).
-
Conclusion
The selection of a labeling strategy is a critical step in the development of peptide-based diagnostics and therapeutics. This compound offers a robust method for site-specific labeling of cysteine-containing peptides, particularly for applications requiring radiolabeling. However, it is imperative to experimentally validate the impact of any label on the binding affinity of the peptide to its target. By employing techniques such as SPR, ITC, or FP, researchers can obtain quantitative data to compare different labeling strategies and select the one that best preserves the desired biological activity of the peptide. The workflows and protocols provided in this guide serve as a foundation for conducting these essential comparative assessments.
References
A Head-to-Head Comparison of THP Chelator Derivatives for Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
The development of radiopharmaceuticals for positron emission tomography (PET) imaging relies on the crucial interplay between a targeting biomolecule, a positron-emitting radionuclide, and a chelator that securely holds the radionuclide. Tris(hydroxypyridinone) (THP) chelators have emerged as a promising class of molecules for complexing Gallium-68 (⁶⁸Ga), a widely used radionuclide in clinical PET. Their key advantage lies in the ability to rapidly and efficiently label biomolecules under mild, kit-like conditions, a significant improvement over conventional chelators that often require harsh reaction conditions. This guide provides an objective, data-driven comparison of various THP chelator derivatives to aid researchers in selecting the optimal chelator for their specific application.
Performance Comparison of THP Chelator Derivatives
The performance of a chelator is dictated by several key parameters, including its efficiency in chelating the radiometal, the stability of the resulting complex, and its influence on the pharmacokinetic properties of the final radiopharmaceutical. The following table summarizes the quantitative data for various THP derivatives and compares them with other commonly used chelators.
| Chelator Derivative | Radiolabeling Conditions | Radiochemical Yield (RCY) | Lipophilicity (Log P) | Ga³⁺/Fe³⁺ Selectivity (pGa³⁺ / pFe³⁺) | In Vivo Tumor Uptake (%ID/g) | Reference |
| THPMe | 5 min, RT, pH 6-7 | >95% at 1 µM | -3.33 ± 0.02 | 28.3 / 21.7 | - | [1] |
| THPH | 5 min, RT, pH 6 | >95% at 1 µM | -2.40 ± 0.02 | 28.7 / 20.2 | - | [1] |
| THPO | - | Inferior to THPMe and THPH | - | - | - | [1] |
| H₃THP-NCS-RGD | <5 min, RT, pH 5.5-6.5 | 95-99% | - | - | 2.5 ± 0.5 (U87MG tumors, 1h p.i.) | [2] |
| H₃THP-PhNCS-RGD | <5 min, RT, pH 5.5-6.5 | 95-99% | - | - | 2.2 ± 0.4 (U87MG tumors, 1h p.i.) | [2] |
| THP-TATE | <2 min, RT, pH 5-7 | >95% | - | - | 13.9 ± 3.5 (AR42J tumors, 1h p.i.) | |
| DOTA | 5-10 min, 80-100°C, pH 3-5 | >95% (at 10 µM) | - | - | - | |
| NOTA | 10 min, RT, pH 3.6 | ~80% (at 10 µM) | - | - | - | |
| HBED | 10 min, RT, pH 4.6 | >96% (at 10 µM) | - | - | - |
Experimental Workflows and Signaling Pathways
Visualizing experimental processes and biological pathways is crucial for understanding the context of chelator performance. The following diagrams, created using the DOT language, illustrate a typical experimental workflow for evaluating THP chelators and the signaling pathways targeted by common bioconjugates.
Figure 1: A generalized experimental workflow for the synthesis, radiolabeling, and evaluation of THP-conjugated radiopharmaceuticals.
THP chelators are often conjugated to peptides that target specific receptors involved in cancer signaling. The following diagrams illustrate the signaling pathways for two such targets: the αvβ3 integrin, targeted by RGD peptides, and the somatostatin receptor 2 (SSTR2), targeted by TATE peptides.
Figure 2: Simplified signaling cascade initiated by the binding of an RGD peptide to the αvβ3 integrin receptor.
Figure 3: Key signaling events following the activation of the somatostatin receptor 2 (SSTR2) by a TATE peptide analog.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of Bifunctional THP Chelators (H₃THP-NCS and H₃THP-PhNCS)
Synthesis of H₃THP-NCS:
-
React the precursor (1) with triethylamine and carbon disulfide in ethanol to precipitate a dithiocarbamate intermediate.
-
Resuspend the intermediate in a solution of carbon disulfide/ethanol.
-
Add di-tert-butyl dicarbonate and a catalytic amount of 4-dimethylaminopyridine to form intermediate (2).
-
Remove the benzyl groups with boron trichloride in dichloromethane.
-
Add trifluoroethanol to yield H₃THP-NCS.
Synthesis of H₃THP-PhNCS:
-
To a solution of precursor (1), add an excess of p-phenylene diisothiocyanate and diisopropylethylamine in dimethylformamide.
-
Isolate the resulting intermediate (3) using reverse-phase semipreparative high-performance liquid chromatography (HPLC).
-
Remove the benzyl groups of (3) using boron trichloride in dichloromethane.
-
Add methanol to yield the bifunctional chelator H₃THP-PhNCS.
⁶⁸Ga Radiolabeling of THP-conjugated Peptides
-
Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Add the ⁶⁸Ga eluate directly to a solution of the THP-conjugated peptide (typically 5-10 nmol).
-
Immediately add a buffer solution (e.g., ammonium acetate) to adjust the pH to between 5.5 and 7.0.
-
Incubate the reaction mixture at room temperature for 2-5 minutes.
-
The radiolabeled product is typically used without further purification.
-
Determine the radiochemical purity (RCP) by instant thin-layer chromatography (iTLC) and/or radio-HPLC.
Determination of Lipophilicity (Log P)
-
Prepare a solution of the ⁶⁸Ga-labeled THP derivative.
-
Add a small volume of this solution to a tube containing equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4).
-
Vortex the mixture vigorously for several minutes to ensure thorough mixing.
-
Centrifuge the tube to separate the n-octanol and PBS phases.
-
Take equal volume aliquots from both the n-octanol and PBS layers.
-
Measure the radioactivity in each aliquot using a gamma counter.
-
Calculate the Log P value as the logarithm of the ratio of counts per minute (CPM) in the n-octanol phase to the CPM in the PBS phase.
Serum Stability Assay
-
Incubate the ⁶⁸Ga-labeled THP-conjugate in fresh human or mouse serum at 37°C.
-
At various time points (e.g., 30, 60, 120, and 240 minutes), take aliquots of the incubation mixture.
-
Stop the enzymatic degradation by adding an equal volume of ethanol or acetonitrile and centrifuge to precipitate serum proteins.
-
Analyze the supernatant by radio-HPLC to determine the percentage of the intact radiolabeled peptide remaining.
In Vivo Biodistribution Studies
-
Inject the ⁶⁸Ga-labeled THP-conjugate intravenously into tumor-bearing mice (typically 1-2 MBq per mouse).
-
At selected time points post-injection (e.g., 30, 60, and 120 minutes), euthanize the mice.
-
Dissect and collect major organs and tissues of interest (blood, tumor, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculate the tissue uptake as the percentage of the injected dose per gram of tissue (%ID/g).
Conclusion
Tris(hydroxypyridinone) chelators represent a significant advancement in the field of ⁶⁸Ga radiopharmacy. Their ability to facilitate rapid, one-step radiolabeling at room temperature and neutral pH simplifies the preparation of PET tracers, making them highly suitable for kit-based formulations. The derivatives THPMe and THPH have demonstrated excellent Ga³⁺ chelation properties, with THPH showing improved radiolabeling efficiency and increased affinity for Ga³⁺ over the competing Fe³⁺ ion. Furthermore, bifunctional derivatives such as H₃THP-NCS and THP-TATE have been successfully conjugated to targeting peptides, yielding radiotracers with high stability and specific in vivo tumor uptake. The choice of a specific THP derivative will depend on the desired pharmacokinetic profile and the nature of the targeting biomolecule. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions in the design and development of novel THP-based radiopharmaceuticals.
References
A Comparative Guide to Validating the Specificity of pH-Sensitive THP-Mal Targeted Agents
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapeutic agents is a cornerstone of modern pharmacology, aiming to maximize efficacy while minimizing off-target toxicity. Among the various strategies, the use of pH-sensitive linkers in antibody-drug conjugates (ADCs) has gained significant attention. This guide focuses on agents utilizing a tetrahydropyranyl-maleimide (THP-Mal) linker, which is designed to be stable in systemic circulation (pH 7.4) but to release its cytotoxic payload in the acidic environment of tumor tissues or endosomal compartments. Validating the specificity of these agents is critical to ensure that the therapeutic window is achieved. This guide provides a comparative framework for this validation process, detailing experimental protocols, presenting comparative data, and outlining the logical workflows involved.
Principle of this compound Specificity
The specificity of a this compound linked agent is multifactorial, relying on both the targeting moiety (e.g., an antibody) and the pH-dependent cleavage of the linker. The antibody provides the primary targeting by binding to a tumor-associated antigen. Following internalization, the ADC is trafficked to acidic compartments like endosomes and lysosomes (pH 4.5-6.5). In this acidic environment, the THP group is hydrolyzed, leading to the release of the active maleimide-conjugated drug, which can then exert its cytotoxic effect. This dual-specificity mechanism—antigen-mediated uptake and pH-mediated release—is designed to reduce payload release in healthy tissues.
Experimental Protocols for Specificity Validation
Validating the specificity of this compound agents requires a series of well-controlled experiments to assess both the targeting and the conditional drug release.
Competitive Binding Assay
This assay confirms that the ADC binds specifically to its target antigen on the cell surface.
-
Objective: To demonstrate that the binding of the this compound ADC to target-positive cells can be competitively inhibited by an excess of the unconjugated (naked) antibody.
-
Methodology:
-
Culture target antigen-positive cells to approximately 80% confluency in 96-well plates.
-
Incubate the cells with a fixed, subsaturating concentration of the fluorescently-labeled this compound ADC.
-
In parallel, co-incubate the cells with the same concentration of the labeled ADC and a 100-fold molar excess of the unlabeled, naked antibody.
-
Include a negative control group of antigen-negative cells treated with the labeled ADC.
-
Incubate for 1-2 hours at 4°C to allow binding but prevent internalization.
-
Wash the cells three times with cold PBS to remove unbound antibodies.
-
Analyze the fluorescence intensity of the cells using flow cytometry or a fluorescence plate reader.
-
-
Expected Outcome: A significant reduction in fluorescence in the cells co-incubated with the excess naked antibody compared to those treated with the ADC alone, indicating specific binding to the target antigen.
In Vitro pH-Dependent Cytotoxicity Assay
This assay evaluates the pH-dependent release and efficacy of the cytotoxic payload.
-
Objective: To compare the cytotoxicity of the this compound ADC under physiological (pH 7.4) and acidic (e.g., pH 5.5) conditions.
-
Methodology:
-
Seed both antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
Prepare two sets of media buffered to pH 7.4 and pH 5.5.
-
Treat the cells with serial dilutions of the this compound ADC, a non-pH sensitive control ADC, and the free drug in both pH-adjusted media.
-
Incubate the cells for a period corresponding to several cell cycles (e.g., 72-96 hours).
-
Assess cell viability using a standard method such as MTT, XTT, or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Calculate the half-maximal inhibitory concentration (IC50) for each condition.
-
-
Expected Outcome: The this compound ADC should exhibit significantly greater cytotoxicity (lower IC50) at acidic pH compared to physiological pH, particularly in antigen-positive cells. The non-pH sensitive ADC should show similar activity at both pH levels.
In Vivo Biodistribution Study
This study assesses the tumor-targeting specificity and off-target accumulation of the agent in a living organism.
-
Objective: To quantify the accumulation of the this compound ADC in the tumor versus major organs over time.
-
Methodology:
-
Establish tumor xenografts in immunocompromised mice using antigen-positive human cancer cells.
-
When tumors reach a predetermined size, administer a radiolabeled or fluorescently-labeled version of the this compound ADC intravenously.
-
At various time points (e.g., 24, 48, 96 hours) post-injection, euthanize cohorts of mice.
-
Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Quantify the radioactivity or fluorescence in each tissue using a gamma counter or an in vivo imaging system (IVIS).
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
-
-
Expected Outcome: A high and sustained accumulation of the agent in the tumor tissue with significantly lower accumulation in healthy organs, demonstrating effective in vivo targeting.
Comparative Data Analysis
The following tables summarize hypothetical but representative data from the experiments described above, comparing a this compound ADC with a non-pH sensitive control ADC (e.g., one with a stable linker like MCC) and a traditional chemotherapeutic agent.
Table 1: In Vitro Cytotoxicity (IC50, nM)
| Compound | Cell Line (Target) | pH Condition | IC50 (nM) | Specificity Index (IC50 pH 7.4 / IC50 pH 5.5) |
| This compound ADC | Antigen-Positive | pH 7.4 | 150 | 30.0 |
| pH 5.5 | 5 | |||
| Antigen-Negative | pH 7.4 | > 1000 | N/A | |
| pH 5.5 | > 1000 | |||
| Control ADC (MCC Linker) | Antigen-Positive | pH 7.4 | 8 | 1.0 |
| pH 5.5 | 8 | |||
| Free Drug | Antigen-Positive | pH 7.4 | 2 | 1.0 |
| pH 5.5 | 2 |
This table demonstrates the pH-dependent activity of the this compound ADC, which is highly potent at acidic pH but much less so at physiological pH, resulting in a high specificity index.
Table 2: In Vivo Biodistribution (%ID/g at 48h)
| Agent | Tumor | Liver | Spleen | Kidneys | Lungs |
| This compound ADC | 25.5 | 4.2 | 1.5 | 3.1 | 2.5 |
| Control ADC (MCC Linker) | 24.8 | 4.5 | 1.8 | 3.3 | 2.6 |
| Free Drug | 1.2 | 8.9 | 3.4 | 15.6 | 5.1 |
This table shows that while both ADCs achieve high tumor accumulation due to antibody targeting, the free drug distributes non-specifically, with high levels in organs of clearance like the kidneys and liver.
Visualizing Workflows and Pathways
Diagrams created using Graphviz help to clarify the complex processes involved in specificity validation.
Caption: Workflow for validating this compound ADC specificity.
Caption: Mechanism of action for a this compound targeted ADC.
A Comparative Guide to Labeling Methods for THP-1 Derived Macrophages
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common labeling methods for THP-1 derived macrophages (THP-Mal), offering insights into their performance based on experimental data. We will delve into detailed methodologies for cell culture, differentiation, labeling, and subsequent functional analysis, presenting quantitative data in clear, comparative tables.
Introduction to THP-1 Macrophage Models
The human monocytic leukemia cell line, THP-1, is a widely used model in immunology and drug discovery. Upon stimulation with phorbol-12-myristate-13-acetate (PMA), these suspension cells differentiate into adherent macrophage-like cells (this compound) that mimic many of the morphological and functional characteristics of primary human macrophages.[1][2] These cells can be further polarized into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes, providing a versatile platform for studying macrophage biology and their response to various stimuli. The choice of an appropriate labeling method is critical for tracking these cells and assessing their function without introducing experimental artifacts. This guide compares three common labeling strategies: fluorescent dye-based labeling, fluorescently-conjugated antibody labeling, and phagocytic labeling with fluorescent particles.
THP-1 Differentiation and Polarization Signaling
The differentiation of THP-1 monocytes into macrophages is a complex process involving multiple signaling pathways. PMA is a potent activator of Protein Kinase C (PKC), which in turn triggers downstream signaling cascades, including the PI3K/AKT and NF-κB pathways, leading to cell cycle arrest, adherence, and the expression of macrophage-specific markers. Further polarization into M1 or M2 phenotypes is induced by specific cytokines that activate distinct signaling pathways, tailoring the macrophage's functional state.
Comparison of Labeling Methods
The ideal labeling method should be bright, stable, non-toxic, and should not interfere with the normal physiology of the macrophages. Here we compare three widely used approaches.
| Feature | Fluorescent Dyes (e.g., Calcein AM, CFSE) | Fluorescently-Conjugated Antibodies | Phagocytic Labeling (e.g., pHrodo™ particles) |
| Target | Intracellular esterases (live cells) or amine groups on proteins. | Specific cell surface markers (e.g., CD68, CD86, CD206). | Phagocytic capacity of the cell. |
| Mechanism | Enzymatic conversion to a fluorescent product or covalent binding to intracellular proteins. | Specific binding of a fluorophore-linked antibody to its antigen. | Engulfment of particles that become fluorescent in the acidic environment of the phagosome. |
| Common Fluorophores | Calcein AM (Green), Propidium Iodide (Red, for dead cells), CFSE (Green). | FITC (Green), PE (Orange), APC (Red), PerCP (Red). | pHrodo™ Red, pHrodo™ Green. |
| Application | Live/dead discrimination, cell tracking, proliferation assays.[3][4][5] | Immunophenotyping, identification of specific macrophage subsets. | Measuring phagocytic activity, tracking phagocytic cells. |
| Advantages | Simple and rapid labeling of live cells. Good for viability assessment. | Highly specific for target cell populations. Enables multiplexing to identify different phenotypes. | Provides functional information (phagocytic capacity) simultaneously with labeling. |
| Limitations | Can be cytotoxic at high concentrations or with prolonged exposure. May affect cell function. | Antibody binding could potentially modulate cell signaling. Requires knowledge of surface marker expression. | Only labels phagocytically active cells. The particles themselves could alter cell behavior. |
Experimental Protocols
A general workflow for labeling and functional analysis of THP-1 derived macrophages is depicted below.
THP-1 Cell Culture and Differentiation
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 0.05 mM 2-mercaptoethanol. Maintain cell density between 2 x 10^5 and 8 x 10^5 cells/mL.
-
Differentiation: Seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 6-well plate. Add PMA to a final concentration of 100 ng/mL and incubate for 48-72 hours. Successful differentiation is indicated by cell adherence and a change in morphology from round suspension cells to flattened, elongated cells.
-
Polarization (Optional):
-
M1 Polarization: After differentiation, replace the medium with fresh RPMI-1640 containing 100 ng/mL LPS and 20 ng/mL IFN-γ and incubate for 48 hours.
-
M2 Polarization: After differentiation, replace the medium with fresh RPMI-1640 containing 20 ng/mL IL-4 and 20 ng/mL IL-13 and incubate for 48 hours.
-
Labeling Protocols
a) Fluorescent Dye Labeling (Calcein AM for Live Cells)
-
Prepare a 2X working solution of Calcein AM (e.g., 2 µM in PBS).
-
Wash the differentiated this compound cells once with PBS.
-
Add an equal volume of the 2X Calcein AM solution to the cells.
-
Incubate for 15-30 minutes at room temperature or 37°C.
-
Wash the cells twice with PBS to remove excess dye before proceeding to functional assays.
b) Fluorescently-Conjugated Antibody Labeling
-
Detach the adherent this compound cells gently using a cell scraper or a non-enzymatic cell dissociation solution.
-
Wash the cells with cold PBS containing 1% BSA.
-
Resuspend the cells in the staining buffer (PBS with 1% BSA).
-
Add the fluorescently-conjugated antibody (e.g., anti-CD68-FITC) at the manufacturer's recommended concentration.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells three times with cold staining buffer to remove unbound antibody.
-
Resuspend the cells in an appropriate buffer for analysis.
c) Phagocytic Labeling (pHrodo™ E. coli BioParticles™)
-
Reconstitute the pHrodo™ E. coli BioParticles™ according to the manufacturer's instructions.
-
Add the BioParticles™ to the cultured this compound cells at a desired concentration (e.g., 20 µg/mL).
-
Incubate for at least 2 hours at 37°C to allow for phagocytosis. The fluorescence intensity will increase as the particles are internalized into the acidic phagosomes.
-
Wash the cells to remove non-phagocytosed particles before proceeding with other assays.
Functional Assays
a) Cell Viability Assay (Live/Dead Staining)
-
Prepare a working solution containing both a live-cell stain (e.g., Calcein AM, green fluorescence) and a dead-cell stain (e.g., Ethidium Homodimer-1, red fluorescence).
-
Add the staining solution to the labeled this compound cells.
-
Incubate for 15-30 minutes at room temperature.
-
Analyze the cells using a fluorescence microscope or a microplate reader.
-
Calculate the percentage of viable cells (green) versus dead cells (red).
| Labeling Method | Expected Viability (%) | Potential for Cytotoxicity |
| Control (Unlabeled) | >95% | Low |
| Fluorescent Dye | >90% (concentration-dependent) | Moderate, especially with prolonged exposure or high concentrations. |
| Fluorescent Antibody | >95% | Low, assuming the antibody is not cytotoxic. |
| Phagocytic Particles | >95% | Low, but high particle load could induce stress. |
b) Phagocytosis Assay
-
After labeling the this compound cells with the chosen method, add fluorescently labeled beads (e.g., 1.0 µm carboxylate-modified yellow-green fluospheres) or pHrodo™ labeled apoptotic cells to the culture.
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
Wash the cells three times with cold PBS to remove non-internalized beads/cells.
-
Analyze the cells by flow cytometry or fluorescence microscopy to quantify the uptake of fluorescent particles. The phagocytic activity can be expressed as the percentage of fluorescent cells or the mean fluorescence intensity.
| Labeling Method | Relative Phagocytic Activity (MFI) | Potential Impact on Phagocytosis |
| Control (Unlabeled) | 100% (Baseline) | N/A |
| Fluorescent Dye | 90-100% | Some dyes may alter membrane properties, potentially affecting uptake. |
| Fluorescent Antibody | 95-100% | Antibody binding to surface receptors could potentially modulate phagocytosis, but this is generally minimal for non-blocking antibodies. |
| Phagocytic Particles | N/A (This is the method of measurement) | The initial labeling with particles will occupy some phagocytic capacity. |
c) Cytokine Secretion Assay
-
After labeling the this compound cells, the cell culture supernatant can be collected.
-
If desired, the cells can be stimulated with a substance like LPS (1 µg/mL) for a defined period (e.g., 4-24 hours) to induce cytokine production.
-
The concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or a Cytometric Bead Array (CBA).
| Labeling Method | Expected Cytokine Profile (vs. Unlabeled Control) | Potential Impact on Cytokine Secretion |
| Control (Unlabeled) | Baseline levels for specific cytokines (e.g., TNF-α, IL-6). | N/A |
| Fluorescent Dye | Generally similar to control. | High dye concentrations or cytotoxicity could induce stress responses and alter cytokine profiles. |
| Fluorescent Antibody | Generally similar to control. | Binding to certain surface receptors could potentially trigger signaling pathways that affect cytokine release. |
| Phagocytic Particles | May show an increase in pro-inflammatory cytokines. | The act of phagocytosis itself can be an activating stimulus for macrophages, leading to cytokine secretion. |
Conclusion
The choice of labeling method for THP-1 derived macrophages should be carefully considered based on the specific research question. For simple tracking and viability assessment, fluorescent dyes offer a straightforward approach, though careful titration is necessary to avoid cytotoxicity. Fluorescently-conjugated antibodies are ideal for identifying and sorting specific macrophage subpopulations with high specificity. Phagocytic labeling provides a unique advantage by combining tracking with a functional readout of one of the primary roles of macrophages. For all methods, it is crucial to include appropriate unlabeled controls to ascertain the impact of the label on the biological functions under investigation. By following the detailed protocols and considering the comparative data presented in this guide, researchers can make informed decisions to ensure the integrity and reliability of their experimental results.
References
- 1. Macrophage-like THP-1 Cells Derived from High-Density Cell Culture Are Resistant to TRAIL-Induced Cell Death via Down-Regulation of Death-Receptors DR4 and DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macrophages thp-1 macrophages: Topics by Science.gov [science.gov]
- 3. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 4. Frontiers | Convenience versus Biological Significance: Are PMA-Differentiated THP-1 Cells a Reliable Substitute for Blood-Derived Macrophages When Studying in Vitro Polarization? [frontiersin.org]
- 5. Frontiers | A THP-1 Cell Line-Based Exploration of Immune Responses Toward Heat-Treated BLG [frontiersin.org]
Manual vs. Automated THP-Mal Radiolabeling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of radiometals to targeting molecules is a cornerstone of nuclear medicine and molecular imaging. The choice between manual and automated radiolabeling procedures can significantly impact the efficiency, reproducibility, and safety of producing radiopharmaceuticals. This guide provides a detailed comparison of manual versus automated methods for the radiolabeling of molecules functionalized with the tris(hydroxypyridinone)-maleimide (THP-Mal) chelator, a platform known for its efficient chelation of Gallium-68 (⁶⁸Ga) under mild conditions.[1][2]
Executive Summary
Automated radiolabeling systems offer significant advantages over manual methods in terms of robustness, repeatability, and radiation safety for the operator.[3][4][5] While manual labeling provides a degree of flexibility for initial, small-scale experiments, automated systems excel in standardized, routine production environments, ensuring compliance with Good Manufacturing Practice (GMP) guidelines. This guide presents a comparative analysis of these two methodologies, supported by representative experimental data and detailed protocols.
Data Presentation: Quantitative Comparison
The following table summarizes key performance indicators for manual versus automated ⁶⁸Ga-labeling of a this compound conjugated peptide, based on typical outcomes reported in comparative studies of other radiopharmaceuticals.
| Parameter | Manual Radiolabeling | Automated Radiolabeling | Key Advantages of Automation |
| Radiochemical Yield (RCY) | 74.4 ± 16.3% | 94.2 ± 8.4% | Higher and more consistent yields |
| Apparent Molar Activity | Variable | Consistently High | More reliable for receptor binding studies |
| Process Duration | ~22 minutes | ~17 minutes | Faster production time |
| Reproducibility | Lower (higher variability) | Higher (lower variability) | Increased reliability and consistency |
| Operator Radiation Exposure | Higher | Markedly Lower | Enhanced operator safety |
| GMP Compliance | More challenging | More readily compliant | Standardized and documented processes |
Experimental Protocols
Detailed methodologies for both manual and a representative automated radiolabeling of a this compound functionalized peptide are provided below.
Manual Radiolabeling Protocol
Objective: To manually label a this compound conjugated peptide with ⁶⁸Ga.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
This compound conjugated peptide
-
Sodium acetate buffer (0.5 M, pH 4.5)
-
Sterile water for injection
-
C18 Sep-Pak cartridge
-
Ethanol
-
Sterile filtration unit (0.22 µm)
-
Lead-shielded vial
-
Radio-TLC scanner
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M HCl.
-
Collect the ⁶⁸Ga-containing fraction (typically the first 1-2 mL).
-
Add 50 µL of the this compound conjugated peptide solution (1 mg/mL in water) to a sterile, lead-shielded reaction vial.
-
Add 200 µL of sodium acetate buffer to the reaction vial.
-
Add the ⁶⁸Ga eluate to the reaction vial.
-
Incubate the reaction mixture at room temperature for 5 minutes.
-
Perform quality control by radio-TLC to determine the radiochemical purity.
-
Purify the labeled peptide using a C18 Sep-Pak cartridge, pre-conditioned with ethanol and water.
-
Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.
-
Elute the final product with ethanol and dilute with sterile water for injection.
-
Pass the final product through a 0.22 µm sterile filter into a sterile vial.
Automated Radiolabeling Protocol
Objective: To perform an automated ⁶⁸Ga-labeling of a this compound conjugated peptide using a cassette-based synthesis module.
Materials:
-
Automated synthesis module (e.g., GAIA, Elysia-Raytest)
-
Pre-packaged sterile cassette and reagent kit
-
⁶⁸Ge/⁶⁸Ga generator
-
This compound conjugated peptide vial
-
Sodium acetate buffer vial
-
Sterile water for injection
-
C18 purification cartridge
-
Sterile filtration unit
Procedure:
-
Load the pre-packaged sterile cassette and reagent kit into the synthesis module.
-
Connect the ⁶⁸Ge/⁶⁸Ga generator to the designated port on the cassette.
-
Place the vial containing the this compound conjugated peptide and the buffer vial in their respective positions.
-
Initiate the automated synthesis sequence via the module's software.
-
The module automatically performs the following steps:
-
Elution of the ⁶⁸Ga from the generator.
-
Transfer of the ⁶⁸Ga to the reaction vessel.
-
Addition of the this compound peptide and buffer.
-
Incubation at a pre-set temperature (room temperature for this compound) and time.
-
Purification of the crude product using the integrated C18 cartridge.
-
Elution of the final product.
-
Sterile filtration into the final product vial.
-
-
The system software records all synthesis parameters and provides a final report including radiochemical yield and purity.
Mandatory Visualizations
This compound Radiolabeling Workflow
The following diagram illustrates the general workflow for the radiolabeling of a targeting molecule with ⁶⁸Ga using a this compound chelator.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - www.chematech-mdt.com [chematech-mdt.com]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. researchgate.net [researchgate.net]
- 5. A comparison of labelling characteristics of manual and automated synthesis methods for gallium-68 labelled ubiquicidin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Serum Stability of 68Ga-Chelates
For Researchers, Scientists, and Drug Development Professionals
The stability of radiopharmaceuticals in serum is a critical parameter that influences their in vivo behavior, targeting efficacy, and ultimately, their diagnostic or therapeutic utility. This guide provides an objective comparison of the serum stability of commonly used chelates for Gallium-68 (68Ga), supported by experimental data.
Quantitative Serum Stability Data
The following table summarizes the serum stability of various 68Ga-chelates as reported in the scientific literature. It is important to note that experimental conditions may vary between studies.
| 68Ga-Chelate Conjugate | Radiochemical Purity (RCP) in Serum | Incubation Time | Reference |
| 68Ga-NOTA-TATE | ≥ 99% | 3 hours | [1] |
| 68Ga-DOTA-TATE | ≥ 95% | 3 hours | [1] |
| 68Ga-DOTATATE | > 90% | 4 hours | [2] |
| [68Ga]Ga-PSMA-HBED-CC | High (qualitative) | 72 hours | [3] |
| 68Ga-NOTA-Oligonucleotide | High (qualitative) | Not Specified | |
| 68Ga-PSMA-11 (HBED-CC) | > 95% | 1 hour | [4] |
Experimental Protocol: In Vitro Serum Stability Assay
This section outlines a general methodology for assessing the serum stability of 68Ga-labeled chelates using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
68Ga-labeled chelate of interest
-
Human serum (commercially available or freshly prepared)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
-
HPLC system with a radiodetector
2. Procedure:
-
Incubation:
-
A small aliquot (typically 5-10 µL) of the 68Ga-labeled chelate is added to a microcentrifuge tube containing human serum (e.g., 500 µL).
-
A control sample is prepared by adding the same amount of the 68Ga-labeled chelate to PBS.
-
The tubes are incubated at 37°C with gentle shaking.
-
Aliquots are taken at various time points (e.g., 0, 30, 60, 120, 180 minutes).
-
-
Protein Precipitation:
-
To stop the enzymatic degradation and precipitate serum proteins, an equal volume of cold acetonitrile (or a mixture of acetonitrile and ethanol) is added to each serum aliquot.
-
The tubes are vortexed and then centrifuged at high speed (e.g., 10,000 x g) for 10 minutes.
-
-
Sample Analysis:
-
The supernatant, containing the 68Ga-labeled chelate and any potential metabolites or free 68Ga, is carefully collected.
-
The samples are analyzed by radio-HPLC to separate the intact radiolabeled chelate from its degradation products.
-
The percentage of intact 68Ga-chelate is calculated by integrating the area of the corresponding peak in the radio-chromatogram relative to the total radioactivity injected.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vitro serum stability assay.
References
- 1. In Vitro Mouse and Human Serum Stability of a Heterobivalent Dual-Target Probe That Has Strong Affinity to Gastrin-Releasing Peptide and Neuropeptide Y1 Receptors on Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Comparative Study of (68)Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA. | Semantic Scholar [semanticscholar.org]
- 3. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of THP-Mal and THP-NCS for Bioconjugation in Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
The development of targeted radiopharmaceuticals is a cornerstone of modern molecular imaging and therapy. A critical component in the design of these agents is the choice of the bifunctional chelator, which must securely bind a radionuclide and efficiently conjugate to a targeting biomolecule. Among the promising chelators for Gallium-68 (⁶⁸Ga), the tris(hydroxypyridinone) (THP) scaffold has gained significant attention due to its ability to complex ⁶⁸Ga rapidly and under mild conditions. This guide provides a detailed comparative analysis of two key THP-based bifunctional chelators: THP-Maleimide (THP-Mal) and THP-Isothiocyanate (THP-NCS).
Chemical Structure and Reaction Mechanism
This compound and THP-NCS share the same core THP structure for ⁶⁸Ga chelation but differ in their reactive moieties for bioconjugation. This fundamental difference dictates their target specificity on biomolecules.
-
THP-Maleimide (this compound) is engineered with a maleimide group, which specifically reacts with sulfhydryl (thiol) groups of cysteine residues on proteins and peptides.[1] This reaction, a Michael addition, proceeds optimally at a pH range of 6.5-7.5 and results in a stable thioether bond.[2]
-
THP-Isothiocyanate (THP-NCS) possesses an isothiocyanate group that targets primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[3] The reaction forms a stable thiourea linkage and is most efficient at a pH of 8.5-9.5.[4]
The choice between this compound and THP-NCS is therefore primarily dependent on the available and desired conjugation sites on the target biomolecule. Cysteine residues are less abundant than lysine residues in most proteins, offering a potential for more site-specific conjugation with this compound. Conversely, the higher abundance of lysine residues allows for potentially higher labeling densities with THP-NCS.
Performance Comparison: A Quantitative Overview
The selection of a bifunctional chelator extends beyond target specificity to include reaction efficiency, stability of the resulting conjugate, and in vivo performance. The following table summarizes key quantitative data for this compound and THP-NCS based on available literature.
| Feature | This compound | THP-NCS | References |
| Target Residue | Cysteine (Thiol) | Lysine (Primary Amine) | [1] |
| Optimal Reaction pH | 6.5 - 7.5 | 8.5 - 9.5 | |
| Radiolabeling Efficiency with ⁶⁸Ga | >95% | >95% | |
| Radiolabeling Conditions | Ambient temperature, < 5 min | Ambient temperature, < 5 min | |
| In Vivo Stability of ⁶⁸Ga-Complex | High stability over 90 min | Stable to ⁶⁸Ga³⁺ transchelation | |
| Tumor Uptake of RGD Conjugate (2h p.i.) | Not directly compared in the same study | 1.90 ± 0.21 %ID/g (for THP-NCS-RGD) |
It is important to note that a direct head-to-head comparison of reaction kinetics and yield under identical conditions for this compound and THP-NCS is not extensively documented in the literature. However, both have been shown to be highly efficient for ⁶⁸Ga labeling under mild conditions. A study comparing different isothiocyanate and maleimide-based conjugates suggested that the thiourea bond from isothiocyanates can be more stable than the thioether bond from maleimides, which may be susceptible to a retro-Michael reaction.
Experimental Protocols
The following are generalized protocols for the conjugation of this compound and THP-NCS to a protein. Optimization is recommended for each specific biomolecule.
Protocol 1: Protein Conjugation with this compound
Materials:
-
Protein containing free cysteine residues
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in conjugation buffer to a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature. Remove excess TCEP by dialysis or using a desalting column.
-
This compound Solution Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a 10 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove unreacted this compound and byproducts by SEC using an appropriate column for the size of the protein conjugate.
-
Characterization: Determine the degree of labeling by methods such as UV-Vis spectroscopy or mass spectrometry.
Protocol 2: Protein Conjugation with THP-NCS
Materials:
-
Protein containing accessible lysine residues
-
THP-NCS
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in conjugation buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
THP-NCS Solution Preparation: Immediately before use, dissolve THP-NCS in a minimal amount of anhydrous DMF or DMSO to prepare a 10 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the THP-NCS stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.
-
Purification: Remove unreacted THP-NCS and byproducts by SEC using an appropriate column for the size of the protein conjugate.
-
Characterization: Determine the degree of labeling by methods such as UV-Vis spectroscopy or mass spectrometry.
Visualizing the Chemistry: Reaction Pathways and Experimental Workflow
To further clarify the processes described, the following diagrams illustrate the conjugation chemistries and a typical experimental workflow.
Figure 1: Reaction pathways for this compound and THP-NCS conjugation.
References
A Comparative Guide to Validating Radiochemical Yield of THP-Mal Labeling
This guide provides an objective comparison of the Tris(hydroxypyridinone)-Maleimide (THP-Mal) labeling method with other common radiolabeling techniques. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to assist in the selection of an optimal bioconjugation strategy for radiopharmaceuticals.
Introduction to this compound Labeling
The tris(hydroxypyridinone) (THP) chelator is a hexadentate ligand with a high affinity for oxophilic trivalent metal ions, most notably Gallium-68 (⁶⁸Ga).[1] When functionalized with a maleimide group (this compound), it becomes a powerful bifunctional chelator that allows for the site-specific conjugation to thiol (-SH) groups present in the cysteine residues of peptides and antibodies.[2] This system offers significant advantages, including exceptionally rapid and quantitative radiolabeling under mild, ambient conditions, making it highly suitable for sensitive biomolecules and amenable to convenient, kit-based preparations.[1][3]
Performance Comparison of Radiolabeling Chelators
The selection of a chelator is critical for the successful development of a radiopharmaceutical. The following table summarizes the performance of THP-based chelators in comparison to other commonly used maleimide-functionalized chelators.
| Feature | This compound (for ⁶⁸Ga) | NOTA-Maleimide (for ⁶⁸Ga) | DOTA-Maleimide (for ⁶⁸Ga/¹⁷⁷Lu) | Other Maleimide Prosthetic Groups |
| Radiochemical Yield (RCY) | Typically >95%[4] | ~80% (decay-corrected) | High yields, but often require harsher conditions | Variable, e.g., 50 ± 9% for 6-[¹⁸F]FPyMHO; ~70% for m-[¹²⁵I]IPM |
| Reaction Temperature | Ambient / Room Temperature | Requires heating (e.g., 50°C) | Often requires high temperatures (≥80°C) | Typically ambient to moderate heat |
| Reaction pH | Neutral (e.g., ~pH 5.5-7.0) | pH dependent, typically 4.5-5.5 | Acidic (pH 2-5) | Optimal at pH 6.5-7.5 for thiol specificity |
| Reaction Time | < 5 minutes | ~15 minutes | 15-30 minutes | Variable, from 15 to 45 minutes |
| Key Advantages | Extremely fast, mild conditions, high yield, suitable for kits | Established chelator for various radionuclides | Versatile for both imaging (⁶⁸Ga) and therapy (¹⁷⁷Lu) | Broad applicability for different radionuclides (e.g., ¹⁸F, ¹²⁵I) |
| Key Disadvantages | Primarily optimized for ⁶⁸Ga | Lower RCY and requires heating compared to THP | Requires harsh acidic and high-temperature conditions | Can involve multi-step syntheses, potentially lowering overall yield |
Experimental Protocol: ⁶⁸Ga-Labeling and RCY Validation
This section details the methodology for conjugating a thiol-containing peptide with this compound, followed by ⁶⁸Ga-radiolabeling and validation of the radiochemical yield (RCY).
Part 1: Conjugation of this compound to a Peptide
-
Peptide Preparation : Reduce any existing disulfide bonds in the cysteine-containing peptide using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to ensure free sulfhydryl groups are available. Purify the reduced peptide using size-exclusion chromatography.
-
Conjugation Reaction : Dissolve the reduced peptide and this compound in a conjugation buffer (e.g., phosphate buffer, pH 6.5-7.5). The maleimide group specifically reacts with sulfhydryl groups within this pH range to form a stable thioether bond.
-
Reaction Incubation : Allow the reaction to proceed at room temperature for 1-2 hours.
-
Purification : Purify the resulting THP-peptide conjugate using methods such as HPLC or size-exclusion chromatography to remove unreacted this compound and peptide.
Part 2: Radiolabeling with Gallium-68
-
⁶⁸Ga Elution : Elute ⁶⁸Ga³⁺ from a ⁶⁸Ge/⁶⁸Ga generator using sterile, trace-metal-free 0.1 M HCl.
-
Reaction Setup : In a sterile vial, add the purified THP-peptide conjugate dissolved in water or a suitable buffer.
-
Labeling Reaction : Add the ⁶⁸Ga³⁺ eluate directly to the conjugate solution, followed immediately by a buffer such as ammonium acetate to raise the pH to between 5.5 and 7.0. The reaction proceeds rapidly at room temperature.
-
Incubation : Let the reaction stand for 5 minutes at ambient temperature to ensure complete complexation.
Part 3: Validation of Radiochemical Yield (RCY)
RCY is a critical quality control parameter, defined as the percentage of the total radioactivity that has been successfully incorporated into the desired radiolabeled product. It is typically determined by radio-TLC or radio-HPLC.
Method A: Instant Thin-Layer Chromatography (ITLC)
-
Spotting : Spot a small aliquot (~1 μL) of the final reaction mixture onto an ITLC-SG plate.
-
Development : Develop the plate using a mobile phase such as an aqueous citrate buffer (0.1 M, pH 5.5).
-
Analysis : In this system, the ⁶⁸Ga-THP-peptide conjugate remains at the origin (Rf < 0.1), while any free ⁶⁸Ga, which forms a citrate complex, migrates with the solvent front (Rf > 0.8).
-
Quantification : After the plate is dry, use a radio-TLC scanner or phosphor imager to quantify the radioactivity in the spots corresponding to the product and impurities.
-
Calculation : RCY (%) = (Radioactivity of ⁶⁸Ga-THP-Peptide Spot / Total Radioactivity on the Plate) x 100
Method B: Radio-High-Performance Liquid Chromatography (Radio-HPLC)
-
System Setup : Use a reverse-phase C18 HPLC column equipped with both a UV detector and a radioactivity detector (e.g., sodium iodide scintillation).
-
Injection : Inject an aliquot of the reaction mixture onto the column.
-
Analysis : The radiochromatogram will show distinct peaks for the radiolabeled conjugate and any radioactive impurities. The identity of the product peak can be confirmed by comparing its retention time with a non-radioactive, "cold" standard.
-
Calculation : RCY (%) = (Peak Area of Radioconjugate / Total Peak Area of all Radioactive Species) x 100
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in this compound labeling.
Caption: Workflow for this compound labeling from conjugation to quality control.
Caption: Logical flow from radiopharmaceutical synthesis to PET imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - www.chematech-mdt.com [chematech-mdt.com]
- 3. New Tris(hydroxypyridinone) Bifunctional Chelators Containing Isothiocyanate Groups Provide a Versatile Platform for Rapid One-Step Labeling and PET Imaging with 68Ga3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
THP-1 vs. Primary Macrophages: A Performance Benchmark for Drug Development
A Comparative Guide for Researchers and Scientists
The human monocytic leukemia cell line, THP-1, is a widely utilized model in immunological and pharmacological research, prized for its scalability and reproducibility. However, its fidelity in recapitulating the responses of primary human monocyte-derived macrophages (MDMs) is a critical consideration for drug development professionals. This guide provides an objective comparison of THP-1-derived macrophages and primary MDMs, supported by experimental data, to inform the selection of the most appropriate model for your research needs.
Functional Performance: A Head-to-Head Comparison
The functional responses of macrophages are paramount in assessing their utility as a disease model. Here, we compare key functional parameters between THP-1-derived macrophages and primary MDMs.
Table 1: Phagocytic Capacity
| Cell Type | Condition | Phagocytic Index / MFI | Key Findings |
| THP-1 | M0 (PMA) | MFI: ~2,500 | Lower phagocytic capacity compared to primary MDMs.[1] M1 polarization significantly reduces phagocytic activity. |
| M1 (PMA + LPS + IFN-γ) | MFI: ~1,000 | ||
| M2 (PMA + IL-4 + IL-13) | MFI: ~2,000 | ||
| Primary MDMs | M0 | Phagocytic Index: 38.8 ± 28.0 | Significantly higher consumption of E. coli bioparticles compared to THP-1 macrophages.[2][3] |
| M1 (GM-CSF + LPS + IFN-γ) | MFI: ~4,000 | M1 and M2 polarization states show distinct phagocytic activities.[1] | |
| M2 (M-CSF + IL-4 + IL-13) | MFI: ~8,000 |
MFI: Median Fluorescence Intensity
Table 2: Cytokine Secretion Profile (LPS Stimulation)
| Cytokine | THP-1 (pg/mL) | Primary MDMs (pg/mL) | Key Findings |
| TNF-α | ~934.0 ± 25.8 | Highly variable, can be lower than THP-1 | THP-1 cells can exhibit a more sensitive response to LPS in terms of TNF-α secretion.[4] |
| IL-6 | ~772.4 ± 19.1 | Generally higher than THP-1 | Primary MDMs tend to secrete more IL-6 upon LPS stimulation. |
| IL-1β | Variable, can be higher than MDMs | Variable | The expression of pro-inflammatory cytokines differs between THP-1 cells and primary monocytes. |
| IL-10 | Lower than MDMs in M2 | Higher than THP-1 in M2 | Primary M2 MDMs show higher IL-10 secretion. |
| IL-12 | Significantly lower than MDMs in M1 | ~50-fold higher than THP-1 in M1 | A major distinguishing feature, with primary M1 MDMs being potent IL-12 producers. |
Table 3: Surface Marker Expression (Polarized Macrophages)
| Marker | Cell Type | M1 (% Positive or MFI) | M2 (% Positive or MFI) | Key Findings |
| CD80 | THP-1 | High | Low | Both cell types show expected upregulation of CD80 in M1 polarization. |
| Primary MDMs | CD80+ | CD80- | ||
| CD86 | THP-1 | 93.6% - 95.4% | Low | THP-1 cells robustly express CD86 upon M1 polarization. |
| Primary MDMs | High | Low | ||
| CD163 | THP-1 | Low | High | THP-1 cells can upregulate the M2 marker CD163. |
| Primary MDMs | Low | High | A reliable marker for M2 polarization in primary MDMs. | |
| CD206 | THP-1 | 0.5% | 94.6% - 98.3% | THP-1 cells effectively upregulate CD206 in response to M2 stimuli. |
| Primary MDMs | CD206 low | CD206 high | A key marker for M2 polarization in primary macrophages. |
Experimental Protocols
Detailed and reproducible protocols are essential for generating reliable comparative data. The following sections outline the methodologies for the key experiments cited in this guide.
THP-1 Differentiation and Polarization
This protocol describes the differentiation of THP-1 monocytes into macrophages (M0) and their subsequent polarization into M1 and M2 phenotypes.
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation (M0): Seed THP-1 cells at a density of 1 x 10^6 cells/mL in a culture plate. Add phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL. Incubate for 48 hours to induce differentiation into M0 macrophages.
-
Polarization (M1): After differentiation, replace the medium with fresh RPMI-1640 containing 100 ng/mL lipopolysaccharide (LPS) and 20 ng/mL interferon-gamma (IFN-γ). Incubate for a further 48 hours.
-
Polarization (M2): For M2 polarization, replace the medium with fresh RPMI-1640 containing 20 ng/mL interleukin-4 (IL-4) and 20 ng/mL interleukin-13 (IL-13). Incubate for 48 hours.
Primary Human Monocyte-Derived Macrophage (MDM) Generation
This protocol outlines the isolation of primary human monocytes and their differentiation into macrophages.
-
Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Enrich for monocytes using CD14+ magnetic-activated cell sorting (MACS).
-
Differentiation: Seed the isolated CD14+ monocytes in RPMI-1640 medium supplemented with 10% human serum and 50 ng/mL macrophage colony-stimulating factor (M-CSF) for M2-like macrophages or 50 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF) for M1-like macrophages.
-
Maturation: Culture the cells for 6-7 days, with a media change every 2-3 days, to allow for differentiation into mature MDMs.
Phagocytosis Assay
This assay quantifies the phagocytic capacity of macrophages using fluorescently labeled particles.
-
Cell Preparation: Plate differentiated THP-1 macrophages or primary MDMs in a 96-well plate.
-
Particle Opsonization (Optional): Opsonize fluorescently labeled beads (e.g., latex beads or E. coli BioParticles) with human serum or specific antibodies for 1 hour at 37°C.
-
Incubation: Add the opsonized or non-opsonized fluorescent particles to the macrophage cultures at a ratio of 10:1 (particles to cells). Incubate for 1-2 hours at 37°C.
-
Washing: Wash the cells three times with cold PBS to remove non-internalized particles.
-
Quantification: Analyze the percentage of fluorescent cells and the mean fluorescence intensity (MFI) per cell using flow cytometry. Alternatively, visualize and quantify phagocytosis using fluorescence microscopy.
Cytokine Profiling
This protocol describes the measurement of secreted cytokines in macrophage culture supernatants.
-
Supernatant Collection: After the desired stimulation period, collect the cell culture supernatants.
-
Centrifugation: Centrifuge the supernatants at 1,000 x g for 10 minutes to remove any cellular debris.
-
Analysis: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10, IL-12) in the supernatants using a multiplex immunoassay (e.g., Luminex) or individual enzyme-linked immunosorbent assays (ELISAs) according to the manufacturer's instructions.
Signaling Pathways: A Visual Guide
Macrophage activation and polarization are governed by complex signaling networks. The following diagrams illustrate the key pathways involved.
LPS-induced TLR4 signaling pathway leading to pro-inflammatory gene expression.
JAK/STAT signaling pathways in M1 and M2 macrophage polarization.
Conclusion: Choosing the Right Model
The choice between THP-1-derived macrophages and primary MDMs is contingent on the specific research question and the trade-offs between biological relevance and experimental feasibility.
-
THP-1 cells offer a convenient, reproducible, and scalable model for high-throughput screening and mechanistic studies of fundamental macrophage biology. They are particularly useful for initial drug screening and target validation.
-
Primary MDMs , while more challenging to source and subject to donor variability, provide a more physiologically relevant model that better reflects the complexity of the human immune system. They are indispensable for late-stage drug development, validation of findings from cell lines, and studies where donor-specific responses are critical.
Ultimately, a comprehensive understanding of the strengths and limitations of each model, as outlined in this guide, will enable researchers to make informed decisions and generate more robust and translatable findings in the pursuit of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. The Identification of Markers of Macrophage Differentiation in PMA-Stimulated THP-1 Cells and Monocyte-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing THP-1 Macrophage Culture for an Immune-Responsive Human Intestinal Model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling THP-Mal
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tris(hydroxypyridinone)-maleimide (THP-Mal). The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate PPE to prevent skin and eye contact, inhalation, and ingestion.[1][2] The recommended PPE is based on a risk assessment for handling potent chemical compounds in a laboratory setting.[3][4]
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant nitrile gloves | To prevent skin contact. Change gloves frequently, especially after direct contact with the substance. |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes and airborne particles. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. |
| Protective Clothing | Fully buttoned, long-sleeved lab coat | To protect skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes | To protect feet from spills. |
Operational Handling Plan
Safe handling practices are critical to minimize exposure and prevent contamination. All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation risk.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that the designated workspace is clean and uncluttered. Verify that all necessary PPE is available and in good condition.
-
Weighing and Aliquoting:
-
Perform all manipulations of solid this compound within a certified chemical fume hood to control dust.
-
Use dedicated spatulas and weighing boats.
-
Close the container tightly after use.
-
-
Dissolving:
-
When dissolving this compound, add the solvent slowly to the powder to avoid splashing.
-
Cap the vial or tube securely before vortexing or mixing.
-
-
Post-Handling:
-
Wipe down the work surface with an appropriate cleaning agent.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention. |
| Spill | For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact the institutional safety office. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
Waste Segregation and Disposal Steps:
-
Solid Waste:
-
Collect all contaminated solid waste, including gloves, weighing papers, and disposable labware, in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "Tris(hydroxypyridinone)-maleimide (this compound)".
-
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
